P-Coumaric Acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-3-(4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSWKAQJJWESNS-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901076 | |
| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
501-98-4, 7400-08-0 | |
| Record name | trans-4-Hydroxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Coumaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Coumaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Coumaric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | p-coumaric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-COUMARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBS9D1EU3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
211.5 °C | |
| Record name | 4-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to p-Coumaric Acid: From Natural Sources to Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound ubiquitously found throughout the plant kingdom and is a key intermediate in the biosynthesis of a vast array of secondary metabolites, including flavonoids, stilbenes, and lignin. Its significant antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties have made it a subject of intense research for applications in the pharmaceutical, nutraceutical, and cosmetic industries. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its concentration in various plants, fruits, and cereals. Furthermore, it elucidates the core biosynthetic pathways, providing a deep dive into the enzymatic reactions and molecular players involved. Detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this compound are presented to facilitate further research and development.
Natural Sources of this compound
This compound is widely distributed in the plant kingdom, where it exists in both free and conjugated forms.[1] It is a common constituent of numerous edible plants, contributing to their flavor, color, and defense mechanisms. The concentration of this compound can vary significantly depending on the plant species, part of the plant, and maturity.
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound in various natural sources, providing a comparative overview for researchers.
Table 1: Concentration of this compound in Various Plant Species
| Plant/Mushroom Species | Part Analyzed | Extraction Method | Analytical Method | Concentration of this compound | Reference |
| Mimosa pudica | Leaves | Soxhlet Extraction (Aqueous) | HPLC-UV | 3.35% w/w | [2] |
| Pineapple (Ananas comosus) | Ripe Juice | Juice Extraction | RP-HPLC | 11.75 µg/mL | [2][3] |
| Pineapple (Ananas comosus) | Ripe Fruit | Methanol Extraction | RP-HPLC | 0.03 µg/mL | [2][3] |
| Durva Grass (Cynodon dactylon) | Whole Plant | Methanolic Extraction | RP-HPLC | 0.48 mg/100 mL of extract | [2][4] |
| Blackberry, raw | Fruit | Chromatography | N/A | 0.27 mg/100 g FW | [5] |
| Blackcurrant, raw | Fruit | Chromatography | N/A | 0.51 mg/100 g FW | [5] |
Table 2: Concentration of this compound in Major Cereal Crops
| Cereal | Mean Total this compound Content (µg/g dm) | Reference |
| Popcorn | 259 | [6] |
| Corn | 35 | [6] |
| Winter Barley | 991 (total phenolic acids) | [6] |
| Spring Barley | 908 (total phenolic acids) | [6] |
| Wheat | 604 (total phenolic acids) | [6] |
| Rye (bran) | 9 mg/100 g | [7] |
Biosynthesis of this compound
This compound is a central intermediate in the phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites. The biosynthesis of this compound primarily proceeds through two main routes originating from the aromatic amino acids L-phenylalanine and L-tyrosine.
The Phenylalanine Route
This is the most common pathway in higher plants and involves two key enzymatic steps:
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[8]
-
Cinnamate-4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates trans-cinnamic acid at the 4-position to yield this compound.[9]
The Tyrosine Route
A more direct route to this compound is found in some plants and microorganisms, utilizing a single enzyme:
-
Tyrosine Ammonia-Lyase (TAL): TAL directly converts L-tyrosine to this compound through a deamination reaction.[10][11] Some PAL enzymes also exhibit TAL activity.
Downstream Metabolism
This compound serves as a crucial branch point for the biosynthesis of numerous other compounds. It is activated to its coenzyme A thioester, p-coumaroyl-CoA, by the enzyme 4-Coumarate:CoA Ligase (4CL) .[12] p-Coumaroyl-CoA is then utilized as a precursor for the synthesis of flavonoids, stilbenes, and monolignols (the building blocks of lignin).
Visualization of Biosynthesis Pathways
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of this compound.
Extraction of this compound from Plant Material
The choice of extraction method significantly impacts the yield of this compound. Methanolic extraction is a widely used and effective method.
3.1.1. Methanolic Extraction Protocol [2]
-
Materials:
-
Dried and powdered plant material
-
80% Methanol
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.2 µm syringe filters
-
-
Procedure:
-
Weigh 1 g of dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol.
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-6) twice more with the remaining plant residue.
-
Combine the supernatants and filter through a 0.2 µm syringe filter prior to analysis.
-
Quantitative Analysis of this compound
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for the quantification of this compound. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after derivatization.
3.2.1. HPLC-UV Protocol [4]
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of water:methanol:glacial acetic acid (65:34:1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare a stock solution of this compound standard (e.g., 100 µg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 2-10 µg/mL.
-
Inject the standards and the prepared plant extract into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
3.2.2. LC-MS/MS Protocol [13]
-
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Refer to specific instrument manuals for optimization of mobile phase composition, gradient elution, and mass spectrometer parameters (e.g., MRM transitions for this compound and an internal standard like this compound-d6).
-
-
Sample Preparation (for plasma):
-
To a 100 µL plasma sample, add an internal standard.
-
Precipitate proteins with acetonitrile.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase for injection.
-
3.2.3. GC-MS Protocol (with Derivatization) [2]
-
Derivatization Procedure:
-
Evaporate the plant extract to dryness.
-
Dissolve the residue in pyridine.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture to complete the derivatization.
-
-
GC-MS Conditions:
-
Refer to specific instrument manuals for optimization of injector and oven temperature programs, carrier gas flow rate, and mass spectrometer parameters.
-
Enzymatic Activity Assays
3.3.1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay [14]
This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine at 290 nm.
-
Materials:
-
Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8) with 14 mM 2-mercaptoethanol (B42355) and 3% (w/v) PVPP.
-
Substrate Solution: 15 mM L-phenylalanine in 0.1 M Tris-HCl buffer (pH 8.8).
-
Stop Solution: 6 M HCl.
-
Spectrophotometer.
-
-
Procedure:
-
Extract the enzyme from plant tissue using the extraction buffer.
-
Set up a reaction mixture containing the enzyme extract and the substrate solution.
-
Incubate at 30°C for a defined period.
-
Stop the reaction with HCl.
-
Measure the absorbance at 290 nm.
-
Calculate PAL activity based on the molar extinction coefficient of trans-cinnamic acid.
-
3.3.2. Tyrosine Ammonia-Lyase (TAL) Activity Assay [15]
This assay is based on the formation of this compound from L-tyrosine, which has a strong absorption peak at 333 nm.
-
Materials:
-
Commercially available TAL activity assay kits (e.g., from Elabscience, BioCat GmbH, Sunlong Biotech) are recommended for standardized results. These kits typically include an extraction solution, buffer, substrate, and stop solution.
-
Spectrophotometer or microplate reader.
-
-
General Procedure (based on kit protocols):
-
Prepare a crude enzyme solution from the sample.
-
Mix the enzyme solution with the provided substrate working solution.
-
Incubate at 37°C for a specified time.
-
Add the stop solution.
-
Measure the absorbance at 333 nm.
-
Calculate TAL activity according to the kit's instructions.
-
3.3.3. 4-Coumarate:CoA Ligase (4CL) Activity Assay [12]
This continuous spectrophotometric assay monitors the formation of p-coumaroyl-CoA at 333 nm.
-
Materials:
-
Enzyme Extraction Buffer.
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂.
-
Substrate and Cofactor Stock Solutions: 4-Coumaric Acid, ATP, Coenzyme A (CoA).
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a crude enzyme extract from plant tissue.
-
Prepare a master mix containing the assay buffer, 4-coumaric acid, and ATP.
-
Add the enzyme extract to the master mix in a cuvette.
-
Start the reaction by adding CoA.
-
Continuously monitor the increase in absorbance at 333 nm to determine the reaction rate and calculate 4CL activity.
-
Visualization of Experimental Workflow
Conclusion
This compound remains a molecule of significant interest due to its widespread natural occurrence and diverse biological activities. This guide has provided a detailed overview of its natural sources, biosynthesis, and the experimental methodologies required for its study. The provided quantitative data, pathway diagrams, and detailed protocols serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to further explore the potential of this compound in various applications. The continued investigation into its biosynthesis and pharmacological properties will undoubtedly unveil new opportunities for its use in improving human health and well-being.
References
- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. phcogres.com [phcogres.com]
- 4. Isolation, Characterization, and RP-HPLC Estimation of this compound from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Showing all foods in which the polyphenol this compound 4-O-glucoside is found - Phenol-Explorer [phenol-explorer.eu]
- 6. Phenolic Acid Profiles and Antioxidant Activity of Major Cereal Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Showing report on Cereals - Phenol-Explorer [phenol-explorer.eu]
- 8. agrometodos.com [agrometodos.com]
- 9. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocat.com [biocat.com]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
p-Coumaric acid chemical structure and properties
An In-depth Technical Guide to p-Coumaric Acid: Chemical Structure, Properties, and Experimental Analysis.
Introduction
This compound, systematically known as (E)-3-(4-hydroxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid ubiquitously found in the plant kingdom.[1][2] As a key intermediate in the phenylpropanoid pathway, it serves as a precursor to a vast array of secondary metabolites, including flavonoids, stilbenes, and lignin.[3] Its well-documented antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties make it a compound of significant interest for researchers in pharmacology, natural product chemistry, and drug development.[1][4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, biosynthetic pathways, and relevant experimental protocols for its analysis.
Chemical Structure and Identity
This compound consists of a phenolic ring substituted with a hydroxyl group at the para (C4) position and an acrylic acid side chain.[2] The trans isomer is the most abundant and stable form found in nature.[4]
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O₃ | [1] |
| Molar Mass | 164.16 g/mol | [1] |
| IUPAC Name | (2E)-3-(4-Hydroxyphenyl)prop-2-enoic acid | [1] |
| CAS Number | 501-98-4 | [1] |
| Appearance | White to pale yellow crystalline solid | [1][5] |
| Melting Point | 210-214 °C (decomposes) | [1][4] |
| Boiling Point | 231.6 °C (rough estimate) | [4][5] |
| pKa₁ (Carboxylic Acid) | ~4.65 - 4.70 | [6] |
| pKa₂ (Phenolic Hydroxyl) | ~9.92 | [6] |
| Solubility | Water: Sparingly soluble (~0.72 - 1.02 g/L) Ethanol: Soluble (~14.7 - 50 mg/mL) DMSO: Soluble (~15 - 19.8 mg/mL) Diethyl Ether: Very soluble | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and quantification of this compound.
Table 1: 1H-NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference(s) |
| 7.58 | d | 15.8 | H-7 (β-vinylic) | |
| 7.54 | d | 8.7 | H-3, H-5 | |
| 6.73 | d | 8.7 | H-2, H-6 | |
| 6.20 | d | 15.8 | H-8 (α-vinylic) |
Table 2: 13C-NMR Spectroscopic Data (Solvent: CD₃OD, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| 169.6 | C-9 (C=O) | |
| 159.8 | C-1 (C-OH) | |
| 145.3 | C-7 (β-vinylic) | |
| 132.1 | C-3, C-5 | |
| 126.3 | C-4 | |
| 115.4 | C-2, C-6 | |
| 114.2 | C-8 (α-vinylic) |
Table 3: IR and UV-Vis Spectroscopic Data
| Technique | Key Peaks / λmax | Assignment / Solvent | Reference(s) |
| FT-IR (cm⁻¹) | ~3383 (s), 2839-2513 (m, broad), ~1672 (vs), ~1628 (s), ~1591 (s) | ν(OH) phenolic, ν(OH) carboxylic, ν(C=O), ν(C=C) vinylic, ν(C=C) aromatic | |
| UV-Vis (nm) | ~226, ~310 | Methanol (B129727) or Ethanol |
Biosynthesis
This compound is synthesized in plants and microorganisms primarily through the phenylpropanoid pathway, starting from the aromatic amino acids L-phenylalanine or L-tyrosine.[3]
Caption: Primary biosynthetic routes of this compound.
-
The Phenylalanine Route: This is the most common pathway in plants.[3]
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates trans-cinnamic acid at the para-position to yield this compound.[3]
-
-
The Tyrosine Route: A more direct route found in some plants and engineered microorganisms.
-
Tyrosine Ammonia-Lyase (TAL): Directly converts L-tyrosine to this compound.[3]
-
Key Signaling Pathways
This compound modulates several critical signaling pathways, contributing to its diverse pharmacological effects.
-
MAPK Signaling: this compound has been shown to suppress the oxidative stress-induced phosphorylation of key mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK. This inhibition is a key mechanism behind its anti-inflammatory and cytoprotective effects.
-
AMPK Signaling: It exhibits differential effects on AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. It promotes AMPK activation in peripheral tissues like the liver and skeletal muscle, which can improve glucose and lipid metabolism.[3] Conversely, it can inhibit AMPK activity in the hypothalamus.
-
AGE-RAGE Signaling: this compound can inactivate the advanced glycation end product (AGE)-receptor for AGE (RAGE) signaling pathway. This action helps to mitigate neuroinflammation and has shown potential in models of depression and memory impairment.
Caption: Inhibition of MAPK signaling by this compound.
Experimental Protocols
Accurate quantification and isolation of this compound are essential for research and development. Below are detailed protocols for its extraction, purification, and analysis.
Extraction from Plant Material (Solvent Extraction)
This protocol describes a general method for extracting this compound and other phenolic compounds from dried plant material.
-
1. Sample Preparation:
-
Dry the plant material (e.g., leaves, stems) at 40-50°C or freeze-dry to a constant weight.
-
Grind the dried material into a fine powder using a blender or mill to increase the surface area for extraction.
-
-
2. Extraction:
-
Weigh approximately 1 g of the powdered plant material into a conical flask or beaker.
-
Add 10 mL of 80% aqueous methanol (or another suitable solvent like ethanol).
-
Vortex or stir the mixture vigorously for 5 minutes.
-
-
3. Sonication:
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature to enhance extraction efficiency by disrupting cell walls.
-
-
4. Centrifugation & Collection:
-
Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.
-
Carefully decant and collect the supernatant.
-
-
5. Re-extraction (Optional but Recommended):
-
To ensure complete extraction, repeat steps 2-4 on the remaining plant pellet.
-
Combine the supernatants from both extractions.
-
-
6. Concentration:
-
Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
The dried extract can be stored at -20°C until further analysis.
-
Sample Cleanup (Solid-Phase Extraction - SPE)
SPE is used to remove interfering substances (e.g., sugars, highly polar compounds) from the crude extract prior to chromatographic analysis.[3]
-
1. Cartridge Selection:
-
Use a reversed-phase SPE cartridge, such as a polymeric sorbent (e.g., Strata-X) or C18.
-
-
2. Cartridge Conditioning:
-
Precondition the SPE cartridge by passing 3 mL of methanol through it, followed by 3 mL of deionized water (acidified to pH ~2-3 with formic or hydrochloric acid if necessary). Do not allow the cartridge to dry out.[3]
-
-
3. Sample Loading:
-
Reconstitute a known amount of the dried crude extract in 1-2 mL of acidified water.
-
Load the reconstituted sample onto the conditioned SPE cartridge and allow it to pass through slowly, either by gravity or gentle vacuum.
-
-
4. Washing:
-
Wash the cartridge with 4-5 mL of deionized water to elute sugars and other highly polar impurities.
-
-
5. Elution:
-
Elute the retained phenolic compounds, including this compound, with 2-5 mL of methanol or ethyl acetate.
-
-
6. Final Preparation:
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the purified residue in a known volume (e.g., 1 mL) of the mobile phase used for HPLC analysis. Filter through a 0.22 µm syringe filter before injection.
-
Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust and widely used method for quantifying this compound.
-
1. Instrumentation:
-
HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
2. Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of water:methanol:glacial acetic acid (e.g., 65:34:1 v/v/v). Alternatively, a gradient elution using 0.1-0.5% formic or phosphoric acid in water (Solvent A) and acetonitrile (B52724) or methanol (Solvent B) can be used for separating multiple phenolic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 310 nm (near the λmax of this compound).
-
Injection Volume: 10-20 µL.
-
-
3. Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
4. Analysis and Quantification:
-
Inject the prepared standards and the purified sample extracts into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Caption: General experimental workflow for this compound analysis.
Conclusion
This compound remains a compound of high interest due to its prevalence in dietary sources and its significant biological activities. A thorough understanding of its chemical properties, biosynthetic origins, and interactions with cellular signaling pathways is crucial for ongoing research. The methodologies presented in this guide provide a robust framework for the reliable extraction, purification, and quantification of this compound, facilitating further exploration of its therapeutic potential in drug discovery and development.
References
- 1. 3.3. Solid-Phase Extraction and HPLC–ESI-MS/MS Analysis [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
The Multifaceted Roles of p-Coumaric Acid in Plant Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a pivotal phenolic compound synthesized by plants through the phenylpropanoid pathway.[1] Widely distributed throughout the plant kingdom, it serves not only as a fundamental precursor to a vast array of secondary metabolites, including flavonoids, stilbenes, and lignin, but also as a signaling molecule and a potent modulator of various physiological and biochemical processes.[1][2] Its biological activities are concentration-dependent and can vary significantly across different plant species, ranging from growth promotion to allelopathic inhibition.[3][4] This technical guide provides a comprehensive overview of the biological activities of this compound in plants, with a focus on its roles in growth and development, stress responses, and underlying signaling pathways. The information presented herein is intended to be a valuable resource for researchers investigating plant secondary metabolism, stress physiology, and the development of novel plant-based therapeutics.
Data Presentation: Quantitative Effects of this compound on Plants
The following tables summarize the quantitative effects of exogenously applied this compound on various physiological and biochemical parameters in different plant species.
Table 1: Effects of this compound on Plant Growth Parameters
| Plant Species | Concentration (µM) | Parameter | Effect | Reference |
| Salvia hispanica (Chia) | 100 | Shoot Length | +26% | [5] |
| Salvia hispanica (Chia) | 100 | Shoot Fresh Weight | +59% | [5] |
| Salvia hispanica (Chia) | 100 | Shoot Dry Weight | +28% | [5] |
| Cucumber (Cucumis sativus) | 250 - 1000 | Leaf Area | Decrease | [6] |
| Cucumber (Cucumis sativus) | 1000 | Plant Height | Significant Inhibition | [6] |
| Cucumber (Cucumis sativus) | 1000 | Seedling Dry Weight | Significant Inhibition | [6] |
| Soybean (Glycine max) | ≥250 | Root Growth | Premature Cessation | [7] |
Table 2: Effects of this compound on Biochemical Parameters
| Plant Species | Concentration (µM) | Parameter | Effect | Reference |
| Salvia hispanica (Chia) | 100 | Total Chlorophyll (B73375) | +37.6% | [3] |
| Salvia hispanica (Chia) | 100 | Carotenoids | +25.1% | [3] |
| Salvia hispanica (Chia) | 100 | Proline | +170% | [3] |
| Salvia hispanica (Chia) | 100 | Glycine Betaine | +22.4% | [3] |
| Salvia hispanica (Chia) | 100 | Superoxide (B77818) (O₂⁻) | +522% | [3] |
| Salvia hispanica (Chia) | 100 | Hydrogen Peroxide (H₂O₂) | No significant change | [3] |
| Salvia hispanica (Chia) | 100 | Malondialdehyde (MDA) | No significant change | [3] |
| Mice (in vivo) | 100 mg/kg | Superoxide Dismutase (SOD) | Increase | [8] |
| Mice (in vivo) | 100 mg/kg | Catalase (CAT) | Increase | [8] |
| Common Carp | 1.0 - 1.5 g/kg diet | Catalase (CAT) gene expression | Increase | [9] |
| Cyathobasis fruticulosa | Endogenous | Phenylalanine Ammonia-Lyase (PAL) | High activity associated with high p-CA | [10][11] |
Core Biological Activities of this compound in Plants
Role in Growth and Development
The effect of this compound on plant growth is complex and often contradictory, exhibiting both stimulatory and inhibitory actions. At lower concentrations, it can promote growth in certain species. For instance, in Salvia hispanica (chia) seedlings, 100 µM this compound has been shown to significantly enhance shoot length, fresh weight, and dry weight.[5] Conversely, at higher concentrations, this compound often acts as an allelochemical, inhibiting seed germination and plant growth.[3][4] This inhibitory effect has been observed in various species, including cucumber and soybean, where it can lead to reduced leaf area, plant height, and even premature cessation of root growth.[6][7] The mode of action for this inhibition is thought to involve the disruption of various physiological processes, including hormonal balance and cell division.[12][13]
Involvement in Stress Responses
This compound plays a significant role in how plants respond to both biotic and abiotic stresses.
-
Oxidative Stress: As a phenolic compound, this compound possesses antioxidant properties, enabling it to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.[8][14] It can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), further bolstering the plant's defense against oxidative stress.[8] Paradoxically, in some instances, such as in chia seedlings, exogenous application of this compound can lead to an increase in superoxide radicals, suggesting a role in ROS signaling to activate downstream defense responses.[3]
-
Salt Stress: Exogenous application of this compound has been shown to mitigate the negative effects of salt stress in some plant species. It can improve growth parameters and alter the ion-omics profile, for example by enhancing the uptake of essential macro-elements like magnesium and calcium in chia seedlings under salt stress.[5]
-
Biotic Stress: this compound is a key player in plant defense against pathogens. It can act as a signaling molecule that represses the expression of virulence factors in bacterial pathogens. For instance, it has been shown to repress the expression of Type III Secretion System (T3SS) genes in Dickeya dadantii through the HrpX/Y two-component system.[15][16][17]
Allelopathic Activity
One of the most well-documented roles of this compound in plants is its allelopathic activity, where it is released into the environment and inhibits the germination and growth of neighboring plants.[3][4] This inhibition is a crucial mechanism for plant competition. The inhibitory concentration of this compound varies depending on the target species.
Signaling Pathways and Regulatory Networks
The diverse biological activities of this compound are mediated through complex signaling pathways and regulatory networks.
Phenylpropanoid Biosynthesis Pathway
This compound is a central intermediate in the phenylpropanoid pathway. Its synthesis is primarily catalyzed by the enzyme Cinnamate-4-hydroxylase (C4H). The levels of this compound can, in turn, influence the activity of key enzymes in this pathway, such as Phenylalanine Ammonia-Lyase (PAL) and C4H itself, through feedback mechanisms. The regulation of this pathway is crucial as it leads to the production of a wide array of compounds essential for plant growth, development, and defense.
Stress-Responsive Signaling Cascades
External stimuli, including the presence of this compound, can trigger intracellular signaling cascades that lead to adaptive responses.
-
MAPK Signaling: Mitogen-activated protein kinase (MAPK) cascades are key signaling modules in plants that transduce extracellular stimuli into cellular responses. Evidence suggests that this compound can modulate MAPK signaling pathways.[18][19][20] Activation of specific MAPK cascades can lead to the phosphorylation of downstream targets, including transcription factors, which in turn regulate the expression of stress-responsive genes.
-
Regulation of Transcription Factors: this compound can influence the expression and activity of various transcription factor families, such as MYB and WRKY.[21][22][23][24][25][26][27] These transcription factors are master regulators of numerous plant processes, including secondary metabolism and defense responses. For example, specific R2R3-MYB transcription factors are known to regulate genes in the phenylpropanoid pathway, and their activity can be influenced by the levels of pathway intermediates like this compound.[2] Similarly, WRKY transcription factors are key players in plant defense signaling and their expression can be modulated in response to biotic and abiotic stresses, some of which are influenced by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Plant Growth Bioassay for Allelopathic Effects
This protocol is adapted from standard allelopathy bioassay procedures.[18][28][29][30][31]
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then make serial dilutions in distilled water or a nutrient solution to achieve the desired test concentrations (e.g., 100 µM, 250 µM, 500 µM, 1000 µM). A control solution without this compound should also be prepared.
-
Seed Sterilization and Germination: Surface sterilize seeds of the test plant species (e.g., lettuce, radish) by rinsing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water. Place 10-20 seeds in a Petri dish lined with filter paper.
-
Treatment Application: Add 5 mL of the respective this compound solution or control solution to each Petri dish. Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubation: Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).
-
Data Collection: After a defined period (e.g., 7 days), measure the germination percentage, radicle length, and hypocotyl length of the seedlings.
-
Data Analysis: Calculate the percentage of inhibition for each parameter relative to the control. Determine the IC₅₀ value (the concentration that causes 50% inhibition) for a more quantitative measure of allelopathic potential.
Quantification of Hydrogen Peroxide (H₂O₂)
This protocol is based on the reaction of H₂O₂ with potassium iodide.[32][33]
-
Plant Material Extraction: Homogenize 0.1 g of fresh plant tissue in 1 mL of 0.1% (w/v) trichloroacetic acid (TCA) in an ice bath. Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Reaction Mixture: To 0.5 mL of the supernatant, add 0.5 mL of 10 mM potassium phosphate (B84403) buffer (pH 7.0) and 1 mL of 1 M potassium iodide (KI).
-
Spectrophotometric Measurement: Measure the absorbance of the reaction mixture at 390 nm.
-
Quantification: Prepare a standard curve using known concentrations of H₂O₂. Calculate the H₂O₂ content in the plant extract based on the standard curve and express the results as µmol g⁻¹ fresh weight.
Malondialdehyde (MDA) Assay for Lipid Peroxidation
This protocol is a common method to assess oxidative stress by measuring MDA, a product of lipid peroxidation.[3][14][23]
-
Plant Material Extraction: Homogenize 0.2 g of fresh plant tissue in 2 mL of 0.1% (w/v) TCA. Centrifuge at 10,000 x g for 5 minutes.
-
Reaction Mixture: To 1 mL of the supernatant, add 4 mL of 20% TCA containing 0.5% (w/v) thiobarbituric acid (TBA).
-
Incubation: Heat the mixture at 95°C for 30 minutes, then quickly cool in an ice bath.
-
Spectrophotometric Measurement: Centrifuge at 10,000 x g for 10 minutes. Measure the absorbance of the supernatant at 532 nm and 600 nm (for correction of non-specific turbidity).
-
Quantification: Calculate the MDA concentration using the following formula: MDA (µmol L⁻¹) = [(A₅₃₂ - A₆₀₀) / 155,000] x 10⁶. The results are expressed as nmol g⁻¹ fresh weight.
Proline Quantification
This protocol is based on the reaction of proline with ninhydrin.[15][21][22][24][25]
-
Plant Material Extraction: Homogenize 0.5 g of fresh plant tissue in 10 mL of 3% (w/v) aqueous sulfosalicylic acid. Filter the homogenate through Whatman No. 2 filter paper.
-
Reaction Mixture: In a test tube, mix 2 mL of the filtrate with 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid.
-
Incubation: Incubate the mixture at 100°C for 1 hour. Terminate the reaction by placing the test tube in an ice bath.
-
Extraction: Add 4 mL of toluene (B28343) to the reaction mixture and vortex for 15-20 seconds. Allow the layers to separate.
-
Spectrophotometric Measurement: Aspirate the upper phase (toluene) and measure its absorbance at 520 nm, using toluene as a blank.
-
Quantification: Prepare a standard curve using known concentrations of proline. Calculate the proline content in the plant extract from the standard curve and express the results as µmol g⁻¹ fresh weight.
Chlorophyll Content Determination
This protocol describes the spectrophotometric determination of chlorophyll content.[2][8][16][17]
-
Extraction: Homogenize 0.1 g of fresh leaf tissue in 10 mL of 80% (v/v) acetone (B3395972). Keep the samples in the dark to prevent chlorophyll degradation.
-
Centrifugation: Centrifuge the homogenate at 5,000 x g for 5 minutes.
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant at 645 nm and 663 nm, using 80% acetone as a blank.
-
Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (for 80% acetone):
-
Chlorophyll a (mg/g FW) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] x V / (1000 x W)
-
Chlorophyll b (mg/g FW) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] x V / (1000 x W)
-
Total Chlorophyll (mg/g FW) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] x V / (1000 x W) Where: A = absorbance at the specified wavelength, V = final volume of the extract (mL), and W = fresh weight of the tissue (g).
-
Gene Expression Analysis by RT-qPCR
This is a general protocol for analyzing the expression of target genes in response to this compound treatment.[10][27]
-
Plant Treatment and Sampling: Treat plants with this compound as described in the growth bioassay. Harvest plant tissues at different time points and immediately freeze them in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the frozen plant tissues using a suitable method (e.g., Trizol reagent or a commercial plant RNA extraction kit).
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 and A260/A230 ratios). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
DNase Treatment and cDNA Synthesis: Treat the RNA samples with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design and Validation: Design gene-specific primers for the target genes and suitable reference genes (housekeeping genes with stable expression across treatments). Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.
-
qPCR Reaction: Set up the qPCR reactions containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCT method to determine the relative fold change in gene expression of the target genes in the this compound-treated samples compared to the control samples, normalized to the expression of the reference genes.
Experimental and Logical Workflows
The following diagram illustrates a logical workflow for investigating the biological activities of this compound in plants.
Conclusion
This compound is a remarkably versatile molecule in the plant kingdom, acting as a central building block for a vast array of secondary metabolites and as a potent signaling molecule. Its biological activities, ranging from growth modulation to defense against biotic and abiotic stresses, are intricate and context-dependent. This technical guide has provided a comprehensive overview of the current understanding of this compound's roles in plants, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. It is our hope that this resource will serve as a valuable tool for researchers in the fields of plant science and drug development, facilitating further exploration into the multifaceted world of this important phenolic compound. Future research should continue to unravel the specific molecular mechanisms of this compound perception and signal transduction to fully harness its potential in agriculture and medicine.
References
- 1. "Experimental Approaches to Test Allelopathy: A Case Study Using the In" by Megan A. Rúa, Somereet Nijjer et al. [corescholar.libraries.wright.edu]
- 2. Cloning and Characterization of a Putative R2R3 MYB Transcriptional Repressor of the Rosmarinic Acid Biosynthetic Pathway from Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exogenous this compound Improves Salvia hispanica L. Seedling Shoot Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. The plant phenolic compound this compound represses gene expression in the Dickeya dadantii type III secretion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Diet for the prevention and treatment of Parkinson’s disease [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
- 19. MYB transcription factors in Peucedanum Praeruptorum Dunn: the diverse roles of the R2R3-MYB subfamily in mediating coumarin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential regulation of closely related R2R3-MYB transcription factors controls flavonol accumulation in different parts of the Arabidopsis thaliana seedling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Identification of WRKY transcription factors involved in regulating the biosynthesis of the anti-cancer drug camptothecin in Ophiorrhiza pumila - PMC [pmc.ncbi.nlm.nih.gov]
- 23. WRKY transcription factors (TFs): Molecular switches to regulate drought, temperature, and salinity stresses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. WRKY transcription factors: key components in abscisic acid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The role of this compound on physiological and biochemical response of chia seedling under salt stress [uwcscholar.uwc.ac.za]
- 27. researchgate.net [researchgate.net]
- 28. Water Deficit-Induced Changes in Phenolic Acid Content in Maize Leaves Is Associated with Altered Expression of Cinnamate 4-Hydroxylase and this compound 3-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. This compound Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
p-Coumaric Acid Isomers: A Technical Guide to Their Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of p-Coumaric acid, delving into their distinct biological activities and the underlying molecular mechanisms. The document is structured to offer a comparative analysis of the cis and trans stereoisomers of this compound, as well as its positional isomers, ortho-coumaric acid (o-CA) and meta-coumaric acid (m-CA), with a primary focus on the most abundant and widely studied para-coumaric acid (p-CA).[1][2][3] This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, detailing experimental protocols, and visualizing key cellular signaling pathways.
Introduction to this compound and its Isomers
Coumaric acid, a hydroxycinnamic acid, is a naturally occurring phenolic compound found in a wide variety of plants, fruits, and vegetables.[1][3] It exists in three main isomeric forms: ortho-, meta-, and para-coumaric acid, distinguished by the position of the hydroxyl group on the phenyl ring.[1][3] Of these, this compound is the most abundant isomer in nature.[2][4] Furthermore, this compound can exist as two stereoisomers, trans-p-coumaric acid and cis-p-coumaric acid. The trans isomer is the more stable and common form.[5] These structural variations significantly influence their biological efficacy and mechanisms of action.
Comparative Biological Activities of this compound Isomers
The biological activities of coumaric acid isomers are diverse, with this compound being the most extensively studied.[1] The position of the hydroxyl group and the stereochemistry of the side chain play a crucial role in their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.
Antioxidant Activity
The antioxidant capacity of coumaric acid isomers is largely attributed to the hydroxyl group on the phenyl ring, which can donate a hydrogen atom to neutralize free radicals.[6] Generally, this compound is reported to be a more potent antioxidant than its ortho and meta counterparts, which is often attributed to the greater resonance stabilization of the phenoxyl radical formed after hydrogen donation when the hydroxyl group is in the para position.[6]
| Isomer | Assay | IC50 Value / Activity | Reference |
| This compound | DPPH Radical Scavenging | 255.69 µg/mL | [1] |
| Hydroxyl Radical Scavenging | 4.72 µM | [1] | |
| Antiglycation & Antioxidant | Consistently better results at 200 µM than o-CA and m-CA in reducing ROS production | [6][7] | |
| o-Coumaric Acid | Tyrosinase Inhibition | 300 µM | [1] |
| m-Coumaric Acid | Tyrosinase Inhibition | 270 µM | [1] |
| This compound | Tyrosinase Inhibition | 3 µM | [1] |
Anti-inflammatory Activity
Both o- and this compound have demonstrated significant anti-inflammatory properties.[1] Their primary mechanism involves the inhibition of pro-inflammatory mediators and the suppression of key inflammatory signaling pathways.[6]
| Isomer | Model | Key Findings | Reference |
| o-Coumaric Acid | Atopic Dermatitis-like skin inflammation (in vivo) | Significantly reduced clinical symptoms and infiltration of mast cells. Inhibited expression of IL-1β, IL-6 by reducing nuclear translocation of NF-κB. | [1] |
| This compound | Collagen-induced arthritis (rats) | Alleviated symptoms and suppressed inflammatory cell infiltration. | [1] |
| LPS-stimulated RAW264.7 cells | Inhibited the expression of iNOS, COX-2, IL-1β, and TNF-α. | [1] |
Anticancer Activity
The anticancer effects of coumaric acid isomers are primarily linked to the induction of apoptosis and cell cycle arrest in various cancer cell lines.[6] this compound has been shown to modulate several signaling pathways involved in cancer progression.[2][6]
| Isomer | Cancer Cell Line | IC50 / EC50 Value | Key Mechanisms | Reference |
| o-Coumaric Acid | MCF-7 (Breast) | Not specified | Induces apoptosis by increasing Bax/Bcl-2 ratio and Caspase-3 expression. Causes cell cycle arrest by downregulating Cyclin D1 and CDK2. Increases expression of p53 and PTEN. | [1] |
| This compound | HCT-15 (Colon) | Not specified | Induces apoptosis through the mitochondrial pathway by increasing the Bax/Bcl-2 ratio. | [1] |
| Colorectal cancer cells | Not specified | Induces autophagy via the PI3K/Akt/mTOR and AMPK/mTOR signaling pathways. | [1] |
Neuroprotective Effects
This compound has demonstrated neuroprotective effects in various models of neurological damage. Its antioxidant and anti-inflammatory properties are key to its protective mechanisms in the brain.[8][9] Studies have shown that this compound can reduce oxidative stress, brain infarction size, and neuronal death in models of cerebral ischemia-reperfusion injury.[9][10] It has also been shown to protect against neurotoxicity by attenuating neuroinflammation and apoptosis.[11]
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is widely used to evaluate the free radical scavenging capacity of antioxidant compounds.[6]
Reagents and Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound (this compound isomer)
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final working solution should have an absorbance of approximately 1.0 at 517 nm.[6]
-
Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the inhibition percentage against the sample concentrations.[6]
Tyrosinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) synthesis.[6] this compound is a known competitive inhibitor of tyrosinase due to its structural similarity to tyrosine.[5][6]
Reagents and Materials:
-
Mushroom tyrosinase
-
L-tyrosine or L-DOPA (substrate)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compound (this compound isomer)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the phosphate buffer, substrate (L-tyrosine or L-DOPA), and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding mushroom tyrosinase to the mixture.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a set time.
-
Measurement: Measure the formation of dopachrome (B613829) by monitoring the absorbance at a specific wavelength (e.g., 475 nm) at different time points.
-
Calculation: The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound isomers are mediated through their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling
Both o- and this compound exert their anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.[1] By inhibiting NF-κB activation, coumaric acids can suppress the production of inflammatory mediators like TNF-α, IL-1β, IL-6, iNOS, and COX-2.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. New Insights Into the Anticancer Effects of this compound: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. banglajol.info [banglajol.info]
- 5. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Neuroprotective effect of this compound in rat model of embolic cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of this compound in rat model of embolic cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of this compound in mice with cerebral ischemia reperfusion injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound protects against D-galactose induced neurotoxicity by attenuating neuroinflammation and apoptosis in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of p-Coumaric Acid in Plant Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Abstract
p-Coumaric acid, a hydroxycinnamic acid derived from the shikimate pathway, stands as a pivotal intermediate in the complex network of plant secondary metabolism. Its strategic position as a precursor to a vast array of phenolic compounds, including flavonoids, isoflavonoids, stilbenes, coumarins, and the structural polymer lignin (B12514952), underscores its profound importance in plant growth, development, and adaptation. This technical guide provides a comprehensive overview of the biosynthesis, metabolic fate, and physiological significance of this compound. It details the enzymatic steps leading to its formation and its subsequent conversion into various classes of secondary metabolites. Furthermore, this guide elucidates the emerging role of this compound as a signaling molecule in plant defense and stress responses, including its interplay with reactive oxygen species and key phytohormones. Detailed experimental protocols for the analysis of key enzymes and downstream products are provided, alongside a compilation of quantitative data to support further research and application in drug development and metabolic engineering.
Biosynthesis of this compound: The Gateway to Phenylpropanoids
The biosynthesis of this compound is a critical entry point into the phenylpropanoid pathway, originating from the aromatic amino acids L-phenylalanine or L-tyrosine. Two primary routes have been identified in plants: the ubiquitous phenylalanine route and the more direct tyrosine route.[1]
1.1. The Phenylalanine Route
This pathway involves two key enzymatic reactions:
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is a highly regulated step in the phenylpropanoid pathway.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates trans-cinnamic acid at the 4-position of the aromatic ring to yield this compound.[2] This reaction requires a cytochrome P450 reductase to transfer electrons from NADPH.
1.2. The Tyrosine Route
In some plants, a more direct pathway exists:
-
Tyrosine Ammonia-Lyase (TAL): This enzyme directly deaminates L-tyrosine to form this compound.[1] Some PAL enzymes also exhibit TAL activity, allowing them to utilize both L-phenylalanine and L-tyrosine as substrates.
Figure 1: Biosynthetic pathways of this compound.
This compound as a Precursor to Diverse Secondary Metabolites
The central role of this compound lies in its function as a precursor to a wide array of secondary metabolites. The activation of this compound to its coenzyme A thioester, p-coumaroyl-CoA, by the enzyme 4-Coumarate:CoA Ligase (4CL) , is the committed step for entry into these diverse biosynthetic branches.[3]
2.1. Lignin Biosynthesis
This compound is a fundamental building block for lignin, a complex polymer that provides structural integrity to the plant cell wall.[4] p-Coumaroyl-CoA is a precursor to the monolignols, p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which are the primary monomers of lignin.[5] In grasses, this compound is also directly incorporated into the lignin polymer by esterification to the γ-position of the lignin side-chain.[6]
2.2. Flavonoid Biosynthesis
p-Coumaroyl-CoA is the direct precursor for the biosynthesis of all flavonoids.[5] The enzyme chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, the entry point into the flavonoid biosynthetic pathway.
2.3. Stilbene and Coumarin Biosynthesis
-
Stilbenes: Stilbene synthase (STS) utilizes p-coumaroyl-CoA and three molecules of malonyl-CoA to produce resveratrol, a well-known stilbenoid with various biological activities.[1]
-
Coumarins: Hydroxylation of this compound and subsequent intramolecular cyclization leads to the formation of umbelliferone, a simple coumarin.[5]
2.4. This compound Derivatives
This compound also exists in various conjugated forms, such as amides and esters, which play specific roles in plant development and defense.[7]
Figure 2: this compound as a central precursor in secondary metabolism.
The Signaling Role of this compound in Plant Stress Responses
Beyond its role as a metabolic intermediate, this compound is emerging as a crucial signaling molecule in plant defense and responses to abiotic stress.
3.1. Reactive Oxygen Species (ROS) Signaling
Exogenous application of this compound can modulate the levels of reactive oxygen species (ROS), such as superoxide (B77818) (O₂⁻), which can act as signaling molecules to enhance plant growth and stress tolerance.[8][9] This suggests a role for this compound in regulating redox homeostasis within the plant cell.
3.2. Crosstalk with Phytohormone Signaling
-
Jasmonic Acid (JA): this compound can prime the jasmonic acid signaling pathway, leading to the induction of phenylpropanoid biosynthesis and enhanced resistance to pathogens.[10] This involves the upregulation of JA-responsive genes.
-
Salicylic (B10762653) Acid (SA) and Auxin: The phenylpropanoid pathway, for which this compound is a key intermediate, has known crosstalk with salicylic acid and auxin signaling, two critical phytohormones in plant defense and development.
Figure 3: Signaling roles of this compound in plant stress responses.
Quantitative Data on this compound and its Derivatives
The concentration of this compound and its derivatives can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.
| Plant Species | Tissue | This compound Concentration | Reference |
| Mimosa pudica | Leaves | 3.35% w/w | [11] |
| Ananas comosus (Pineapple) | Ripe Juice | 11.75 µg/mL | [11] |
| Cynodon dactylon (Durva Grass) | Whole Plant | 0.48 mg/100 mL of extract | [12] |
| Arabidopsis thaliana | Seedlings | Increased with exogenous application | [13] |
| Salvia hispanica (Chia) | Shoots | Increased with exogenous application | [14] |
| Zea mays (Maize) | Leaves (under water deficit) | Decreased |
| Plant Species | Condition | Change in this compound Derivatives | Reference |
| Brassica napus | Pathogen infection (Xcc) | Increased phenylpropanoid biosynthesis | [10] |
| Salvia hispanica (Chia) | Salt Stress | Altered mineral content | [14] |
Experimental Protocols
5.1. Quantification of Lignin Content (Acetyl Bromide Method)
This method is based on the solubilization of lignin by acetyl bromide and its subsequent spectrophotometric quantification.[6][7]
-
Materials:
-
Dried, finely ground plant tissue
-
25% (v/v) Acetyl bromide in glacial acetic acid
-
2 M NaOH
-
0.5 M Hydroxylamine (B1172632) hydrochloride
-
Glacial acetic acid
-
Spectrophotometer
-
-
Procedure:
-
Weigh approximately 20 mg of dried plant tissue into a screw-cap tube.
-
Add 2.5 mL of 25% acetyl bromide solution.
-
Incubate at 70°C for 30 minutes.
-
Cool the tubes on ice and add 10 mL of 2 M NaOH and 12 mL of glacial acetic acid to a 50 mL volumetric flask.
-
Quantitatively transfer the acetyl bromide digest to the flask.
-
Add 0.7 mL of 0.5 M hydroxylamine hydrochloride.
-
Bring the volume to 50 mL with glacial acetic acid.
-
Measure the absorbance at 280 nm.
-
Calculate the lignin content using an appropriate extinction coefficient.
-
5.2. Quantification of Total Flavonoids (Aluminum Chloride Method)
This colorimetric assay is based on the formation of a stable complex between aluminum chloride and the keto and hydroxyl groups of flavonoids.
-
Materials:
-
Plant extract
-
Methanol
-
10% Aluminum chloride solution
-
1 M Potassium acetate (B1210297) solution
-
Distilled water
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Mix 100 µL of plant extract with 100 µL of 2% aluminum chloride in methanol.
-
After 10 minutes, add 100 µL of 1 M potassium acetate.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 415 nm.
-
Use a standard curve of quercetin (B1663063) or rutin (B1680289) to calculate the total flavonoid content.
-
5.3. Enzyme Assays
5.3.1. Cinnamate-4-Hydroxylase (C4H) Activity Assay
This assay measures the conversion of cinnamic acid to this compound by microsomal fractions.[7]
-
Microsome Isolation:
-
Homogenize plant tissue in an ice-cold extraction buffer.
-
Centrifuge the homogenate at low speed to remove cell debris.
-
Centrifuge the supernatant at a higher speed to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the microsomal fraction, NADPH, and a buffer.
-
Start the reaction by adding cinnamic acid.
-
Incubate at a specific temperature (e.g., 30°C).
-
Stop the reaction by adding acid.
-
Extract the product (this compound) with an organic solvent.
-
Analyze the extracted product by HPLC.
-
5.3.2. 4-Coumarate:CoA Ligase (4CL) Activity Assay
This spectrophotometric assay measures the formation of p-coumaroyl-CoA.[1]
-
Enzyme Extraction:
-
Homogenize plant tissue in an ice-cold extraction buffer.
-
Centrifuge to obtain a crude enzyme extract (supernatant).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the enzyme extract, this compound, ATP, and MgCl₂ in a buffer.
-
Start the reaction by adding Coenzyme A.
-
Monitor the increase in absorbance at 333 nm over time.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of p-coumaroyl-CoA.
-
Figure 4: General workflow for enzyme extraction for C4H and 4CL assays.
Conclusion
This compound occupies a central and indispensable position in plant secondary metabolism. Its role extends from being a fundamental building block for a vast array of structurally and functionally diverse molecules to acting as a signaling molecule in the intricate network of plant stress responses. A thorough understanding of the biosynthesis, metabolic fate, and regulatory functions of this compound is paramount for advancing our knowledge of plant biology. This knowledge is also critical for the targeted manipulation of phenylpropanoid pathways in metabolic engineering for the enhanced production of valuable pharmaceuticals, nutraceuticals, and industrial raw materials. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals dedicated to exploring and harnessing the potential of this key plant metabolite.
References
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. research.wur.nl [research.wur.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound increases lignin content and reduces hyperhydricity in in vitro-grown Arabidopsis seedlings | International Society for Horticultural Science [ishs.org]
- 7. researchgate.net [researchgate.net]
- 8. The plant phenolic compound this compound represses gene expression in the Dickeya dadantii type III secretion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. The role of this compound on physiological and biochemical response of chia seedling under salt stress [uwcscholar.uwc.ac.za]
- 14. This compound Differential Alters the Ion-Omics Profile of Chia Shoots under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]
p-Coumaric Acid as a Precursor for Flavonoid Synthesis: A Technical Guide
Introduction
p-Coumaric acid, a hydroxycinnamic acid, is a pivotal intermediate derived from the shikimate and phenylpropanoid pathways in plants and microorganisms.[1][2][3] Its significance lies in its position as a crucial branch-point precursor for a vast array of secondary metabolites, most notably flavonoids. Flavonoids are a diverse class of polyphenolic compounds with a characteristic C6-C3-C6 skeleton, known for their wideranging biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, making them of high interest to the pharmaceutical and nutraceutical industries.[1][4][5] This technical guide provides an in-depth overview of the core biosynthetic pathway from this compound to flavonoids, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes.
Core Biosynthetic Pathway: From this compound to Naringenin (B18129)
The synthesis of flavonoids from this compound begins with its entry into the general phenylpropanoid pathway, which culminates in the formation of 4-coumaroyl-CoA.[6][7] This activated thioester serves as the direct precursor for the flavonoid backbone. The conversion to naringenin, a central flavanone (B1672756) intermediate, is accomplished in three key enzymatic steps.[8][9]
-
Activation to 4-Coumaroyl-CoA: The first step is the activation of this compound by the enzyme 4-Coumarate:CoA Ligase (4CL) . This reaction ligates a Coenzyme A (CoA) molecule to the carboxyl group of this compound in an ATP-dependent manner, forming the high-energy thioester 4-coumaroyl-CoA, also referred to as p-coumaroyl-CoA.[1][6][10] 4CL is a critical enzyme that sits (B43327) at a major branch point of phenylpropanoid metabolism, channeling precursors towards either flavonoids or other compounds like lignin (B12514952).[11][12][13]
-
Chalcone (B49325) Formation: The committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase.[4][7][14] CHS catalyzes a sequential Claisen condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA.[4][15][16] This reaction extends the polyketide chain and is followed by an intramolecular cyclization and aromatization to form the A-ring, yielding the first flavonoid structure, naringenin chalcone (specifically 2',4,4',6'-tetrahydroxychalcone).[10][17]
-
Isomerization to a Flavanone: The final step in the synthesis of the core flavanone structure is the stereospecific isomerization of naringenin chalcone, catalyzed by Chalcone Isomerase (CHI) .[9][15] This enzyme facilitates the closure of the C-ring to form the flavanone (2S)-naringenin.[8] Naringenin is a crucial gateway intermediate, serving as the precursor for numerous classes of flavonoids, including flavones, flavonols, isoflavonoids, and anthocyanins, through the action of various modifying enzymes like hydroxylases, reductases, and synthases.[1][15]
References
- 1. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway enzyme engineering for flavonoid production in recombinant microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tuscany-diet.net [tuscany-diet.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Functional analysis of 4-coumarate: CoA ligase from Dryopteris fragrans in transgenic tobacco enhances lignin and flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
The Antioxidant Mechanisms of p-Coumaric Acid: A Technical Guide
Abstract: Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a key etiological factor in a multitude of chronic and degenerative diseases. Phenolic compounds, ubiquitous in plant-based foods, have garnered significant attention for their potent antioxidant properties. Among these, p-coumaric acid (4-hydroxycinnamic acid), a prominent hydroxycinnamic acid, has demonstrated significant therapeutic potential.[1][2] This technical guide provides an in-depth exploration of the core antioxidant mechanisms of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide details its direct radical scavenging activities, its role in modulating endogenous antioxidant enzyme systems, and its influence on the pivotal Nrf2-ARE signaling pathway. Comprehensive experimental protocols and quantitative data are presented to facilitate further research and application.
Introduction to Oxidative Stress and this compound
Reactive oxygen species, including superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism. While they play roles in cell signaling, their overproduction can lead to oxidative damage to crucial biomolecules such as lipids, proteins, and DNA. This damage is implicated in the pathophysiology of cardiovascular diseases, neurodegenerative disorders, cancer, and diabetes.[2]
This compound (p-CA) is a phenolic compound synthesized in plants via the shikimic acid pathway.[1] It is widely found in fruits, vegetables, cereals, and fungi.[1][3] Its chemical structure, featuring a phenolic hydroxyl group and a carboxylic acid function, underpins its diverse biological activities.[1] The antioxidant action of p-CA is multifaceted, involving both direct interaction with free radicals and indirect mechanisms that bolster the cell's intrinsic antioxidant defenses.
Core Antioxidant Mechanisms of this compound
The antioxidant capacity of this compound can be broadly categorized into three primary mechanisms:
-
Direct Radical Scavenging and Metal Chelation: p-CA can directly neutralize free radicals by donating a hydrogen atom or an electron, a capability largely attributed to its phenyl hydroxyl group.[1][4] It also exhibits metal-chelating properties, which prevents the generation of highly reactive hydroxyl radicals through Fenton-like reactions.[5]
-
Modulation of Endogenous Antioxidant Enzymes: p-CA can enhance the activity of the body's primary antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[6][7]
-
Activation of the Nrf2-ARE Signaling Pathway: A key indirect mechanism of p-CA is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[8][9] This pathway is a master regulator of cellular redox homeostasis, controlling the expression of a wide array of antioxidant and cytoprotective genes.[10]
Quantitative Analysis of Antioxidant Activity
The efficacy of this compound as an antioxidant has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of its potency.
Direct Radical Scavenging and Metal Chelating Activity
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate greater potency.
| Assay Type | Radical/Ion | IC₅₀ Value of this compound | Reference Compound | IC₅₀ of Reference |
| DPPH Scavenging | DPPH• | 255.69 µg/mL[11] | Ascorbic Acid | ~5-10 µg/mL |
| ABTS Scavenging | ABTS•+ | >200 µM[12] | Trolox | ~15-20 µM |
| Hydroxyl Radical Scavenging | •OH | 4.72 µM | Trolox | Not specified |
| Metal Ion Chelating | Fe²⁺ | 52.22% chelation at 50 µg/mL[12] | EDTA | Not specified |
Table 1: In Vitro Radical Scavenging and Metal Chelating Activity of this compound.
Effects on Endogenous Antioxidant Systems
This compound has been shown to upregulate the expression and activity of critical antioxidant enzymes, often through the activation of the Nrf2 pathway.
| Study Type | Model | Treatment | Effect on Nrf2 & Target Genes |
| In vivo | High-Fat Diet Mice | 100 mg/kg BW p-CA | Nrf2: 2.0-fold increase[12] |
| GPx: 3.8-fold increase[12] | |||
| SOD-1: 1.6-fold increase[12] | |||
| HO-1: 1.72-fold increase[12] | |||
| NQO1: 1.5-fold increase[12] | |||
| In vivo | Cisplatin-treated rats | 100 mg/kg BW p-CA | Increased SOD and GSH activity[13] |
| In vivo | Diabetic rats | 100 mg/kg BW p-CA | Increased levels of SOD[13] |
Table 2: In Vivo Effects of this compound on the Nrf2 Pathway and Antioxidant Enzymes.
Key Signaling Pathway: The Nrf2-ARE Axis
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its proteasomal degradation.[8] Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2.[8] Liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[8][10] This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., SOD, CAT, GPx), phase II detoxification enzymes (e.g., NQO1, GSTs), and stress-response proteins (e.g., HO-1).[10]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant mechanisms of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by a decrease in absorbance at approximately 517 nm.[4]
Methodology:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of p-CA in 10 mL of methanol.
-
Test Samples: Prepare serial dilutions of the p-CA stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.
-
Positive Control: Prepare a similar dilution series of a standard antioxidant like ascorbic acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each p-CA dilution or positive control to the wells of a 96-well microplate.
-
Prepare a control well containing 100 µL of methanol.
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Determine the IC₅₀ value by plotting the percentage of scavenging activity against the concentration of p-CA.
-
Western Blot for Nrf2 Nuclear Translocation
Principle: This technique is used to detect the presence and relative abundance of Nrf2 protein in the nuclear fraction of cells, indicating its translocation from the cytoplasm.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) to ~80% confluency. Treat cells with various concentrations of this compound for a predetermined time (e.g., 6 hours).
-
Subcellular Fractionation: Harvest cells and perform nuclear and cytoplasmic extraction using a commercial kit according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for Nrf2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Also probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to verify the purity of the fractions and serve as loading controls.
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the Nrf2 signal to the respective loading control (Lamin B1 for nuclear, GAPDH for cytoplasmic) to determine the relative increase in nuclear Nrf2.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
Principle: qPCR is used to measure the change in mRNA expression levels of Nrf2 target genes (e.g., HO-1, NQO1) following treatment with this compound.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with p-CA as described for the Western blot. Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target genes (HO-1, NQO1) and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method. Normalize the Ct values of the target genes to the housekeeping gene (ΔCt) and then to the untreated control (ΔΔCt).
-
Conclusion
This compound exhibits robust antioxidant properties through a combination of direct and indirect mechanisms. Its ability to directly scavenge a variety of reactive oxygen species and chelate pro-oxidant metal ions provides an immediate line of defense against oxidative damage. More significantly, its capacity to activate the Nrf2-ARE signaling pathway leads to a coordinated and amplified cellular antioxidant response by upregulating a suite of protective enzymes. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the scientific community, facilitating further investigation into the therapeutic applications of this compound in the prevention and management of oxidative stress-related diseases. Future research should continue to explore the bioavailability and in vivo efficacy of this compound and its derivatives to fully harness their potential in drug development.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. abcam.cn [abcam.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Superoxide Dismutase Activity Assay Kit (Colorimetric) (ab65354) | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Anti-Inflammatory Properties of p-Coumaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Coumaric acid (p-CA), a naturally occurring phenolic compound found in a wide variety of plants, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its anti-inflammatory properties are particularly noteworthy. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound has emerged as a promising anti-inflammatory agent, demonstrating efficacy in various in vitro and in vivo models.[1] Its multifaceted mechanism of action, primarily targeting key signaling pathways, makes it a compelling candidate for further investigation and therapeutic development.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of this compound are predominantly attributed to its ability to modulate two critical signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to significantly inhibit the activation of the NF-κB pathway.[1][2] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[1][2] This blockade of NF-κB activation leads to a downstream reduction in the expression of a suite of pro-inflammatory mediators.
Modulation of the MAPK Signaling Pathway
The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, play a pivotal role in transducing extracellular signals into cellular responses, including inflammation. This compound has been demonstrated to interfere with the MAPK signaling cascade. Specifically, it has been observed to suppress the phosphorylation of ERK1/2.[1][2] By inhibiting the activation of these key kinases, this compound can further dampen the inflammatory response.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of this compound.
Table 1: In Vitro Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW264.7 Macrophages
| Target | Concentration of p-CA | Observed Effect | Significance | Reference |
| iNOS mRNA | 10-100 µg/mL | Dose-dependent inhibition | p < 0.01 | [1] |
| COX-2 mRNA | 10-100 µg/mL | Dose-dependent inhibition | p < 0.01 | [1] |
| TNF-α mRNA | 10-100 µg/mL | Dose-dependent inhibition | p < 0.01 | [1] |
| IL-1β mRNA | 10-100 µg/mL | Dose-dependent inhibition | p < 0.01 | [1] |
| iNOS Protein | 50-100 µg/mL | Significant decrease | p < 0.01 | [1] |
| COX-2 Protein | 50-100 µg/mL | Significant decrease | p < 0.05 | [1] |
| Phospho-IκBα | 10-100 µg/mL | Dose-dependent inhibition | - | [1] |
| Phospho-ERK1/2 | 10-100 µg/mL | Dose-dependent inhibition | - | [1] |
| NO Production | 100 µM | No inhibition | - | [3] |
| NF-κB Activation | 200 µM | 15% inhibition | - | [3] |
Note: Specific IC50 values for the inhibition of these inflammatory mediators by this compound are not consistently reported in the reviewed literature.
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Dosage of p-CA | Observed Effect | Significance | Reference |
| Carrageenan-induced paw edema in rats | 100 mg/kg | 73% reduction in paw edema | - | [4] |
| Renal Ischemia-Reperfusion in rats | 100 mg/kg | Significant reduction in TNF-α and IL-1β | p < 0.001 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the anti-inflammatory properties of this compound.
In Vitro: Inhibition of LPS-Induced Inflammation in RAW264.7 Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7).
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, cDNA synthesis, and Real-Time PCR
-
Reagents and antibodies for Western blotting (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-p-ERK, and corresponding total protein antibodies)
-
Cell lysis buffer
Procedure:
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 6-well plates at a density of 1 x 10^6 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µg/mL). The cells are pre-incubated for 2 hours.
-
Stimulation: After pre-incubation, LPS (1 µg/mL) is added to the wells (except for the control group) to induce an inflammatory response. The cells are then incubated for a specified period (e.g., 8 hours for protein expression analysis or a shorter duration for signaling pathway studies).
-
Endpoint Analysis:
-
Real-Time PCR: Total RNA is extracted from the cells, and cDNA is synthesized. The mRNA expression levels of iNOS, COX-2, TNF-α, and IL-1β are quantified using real-time PCR with specific primers. Gene expression is normalized to a housekeeping gene such as GAPDH.[1]
-
Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phosphorylated IκBα, and phosphorylated ERK1/2. After washing, the membrane is incubated with a corresponding secondary antibody. The protein bands are visualized using a chemiluminescence detection system.[1][6]
-
In Vivo: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
Male Wistar rats (or other suitable rodent models)
-
This compound
-
Carrageenan (lambda, type IV)
-
Saline solution
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Animals are randomly divided into groups (e.g., control, carrageenan-only, this compound + carrageenan, and a positive control like indomethacin). This compound (e.g., 100 mg/kg) is administered orally or via intraperitoneal injection.
-
Induction of Edema: One hour after the administration of this compound, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[4][7][8]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the carrageenan-only control group.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound's effect on the NF-κB pathway.
Caption: this compound's effect on the MAPK pathway.
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory assays.
Conclusion
This compound demonstrates significant anti-inflammatory properties through the targeted inhibition of the NF-κB and MAPK signaling pathways. The available data from both in vitro and in vivo studies provide a strong foundation for its potential as a therapeutic agent for inflammatory diseases. Further research is warranted to fully elucidate its pharmacological profile, including the determination of precise IC50 values for various inflammatory markers and the optimization of its efficacy and delivery in preclinical models. This technical guide serves as a foundational resource to aid researchers in designing and interpreting future studies on this promising natural compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant effect of this compound on interleukin 1-β and tumor necrosis factor-α in rats with renal ischemic reperfusion | Nefrología [revistanefrologia.com]
- 6. Figure 2 from Anti-Inflammatory Effects of this compound in LPS-StimulatedRAW264.7 Cells: Involvement of NF-úB and MAPKs Pathways | Semantic Scholar [semanticscholar.org]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of p-Coumaric Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid (p-CA), a prevalent hydroxycinnamic acid found in a wide array of fruits, vegetables, and whole grains, is emerging as a significant compound of interest in oncology research.[1][2] As a natural phenolic compound, its pharmacological and biological properties, including antioxidant, anti-inflammatory, and anticancer activities, are being extensively investigated.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer potential, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used for its evaluation.
Quantitative Analysis of In Vitro Anticancer Activity
The cytotoxic and antiproliferative effects of this compound have been quantified across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the cell line and the duration of exposure.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |
| Colon Cancer | HCT-15 | 1400 µM | Not Specified | [4][5][6][7] |
| Colon Cancer | HT-29 | 1600 µM | Not Specified | [4][5][6][7] |
| Colon Cancer | HT-29 | 150 µM | 1, 3, and 5 days | [8][9] |
| Breast Cancer | MCF-7 | ~40 mM | 24 hours | [10] |
| Melanoma | A375 (human) | 4.4 mM | 24 hours | [11] |
| Melanoma | A375 (human) | 2.5 mM | 48 hours | [11] |
| Melanoma | B16 (murine) | 4.1 mM | 24 hours | [11] |
| Melanoma | B16 (murine) | 2.8 mM | 48 hours | [11] |
| Multiple Myeloma | MM.1s | 2.754 mM | Not Specified | [12] |
Mechanisms of Anticancer Action
This compound exerts its anticancer effects through a multi-targeted approach, primarily by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways involved in inflammation and cell survival.
Induction of Apoptosis
A primary mechanism of p-CA's anticancer activity is the induction of programmed cell death, or apoptosis. This is often initiated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.
In colon cancer cells (HCT-15 and HT-29), p-CA treatment leads to an increase in ROS generation, a subsequent fall in mitochondrial membrane potential, and disruption of the cell membrane's lipid layer.[4][5][7] This triggers the intrinsic mitochondrial apoptosis pathway.[4][5][7] This pathway involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the crucial Bax/Bcl-2 ratio.[1] This shift facilitates the release of cytochrome c from the mitochondria, which then forms an apoptosome complex with Apaf-1, leading to the activation of caspase-9 and subsequently caspase-3, culminating in apoptotic cell death.[1][11] This mitochondrial-dependent apoptosis has been observed in a variety of colorectal cancer cell lines, including DLD-1, HT-29, SW480, HCT-15, SW-620, and Caco-2.[1]
Furthermore, p-CA has been shown to induce apoptosis in melanoma cells (A375 and B16) by upregulating Apaf1 and Bax, downregulating Bcl-2, and increasing levels of cytoplasmic cytochrome c and cleaved caspases-9 and -3.[11][13]
Caption: Intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest
This compound disrupts cancer cell proliferation by halting the cell cycle at specific checkpoints. The exact phase of arrest can vary between different cancer cell types.
-
G2/M Phase Arrest: In Caco-2 and DLD-1 colon cancer cells, p-CA induces cell cycle blockade in the G2/M phase.[1] This effect is associated with the downregulation of cdc2/cyclin B activity.[1] In U87Mg glioblastoma cells, p-CA also promotes G2/M arrest, linked to a reduction in CDK4 and an increase in p53 and the CDK inhibitor p21.[14]
-
Sub-G1 Phase Arrest: In HCT-15 and HT-29 cells, treatment with p-CA leads to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis.[4][6]
-
S and G0/G1 Phase Arrest: In melanoma, p-CA's effect is cell-line specific. It arrests A375 cells in the S phase by downregulating Cyclin A and CDK2, while B16 cells are arrested in the G0-G1 phase through the downregulation of Cyclin E and CDK2.[11][13]
Caption: Cell cycle arrest mechanisms of this compound in different cancer cells.
Anti-Inflammatory and Survival Pathway Modulation
Chronic inflammation is a key driver of cancer development and progression. This compound exhibits potent anti-inflammatory properties by inhibiting central inflammatory regulators like Nuclear Factor-kappa B (NF-κB).[1]
p-CA has been shown to inhibit the expression and activation of NF-κB.[1] This prevents its translocation to the nucleus, thereby suppressing the transcription of a host of pro-inflammatory and pro-survival genes, including TNF-α, IL-1β, IL-6, and COX-2.[1][15] The inhibition of COX-2, an enzyme often overexpressed in colon tumors, is a particularly important aspect of its chemopreventive activity.[1]
Additionally, p-CA has been found to inhibit the PI3K/Akt signaling pathway in osteosarcoma cells, a critical pathway for cell growth, proliferation, and survival.[16] It also induces autophagy in colon cancer cells via the PI3K/Akt/mTOR and AMPK/mTOR signaling pathways.[8][9][17]
Caption: Inhibition of pro-survival and inflammatory pathways by this compound.
Detailed Experimental Protocols
The evaluation of this compound's anticancer effects relies on a suite of standardized in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, serving as a measure of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution using a spectrophotometer at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value is determined by plotting cell viability against the log of the compound concentration.[18]
-
Apoptosis Detection (Flow Cytometry)
Flow cytometry is used to quantify the extent of apoptosis induced by p-CA.
-
Principle: The Annexin V/Propidium Iodide (PI) assay is commonly used. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).[3]
-
Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add fluorescently-labeled Annexin V and PI according to the manufacturer's instructions. Incubate in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
-
Alternative Dyes: Other dyes like YO-PRO-1 can also be used to quantify apoptosis.[4][6]
Cell Cycle Analysis (Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in the cell, allowing for differentiation between cell cycle phases.
-
Protocol:
-
Cell Treatment: Treat cells with p-CA as described above.
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the membranes.
-
Staining: Wash the fixed cells and treat them with RNase to prevent staining of RNA. Stain the cells with a PI solution.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram shows peaks corresponding to the G0/G1, S, and G2/M phases, allowing for the quantification of cell cycle arrest.[4]
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
-
Protocol:
-
Protein Extraction: Lyse p-CA-treated and control cells to extract total protein.
-
Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
Electrophoresis: Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding and then incubate it with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, Cyclin A, CDK2, p-Akt).
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.[11][13]
-
Caption: General experimental workflow for in vitro evaluation of this compound.
In Vivo Evidence
The anticancer activity of this compound has also been validated in animal models. In a study on colon carcinogenesis in Wistar rats, p-CA supplementation was found to trigger mitochondrial apoptosis by increasing the Bax/Bcl-2 ratio in colon tissue.[1] Furthermore, in an orthotopic osteosarcoma tumor model in nude mice, p-CA effectively inhibited tumor growth in vivo while exhibiting low toxicity to the animals.[16] These in vivo studies corroborate the findings from cell-based assays and highlight the potential of p-CA as a chemopreventive and therapeutic agent.
Conclusion
This compound demonstrates significant anticancer potential through a multifaceted mechanism of action. It effectively induces apoptosis via the intrinsic mitochondrial pathway, halts cell cycle progression at various checkpoints, and modulates critical signaling pathways like NF-κB and PI3K/Akt that govern inflammation, proliferation, and survival. The consistent findings across a range of cancer types in both in vitro and in vivo models underscore its promise as a lead compound for the development of novel cancer therapies or as an adjuvant to existing treatments. Further research, particularly clinical studies, is warranted to fully elucidate its therapeutic efficacy in humans.
References
- 1. New Insights Into the Anticancer Effects of this compound: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Events associated with apoptotic effect of this compound in HCT-15 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Events associated with apoptotic effect of this compound in HCT-15 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjgnet.com [wjgnet.com]
- 8. Comparison of effects of this compound and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of effects of this compound and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Study of Apoptotic Effect of this compound on Breast Cancer Cells MCF-7 - SSU_Journals [jssu.ssu.ac.ir]
- 11. The Anti-tumor Effects of this compound on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Effect of this compound on Apoptosis of Multiple Myeloma Cells Based on Oxidative Stress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Anti-tumor Effects of this compound on Melanoma A375 and B16 Cells [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 18. benchchem.com [benchchem.com]
Unlocking the Neuroprotective Potential of p-Coumaric Acid: A Technical Guide
Introduction
p-Coumaric acid (p-CA), a naturally occurring phenolic compound found in a wide array of plants, fruits, and vegetables, is emerging as a promising candidate in the field of neurotherapeutics. Extensive preclinical research has highlighted its significant neuroprotective properties, demonstrating its ability to counteract a variety of pathological processes implicated in neurodegenerative diseases and neuronal injury. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, with a focus on its mechanisms of action, experimental validation, and the underlying signaling pathways. Tailored for researchers, scientists, and drug development professionals, this document consolidates key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways to facilitate a comprehensive understanding of p-CA's therapeutic potential.
Core Mechanisms of Neuroprotection
The neuroprotective effects of this compound are multifaceted, primarily attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic activities. It effectively mitigates neuronal damage in various models of neurodegeneration, including those for Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[1][2][3]
1. Antioxidant Activity:
This compound is a powerful scavenger of reactive oxygen species (ROS), a key contributor to neuronal damage in neurodegenerative diseases.[4] It enhances the endogenous antioxidant defense system by upregulating the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[5][6] This is largely achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5]
2. Anti-inflammatory Action:
Neuroinflammation is a critical component in the progression of many neurodegenerative disorders. This compound has been shown to suppress inflammatory responses in the brain.[1] It inhibits the activation of nuclear factor kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8] By downregulating these inflammatory mediators, p-CA helps to reduce neuronal damage.
3. Anti-apoptotic Effects:
Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. This compound exerts anti-apoptotic effects by modulating the expression of key proteins involved in this process. It has been observed to down-regulate the pro-apoptotic enzyme caspase-3, thereby preventing neuronal cell death.[4][7]
4. Modulation of Signaling Pathways:
Beyond these core mechanisms, this compound also modulates several crucial signaling pathways involved in neuronal survival and function. It has been shown to activate the ERK and Akt signaling pathways, which are critical for promoting cell survival.[9] Furthermore, p-CA can induce autophagy, a cellular process for degrading and recycling damaged components, which can be protective in the context of neurodegeneration by clearing aggregated proteins like mutant SOD1.[10]
Quantitative Data on the Neuroprotective Effects of this compound
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the neuroprotective efficacy of this compound across different models of neurotoxicity and neurodegeneration.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Neurotoxic Agent | p-CA Concentration | Outcome | Reference |
| SH-SY5Y | Corticosterone (CORT) | 3-10 µM | ↑ Cell Viability; ↑ p-ERK, p-Akt, p-mTOR, p-CREB; ↑ SOD, Catalase | [11][12] |
| N2a (Neuroblastoma) | Mutant SOD1 (ALS model) | 100 nM - 1 µM | ↓ SOD1 Aggregation; ↓ Cell Toxicity; ↑ Autophagy (LC3-II) | [10][13] |
| PC12 | Amyloid-beta (Aβ) 42 | Not specified | ↓ Aβ42-induced cell mortality | [14][15] |
| SK-N-SH | Aggregated Lysozyme | 50 and 200 µM | Protection against cytotoxicity | [16] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Disease Model | p-CA Dosage | Outcome | Reference |
| Rats | Embolic Cerebral Ischemia | Not specified | ↓ Oxidative damage; Improved neurological deficit scores | [9] |
| Rats | Alzheimer's Disease (AlCl₃-induced) | 100 mg/kg/day (P.O.) | Alleviated cognitive and non-cognitive deficits; ↓ Oxidative stress and inflammation | [1][17] |
| Drosophila melanogaster | Parkinson's Disease (Rotenone-induced) | 0.3 µM (in diet) | Ameliorated locomotor impairment; ↓ Mortality; Normalized oxidative stress markers | [2] |
| Mice | D-galactose-induced Neurotoxicity | 80 and 100 mg/kg (P.O.) | Ameliorated cognitive impairment; ↓ Oxidative stress; ↓ AChE activity; ↓ NFκB and caspase-3 | [7] |
| Mice | Cerebral Ischemia Reperfusion | 100 mg/kg (P.O.) for 2 weeks | ↓ MDA levels; ↓ Infarction volume; ↓ Neuronal death; ↑ CAT and SOD activities | [6] |
| Mice | Parkinson's Disease (Rotenone-induced) | 100 mg/kg (intragastric gavage) every 48h for 6 weeks | Reversed motor deficits; ↓ Malondialdehyde and TNF-α | [3] |
| Drosophila melanogaster | Alzheimer's Disease (Aβ42) | Not specified | Partially reversed rough eye phenotype; ↑ Lifespan; ↑ Mobility | [14] |
| Mice | Scopolamine-induced Amnesia | Not specified | Improved avoidance memory and spatial memory | [18] |
| Mice | Alzheimer's Disease (Aβ₂₅₋₃₅-induced) | Not specified | Ameliorated cognitive dysfunction and neuronal cell damage | [19] |
| Rats | Cisplatin-induced Neurotoxicity | 100 mg/kg (i.p.) for 3 days | Mitigated oxidative damage; ↑ SOD and GSH levels; ↓ MDA levels | [5][20] |
Key Signaling Pathways in this compound-Mediated Neuroprotection
The neuroprotective effects of this compound are mediated by its interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex relationships.
Caption: Nrf2/ARE Signaling Pathway Activation by this compound.
Caption: Anti-Inflammatory Mechanism of this compound via NF-κB Inhibition.
Caption: Anti-Apoptotic Effect of this compound.
Caption: Induction of Autophagy by this compound.
Experimental Protocols
This section provides an overview of the methodologies employed in key studies to investigate the neuroprotective effects of this compound.
In Vitro Neuroprotection Assay (General Protocol)
-
Cell Culture:
-
Cell Lines: Human neuroblastoma SH-SY5Y cells, rat pheochromocytoma PC12 cells, or mouse neuroblastoma N2a cells are commonly used.[10][11][21]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
-
Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Pre-treatment with various concentrations of this compound (typically in the nM to µM range) is performed for a specified duration (e.g., 24 hours).[10][11]
-
Neurotoxicity is then induced by adding a neurotoxic agent such as corticosterone, amyloid-beta peptides, or by transfecting with mutant proteins like SOD1.[10][11][15]
-
-
Assessment of Neuroprotection:
-
Cell Viability Assays: MTT or LDH assays are used to quantify cell viability and cytotoxicity, respectively.[10]
-
Oxidative Stress Markers: Levels of ROS, MDA, SOD, and CAT are measured using commercially available kits or fluorescent probes.[10]
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., p-Akt, p-ERK, Nrf2, NF-κB, caspase-3, LC3-II) are determined to elucidate the underlying mechanisms.[10][11]
-
In Vivo Neuroprotection Assay (e.g., Scopolamine-Induced Amnesia Model)
-
Animals and Housing:
-
Drug Administration:
-
Animals are randomly divided into groups: control, scopolamine-treated, this compound + scopolamine-treated, and a positive control (e.g., a known nootropic agent).
-
This compound is administered orally (e.g., via gavage) for a specified period (e.g., 14 days) before the induction of amnesia.[18]
-
-
Induction of Amnesia:
-
Amnesia is induced by an intraperitoneal injection of scopolamine (B1681570) (a muscarinic receptor antagonist) typically 30-60 minutes before behavioral testing.[18][22]
-
-
Behavioral Assessments:
-
Morris Water Maze (MWM): To assess spatial learning and memory. Parameters measured include escape latency to find a hidden platform and time spent in the target quadrant during a probe trial.[7][18]
-
Passive Avoidance Test: To evaluate learning and memory. The step-through latency to enter a dark compartment where an aversive stimulus was previously received is measured.[18]
-
-
Biochemical and Histological Analysis:
-
Following behavioral tests, animals are sacrificed, and brain tissues (e.g., hippocampus and cortex) are collected.
-
Biochemical Assays: Levels of neurotransmitters (e.g., acetylcholine), acetylcholinesterase (AChE) activity, oxidative stress markers, and inflammatory cytokines are measured using ELISA or other relevant assays.[7]
-
Histopathology: Brain sections are stained (e.g., with Nissl stain) to assess neuronal loss and morphological changes.[24]
-
Caption: General Experimental Workflow for an In Vivo Neuroprotection Study.
Conclusion and Future Directions
This compound has consistently demonstrated significant neuroprotective effects across a range of preclinical models. Its ability to combat oxidative stress, neuroinflammation, and apoptosis through the modulation of key signaling pathways underscores its potential as a therapeutic agent for neurodegenerative diseases. The data presented in this guide provide a solid foundation for further research and development.
Future studies should focus on:
-
Pharmacokinetics and Bioavailability: Detailed investigations into the absorption, distribution, metabolism, and excretion (ADME) of this compound are crucial to optimize its delivery to the central nervous system.
-
Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for human neurodegenerative diseases.
-
Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of this compound may lead to the discovery of compounds with enhanced neuroprotective efficacy and improved pharmacokinetic profiles.
References
- 1. This compound ameliorates cognitive and non-cognitive disturbances in a rat model of Alzheimer's disease: The role of oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound potential in restoring neuromotor function and oxidative balance through the Parkin pathway in a Parkinson disease-like model in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective effect of this compound in mice with cerebral ischemia reperfusion injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects against D-galactose induced neurotoxicity by attenuating neuroinflammation and apoptosis in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Neuroprotective effect of this compound in rat model of embolic cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound Has Protective Effects against Mutant Copper–Zinc Superoxide Dismutase 1 via the Activation of Autophagy in N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound attenuates the effects of Aβ42 in vitro and in a Drosophila Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Elucidating the binding and inhibitory potential of this compound against amyloid fibrillation and their cytotoxicity: Biophysical and docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound enhances long-term potentiation and recovers scopolamine-induced learning and memory impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound ameliorates Aβ25-35-induced brain damage in mice by modulating gut microbiota and serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. thejaps.org.pk [thejaps.org.pk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. njppp.com [njppp.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
The Antimicrobial Activity of p-Coumaric Acid: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel therapeutic agents is a paramount objective within the scientific community. Natural phenolic compounds, widely distributed in the plant kingdom, represent a promising reservoir of bioactive molecules with diverse pharmacological properties. Among these, p-coumaric acid (4-hydroxycinnamic acid), a key intermediate in the phenylpropanoid pathway, has garnered significant attention for its broad-spectrum antimicrobial activities.[1] This technical guide provides a comprehensive overview of the antimicrobial efficacy of this compound against a range of bacterial and fungal pathogens, details its mechanisms of action, presents standardized experimental protocols for its evaluation, and summarizes key quantitative data to support further research and development.
Antimicrobial Spectrum of this compound
This compound exhibits considerable inhibitory activity against a wide array of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][3] Its efficacy is attributed to its chemical structure, which allows it to interact with and disrupt critical cellular structures and functions in microorganisms.[4]
-
Antibacterial Activity: The compound has demonstrated effectiveness against clinically relevant bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Shigella dysenteriae.[3][5] Studies indicate that Gram-positive bacteria are often more susceptible to its action than Gram-negative bacteria, a difference potentially attributable to the complex outer membrane of Gram-negative organisms which can act as a permeability barrier.[6]
-
Antifungal Activity: this compound also possesses notable antifungal properties. It has been shown to inhibit the growth of phytopathogenic fungi like Botrytis cinerea and human pathogens, including various Candida species responsible for vulvovaginal candidiasis.[7][8] Its activity extends to the eradication of mature fungal biofilms, which are notoriously resistant to conventional antifungal agents.[8]
Quantitative Antimicrobial Data
The antimicrobial potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize reported values for various pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Pathogens
| Pathogen | Strain | MIC | Reference(s) |
| Alicyclobacillus acidoterrestris | Vegetative Cells | 0.2 mg/mL | [9] |
| Alicyclobacillus acidoterrestris | Spores | 0.2 mg/mL | [9] |
| Shigella dysenteriae | Not Specified | 10 µg/mL | [2][4] |
| Gram-Positive Bacteria (various) | Not Specified | 20 µg/mL | [4] |
| Gram-Negative Bacteria (various) | Not Specified | 10-80 µg/mL | [2][3][4] |
| Escherichia coli | Not Specified | 1 mg/mL | [5][10] |
| Pasteurella multocida | Not Specified | 1 mg/mL | [5][10] |
| Neisseria gonorrhoeae | Not Specified | 1 mg/mL | [5][10] |
Note: Discrepancies in MIC values across studies can arise from differences in bacterial strains, inoculum size, and specific methodologies employed.[4]
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Bacterial Pathogens
| Pathogen | Strain | MBC | Reference(s) |
| Alicyclobacillus acidoterrestris | Vegetative Cells | 0.2 mg/mL | [9] |
| Alicyclobacillus acidoterrestris | Spores | >1.6 mg/mL | [9] |
Mechanisms of Antimicrobial Action
This compound employs a multi-targeted approach to exert its antimicrobial effects, leading to the inhibition of microbial growth and eventual cell death. The primary mechanisms identified include disruption of the cell membrane, interaction with genomic DNA, and inhibition of quorum sensing.[11]
Dual Damage Mechanism: Membrane Disruption and DNA Binding
A principal mechanism of this compound's bactericidal activity involves a dual-damage process targeting both the cell envelope and intracellular components.[2][11]
-
Cell Membrane Disruption: The compound increases the permeability of both the outer and plasma membranes of bacteria.[2][4] This disruption compromises the membrane's barrier function, leading to the leakage of essential intracellular components, such as ions and cytoplasmic contents, and hyperpolarization of the membrane.[4][9][12]
-
DNA Interaction: Following membrane permeabilization, this compound can enter the cell and interact directly with genomic DNA.[2] It is proposed that the molecule binds to the phosphate (B84403) anions and intercalates into the grooves of the DNA double helix.[4][11] This interaction can interfere with critical cellular processes like DNA replication and transcription, ultimately inhibiting cellular functions and leading to cell death.[2][11]
Caption: Dual damage mechanism of this compound against bacteria.
Inhibition of Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, regulating processes like virulence and biofilm formation.[13] this compound has been identified as a quorum sensing inhibitor (QSI).[14][15] It can antagonize the activity of QS receptors, such as those of the LuxR type, thereby interfering with the bacterial communication system.[13][15] By blocking QS, this compound can prevent the expression of virulence factors and inhibit the formation of biofilms without directly killing the bacteria, representing an attractive anti-pathogenic strategy.[13][16]
Caption: Logical flow of this compound's quorum sensing inhibition.
Uncoupling of Oxidative Phosphorylation in Fungi
In fungi such as Botrytis cinerea, this compound exhibits a different primary mechanism of action. Studies suggest it acts as a mitochondrial uncoupler.[7][17] Rather than causing direct membrane damage, its acidic and nonpolar characteristics allow it to pass through cellular membranes and disrupt the process of oxidative phosphorylation, which is essential for ATP production.[7] This uncoupling leads to increased oxygen consumption without a corresponding increase in energy production, ultimately inhibiting fungal growth.[17]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the antimicrobial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.[18][19]
Materials:
-
This compound stock solution (in a suitable solvent like DMSO or ethanol).[20]
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).[21]
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL).[22]
-
Positive control (media with inoculum, no compound).
-
Negative control (media only).
-
Solvent control (media with inoculum and the maximum concentration of the solvent used).
Procedure:
-
Preparation of Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well (except the negative control). The final volume in each well will be approximately 110 µL.
-
Controls: Ensure positive, negative, and solvent controls are included on the plate.
-
Incubation: Seal the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours for most bacteria).[3]
-
Reading Results: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound in which no turbidity (visible growth) is observed.[21]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed after the MIC is determined and establishes the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum.[22][23]
Procedure:
-
Following the MIC determination, select the wells corresponding to the MIC value and at least two more concentrated dilutions.
-
Mix the contents of each selected well thoroughly.
-
Aseptically pipette a small aliquot (e.g., 10-20 µL) from each of these wells and spot-plate or spread-plate onto a sterile agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
Also, plate an aliquot from the positive growth control well to confirm the initial inoculum count.
-
Incubation: Incubate the agar plates at the appropriate temperature and duration until colonies are visible on the control plate.
-
Reading Results: Count the number of colonies (CFUs) on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count from the growth control.[21]
Caption: Standard experimental workflow for MIC and MBC determination.
Conclusion
This compound stands out as a promising natural antimicrobial agent with a multifaceted mechanism of action against a broad spectrum of bacterial and fungal pathogens. Its ability to disrupt cell membranes, interfere with genetic material, and inhibit critical communication pathways like quorum sensing makes it an attractive candidate for the development of new therapeutics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating standardized evaluation and further investigation into the therapeutic potential of this compound and its derivatives in combating infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. primescholars.com [primescholars.com]
- 6. mdpi.com [mdpi.com]
- 7. Alteration of oxidative phosphorylation as a possible mechanism of the antifungal action of this compound against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound loaded into liquid crystalline systems as a novel strategy to the treatment of vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deciphering the antibacterial activity and mechanism of this compound against Alicyclobacillus acidoterrestris and its application in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. This compound kills bacteria through dual damage mechanisms [agris.fao.org]
- 12. Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Quorum sensing inhibition activity of garlic extract and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. protocols.io [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. microchemlab.com [microchemlab.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
p-Coumaric Acid: A Technical Guide to Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid (p-CA), or 4-hydroxycinnamic acid, is a widespread phenolic acid found in a variety of plant-based foods and beverages.[1][2] As a secondary metabolite, it plays a crucial role in the biosynthesis of other phenolic compounds, including flavonoids and lignin.[3][4] In recent years, p-CA has garnered significant scientific interest due to its diverse pharmacological activities, which include antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4] Understanding the bioavailability and pharmacokinetic profile of p-CA is paramount for its development as a potential therapeutic agent or nutraceutical. This technical guide provides an in-depth overview of the current knowledge on the absorption, metabolism, distribution, and excretion of p-CA, with a focus on quantitative data and detailed experimental methodologies.
Bioavailability and Absorption
The bioavailability of this compound is influenced by its chemical form (free or conjugated) and the food matrix in which it is consumed.[1][5] Ingested p-CA is rapidly absorbed from the gastrointestinal tract.[6][7] Studies in Caco-2 cell monolayers suggest that the absorption of p-CA is mediated by the monocarboxylic acid transporter (MCT).[6][7]
Factors Influencing Bioavailability
Several factors can affect the bioavailability of this compound, including:
-
Chemical Form: this compound exists in both free and conjugated forms (e.g., esters and glycosides) in nature.[5][8] The free form is more readily absorbed in the upper gastrointestinal tract, while conjugated forms may require hydrolysis by intestinal enzymes or the gut microbiota before absorption.[9]
-
Food Matrix: The composition of the food matrix can impact the release and absorption of p-CA. For instance, the presence of fats may enhance absorption, while binding to dietary fibers could potentially reduce it.
-
Gut Microbiota: The gut microbiota plays a significant role in the metabolism of p-CA and its conjugates, which can influence its overall bioavailability and the formation of active metabolites.[10][11]
Pharmacokinetics
Pharmacokinetic studies have been conducted in both humans and animal models to characterize the absorption, distribution, metabolism, and excretion of this compound.
Human Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in humans after oral administration.
| Study Population | Dose and Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| 34 healthy children | 258 mg/capsule (from Bambusae Caulis in Taeniam) | ~10 | ~1.5 | Not Reported | [12][13] |
Note: Data is approximate as extracted from graphical representations in the source.
Animal Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in animal models after oral administration.
Table 2.1: Pharmacokinetics of this compound in Rats
| Strain | Dose and Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |
| Wistar | 2.35 mg/kg (pure compound) | 0.89 ± 0.15 | 0.38 ± 0.13 | 2.05 ± 0.41 | 2.33 ± 0.54 | [14][15] |
| Wistar | 2.35 mg/kg (in freeze-dried red wine) | 0.76 ± 0.11 | 0.42 ± 0.13 | 2.87 ± 0.53 | 3.54 ± 0.69 | [14][15] |
| Not Specified | 100 µmol/kg (pure compound) | 165.7 µmol/L (~27.2 µg/mL) | 0.17 | 2991.3 µmol·min/L (~81.8 µg·h/mL) | Not Reported | [6][7] |
Table 2.2: Pharmacokinetics of this compound in Mice
| Strain | Dose and Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |
| ICR | Not specified (from Ananas comosus L. leaves extract) | Not Reported | 0.062 | Not Reported | 0.023 | [2][16] |
Metabolism
Upon absorption, this compound undergoes extensive metabolism, primarily through conjugation reactions in the liver and other tissues. The main metabolic pathways include sulfation and glucuronidation. Furthermore, the gut microbiota plays a crucial role in the metabolism of p-CA, leading to the formation of various metabolites such as 3-(4-hydroxyphenyl)propionic acid and 4-ethylphenol.[17]
Experimental Protocols
This section details the methodologies employed in key pharmacokinetic studies of this compound.
In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound after oral administration of the pure compound and a freeze-dried red wine extract.[14][15]
-
Subjects: Male Wistar rats.[15]
-
Administration:
-
Blood Sampling: Blood samples were collected from the tail vein at various time points post-administration.
-
Sample Preparation: Plasma was separated by centrifugation. To the plasma samples, an internal standard (hydrochlorothiazide) was added, followed by acidification with 2 M hydrochloric acid. The samples were then extracted with ethyl acetate.[15]
-
Analytical Method:
-
Instrumentation: Liquid chromatography-mass spectrometry (LC-MS).[14][15]
-
Column: Kromasil C18 column (200 mm × 4.6 mm, 5 µm).[15]
-
Mobile Phase: Methanol-0.5‰ acetic acid (60:40, v/v).[15]
-
Detection: Selected ion monitoring (SIM) mode with a negative electrospray ionization (ESI) interface. The target ions were m/z 163.15 for p-CA and m/z 295.95 for the internal standard.[14][15]
-
In Vivo Pharmacokinetic Study in Humans
-
Objective: To determine the pharmacokinetic profile of this compound in human plasma after oral administration of an extract from Bambusae Caulis in Taeniam.[12][13]
-
Subjects: 34 healthy children (16 in the treatment group, 18 in the placebo group).[12][13]
-
Administration: Oral administration of three capsules (258 mg/capsule) twice a day after a meal.[12][13]
-
Blood Sampling: Blood samples were collected from a vein before dosing and at 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours after dosing.[12][13]
-
Analytical Method:
-
Instrumentation: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[12]
-
Column: HECTOR-A C18 HPLC column (2.1 × 50 mm, 3 µm particle size).[12]
-
Mobile Phase: A gradient of 0.1% formic acid (solvent A) and acetonitrile (B52724) (solvent B).[12]
-
Detection: Multiple Reaction Monitoring (MRM) scan mode with positive ion detection.[12][13]
-
Conclusion
This compound is a readily absorbed phenolic compound that undergoes extensive metabolism. Its pharmacokinetic profile is characterized by rapid absorption and a relatively short half-life. The bioavailability of p-CA is influenced by its chemical form and the food matrix, with the gut microbiota playing a key role in its metabolism. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working with this compound. Further research is warranted to fully elucidate the pharmacokinetic-pharmacodynamic relationships and to explore the therapeutic potential of this promising natural compound.
References
- 1. A Review of Analytical Methods for this compound in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. banglajol.info [banglajol.info]
- 4. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and its conjugates: dietary sources, pharmacokinetic properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intestinal absorption of p-coumaric and gallic acids in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p -Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. This compound ameliorates Aβ25-35-induced brain damage in mice by modulating gut microbiota and serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gut microbiota derived structural changes of phenolic compounds from colored rice and its corresponding fermentation property - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. Development of this compound Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. LC-MS determination and pharmacokinetics of this compound in rat plasma after oral administration of this compound and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic study of this compound in mouse after oral administration of extract of Ananas comosus L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The In Vivo Metabolic Fate of p-Coumaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a widely distributed phenolic compound found in a vast array of plant-based foods and beverages.[1][2][3] Its notable antioxidant, anti-inflammatory, and other pharmacological properties have garnered significant scientific interest for its potential applications in nutrition and medicine.[1][2][4][5][6][7] Understanding the in vivo metabolism of this compound is paramount for elucidating its mechanism of action, determining its bioavailability, and developing it as a potential therapeutic agent. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of this compound in vivo, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways.
Absorption and Bioavailability
Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.[4][8][9][10] Studies in rats have demonstrated that the peak plasma concentration (Cmax) of intact this compound in the portal vein is reached as early as 10 minutes after ingestion.[8][9][10] The absorption is thought to be mediated, at least in part, by monocarboxylic acid transporters (MCT) located in the intestinal epithelium.[8][9][10]
The bioavailability of this compound can be influenced by the form in which it is ingested (free or conjugated).[1][3] While the free form is readily absorbed, conjugated forms, such as those bound to sugars or other molecules, may require hydrolysis by gut microbiota before the this compound moiety can be absorbed.[3][4][11]
Metabolic Pathways
Once absorbed, this compound undergoes extensive metabolism through Phase I and Phase II reactions, as well as transformation by the gut microbiota.[12]
Phase I and Phase II Metabolism
In the liver and other tissues, this compound is subject to conjugation reactions to increase its water solubility and facilitate its excretion. The primary Phase II metabolites are:
-
Glucuronides: Formed by the action of UDP-glucuronosyltransferases (UGTs).
-
Sulfates: Formed by the action of sulfotransferases (SULTs).
Methylated and glucuronidated forms of this compound have also been detected.[12]
Gut Microbiota Metabolism
The gut microbiota plays a crucial role in the metabolism of this compound. Key transformations include:
-
Reduction: The double bond of the acrylic acid side chain can be reduced to form 3-(4-hydroxyphenyl)propionic acid (dihydro-p-coumaric acid).[13]
-
Decarboxylation: This leads to the formation of 4-vinylphenol (B1222589).[13]
-
Further Reduction: 4-vinylphenol can be further reduced to 4-ethylphenol.[13]
Recent studies have also highlighted the role of specific gut bacteria, such as Blautia producta, in the production of this compound from tyrosine, which can then influence host physiology.[14]
The following diagram illustrates the major metabolic pathways of this compound in vivo.
In vivo metabolic pathways of this compound.
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of this compound and its metabolites in rats and humans from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Portal Vein) after Oral Administration
| Parameter | Dose (µmol/kg) | Value | Reference |
| Cmax (µmol/L) | 100 | 165.7 | [8][9][10] |
| Tmax (min) | 100 | 10 | [8][9][10] |
| AUC (µmol·min/L) | 100 | 2991.3 | [8][9][10] |
Table 2: Pharmacokinetic Parameters of this compound in Human Plasma after Oral Administration
| Parameter | Value | Reference |
| Cmax (ng/mL) | 21.95 ± 11.36 | [6] |
| Tmax (h) | Not Specified | [6] |
Table 3: Plasma Concentrations of this compound Conjugates in Rats
| Metabolite | Cmax (nmol/L) | Tmax (h) | Reference |
| Dihydrocoumaric acid-O-sulfate | 27 ± 1 | 6.0 ± 2.0 | [4] |
Experimental Protocols
In Vivo Animal Studies
A common experimental design to investigate the in vivo metabolism of this compound involves oral administration to rodents followed by collection of biological samples for analysis.
1. Animal Model:
-
Male Wistar rats (150-180 g) are frequently used.[15]
2. Dosing:
-
This compound is typically dissolved in a suitable vehicle such as 10% propylene (B89431) glycol or a DMSO/PBS mixture for oral gavage.[15]
-
A common dose used in rat studies is 100 µmol/kg body weight.[8][9][10]
3. Sample Collection:
-
Blood samples are collected from the portal vein and/or abdominal artery at various time points after administration.[8][9]
-
Urine and feces can also be collected to assess excretion.
4. Sample Preparation:
-
Plasma: For the analysis of total this compound and its metabolites, plasma samples are often treated with sulfatase and/or β-glucuronidase to deconjugate the metabolites.[9]
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to isolate the analytes from the biological matrix.[16] A stable isotope-labeled internal standard, such as this compound-d6, is recommended for accurate quantification.[16][17]
Analytical Methodology
High-performance liquid chromatography (HPLC) coupled with various detectors is the most reported analytical method for the quantification of this compound and its metabolites.[1][3][18][19]
1. Chromatographic System:
-
Column: A C18 reversed-phase column is typically used.[19]
-
Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common.[16][17]
2. Detection:
-
UV/Vis Detection: Monitoring at the λmax of this compound (around 310 nm) is a straightforward detection method.[19]
-
Electrochemical Detection (Coulometric): This method offers high selectivity and sensitivity.[8][9][10]
-
Mass Spectrometry (MS/MS): Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provides the highest sensitivity and specificity for quantitative analysis, especially when using an isotope-labeled internal standard.[6][16][17]
The following diagram outlines a typical experimental workflow for an in vivo study of this compound metabolism.
Experimental workflow for in vivo this compound metabolism studies.
Conclusion
The in vivo metabolism of this compound is a complex process involving rapid absorption, extensive Phase II conjugation, and significant modification by the gut microbiota. The resulting metabolites may have their own biological activities, contributing to the overall pharmacological effects of this compound ingestion. A thorough understanding of these metabolic pathways and the use of robust analytical methodologies are essential for the continued investigation and potential therapeutic development of this promising natural compound. This guide provides a foundational overview to aid researchers and drug development professionals in designing and interpreting in vivo studies on this compound.
References
- 1. A Review of Analytical Methods for this compound in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a common dietary phenol, inhibits platelet activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal absorption of p-coumaric and gallic acids in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Diet for the prevention and treatment of Parkinson’s disease [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Zinc promotes microbial this compound production that protects against cholestatic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A Review of Analytical Methods for this compound in Plant-Based Products, Beverages, and Biological Matrices. (2019) | Paula Scanavez Ferreira | 96 Citations [scispace.com]
- 19. 2024.sci-hub.st [2024.sci-hub.st]
Toxicological Profile of p-Coumaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Coumaric acid, a widespread phenolic acid found in various plants and food sources, has garnered significant interest for its potential therapeutic applications. A thorough understanding of its toxicological profile is paramount for its safe development as a pharmaceutical or nutraceutical agent. This technical guide provides an in-depth overview of the current toxicological data on this compound. It summarizes the available quantitative toxicity data, details relevant experimental protocols based on established guidelines, and visualizes the key signaling pathways implicated in its biological activities. This document also highlights the existing gaps in the toxicological database for this compound, paving the way for future research priorities.
Quantitative Toxicological Data
The publicly available quantitative toxicological data for this compound is primarily focused on acute oral toxicity. Data on sub-chronic, chronic, reproductive, and developmental toxicity remains limited.
Table 1: Summary of Acute Toxicity Data for this compound
| Test Type | Species | Route of Administration | Value | Reference |
| LD50 | Mouse | Oral | 2850 mg/kg | [1][2] |
| LD50 | Mouse | Intraperitoneal | 1160 mg/kg | [1] |
Data Interpretation: The oral LD50 value in mice suggests that this compound has a low acute toxicity profile.
Other Toxicological Endpoints:
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Sensitization: May cause sensitization by skin contact.[1]
-
Reproductive and Developmental Toxicity: There is a lack of specific studies on the reproductive and developmental toxicity of this compound. One safety data sheet mentions a possible risk of impaired fertility, but the underlying data is not specified.[1]
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of this compound are not extensively published. However, standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are typically followed. Below are representative protocols for acute and sub-acute oral toxicity studies, adapted from a study on the related compound dihydro-p-coumaric acid and OECD guidelines.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol describes a stepwise procedure to assess the acute oral toxicity of a substance.
Experimental Workflow for Acute Oral Toxicity Study
Caption: Workflow for a typical acute oral toxicity study.
Methodology:
-
Test Animals: Healthy, young adult rodents (e.g., female mice, 6-8 weeks old) are used. Animals are acclimatized to the laboratory conditions for at least five days before the study.
-
Housing and Feeding: Animals are housed in appropriate cages under standard laboratory conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity). Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Preparation: The test substance (this compound) is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).
-
Administration of Doses: A single dose of the test substance is administered to the animals by oral gavage. The study follows a stepwise procedure, starting with a dose expected to cause some toxicity.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated based on the mortality data.
Sub-Acute (28-Day) Oral Toxicity Study (Adapted from OECD Guideline 407)
This study provides information on the potential adverse effects of a substance following repeated oral administration over 28 days.
Experimental Workflow for Sub-Acute Oral Toxicity Study
Caption: Workflow for a typical 28-day sub-acute oral toxicity study.
Methodology:
-
Test Animals: Healthy young adult rodents (e.g., rats, both sexes) are used.
-
Dose Groups: At least three dose groups and a control group are used. The doses are selected based on the results of acute toxicity studies.
-
Administration of Doses: The test substance is administered daily by oral gavage for 28 days.
-
Observations: Detailed clinical observations are made daily. Body weight and food/water consumption are recorded weekly.
-
Hematology and Clinical Biochemistry: At the end of the study, blood samples are collected for hematological and clinical biochemistry analysis.
-
Pathology: All animals are subjected to a full gross necropsy, and the weights of major organs are recorded. Histopathological examination is performed on the organs of the control and high-dose groups, and on any organs showing gross abnormalities in the lower dose groups.
-
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Signaling Pathways in this compound's Biological Activity
The biological effects of this compound, including its protective and potential cytotoxic activities, are linked to its modulation of specific signaling pathways.
Nrf2-Mediated Antioxidant Response
In the context of its protective effects against cellular damage induced by toxins, this compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response.
Nrf2 Activation by this compound
Caption: this compound can induce the dissociation of the Keap1-Nrf2 complex, leading to Nrf2 translocation to the nucleus and the subsequent transcription of antioxidant enzymes.[1]
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway, which may contribute to both its protective and cytotoxic effects depending on the cellular context. In some cancer cell lines, this compound-induced cytotoxicity is associated with the activation of MAPK pathways and the generation of Reactive Oxygen Species (ROS).
This compound's Influence on MAPK Pathway and Cytotoxicity
Caption: In certain cancer cells, this compound may induce cytotoxicity through the generation of ROS and subsequent activation of the MAPK signaling pathway, leading to apoptosis.
Conclusion and Future Directions
Based on the available data, this compound exhibits low acute oral toxicity. However, there is a significant lack of information regarding its potential effects from repeated or long-term exposure, as well as its reproductive, developmental, and carcinogenic potential. The mechanisms of its biological activity, particularly its interaction with key signaling pathways like Nrf2 and MAPK, are beginning to be understood, primarily in the context of its protective effects.
To fully assess the safety of this compound for its intended applications in the pharmaceutical and nutraceutical industries, further research is crucial. The following studies are recommended:
-
Sub-chronic (90-day) and chronic oral toxicity studies in rodents to determine the NOAEL for long-term exposure.
-
Reproductive and developmental toxicity studies following OECD guidelines to assess its effects on fertility and embryonic development.
-
A comprehensive battery of genotoxicity tests , including an Ames test and an in vivo micronucleus assay, to evaluate its mutagenic potential.
-
Carcinogenicity bioassays in rodents for a definitive assessment of its carcinogenic risk.
-
Further mechanistic studies to elucidate the signaling pathways involved in any observed toxicity.
A more complete toxicological profile will be essential for the confident and responsible development of this compound-based products.
References
Methodological & Application
Application Notes and Protocols for the Extraction of p-Coumaric Acid from Plant Materials
Introduction
p-Coumaric acid is a hydroxycinnamic acid, a phenolic compound widely distributed in the plant kingdom.[1][2] It serves as a precursor in the biosynthesis of other important molecules, including flavonoids and lignin (B12514952). Due to its significant antioxidant, anti-inflammatory, and anticarcinogenic properties, this compound is of great interest to the food, cosmetic, and pharmaceutical industries.[1][3] In plants, this compound exists in both free and bound forms, often esterified or etherified to polysaccharides and lignin within the plant cell wall.[3] This necessitates effective extraction and hydrolysis methods to release the compound for analysis and utilization. These application notes provide detailed protocols for various extraction techniques and a comparative summary of their operational parameters.
Data Presentation: Comparison of Extraction Methodologies
The selection of an extraction method depends on the plant matrix, the form of this compound (free or bound), and the desired scale, efficiency, and environmental impact of the process. Below is a summary of quantitative data from various studies.
Table 1: Summary of this compound Extraction Parameters and Yields
| Extraction Method | Plant Material/Source | Key Parameters | Yield/Efficiency | Reference |
| Alkaline Hydrolysis | Brewer's Spent Grain | 2% NaOH, 120°C, 90 min | 138.8 mg/L | [4] |
| Corn Stover (GVL-Lignin) | 0.2 M NaOH, Room Temp, 24 h | ~74.2 wt% (crude pCA) | [5] | |
| Sugarcane Bagasse | 2 M NaOH, Room Temp, 16 h | 2.0 g/L | [6][7] | |
| Various Gramineous Materials | 1 M NaOH, 100°C, 4 h | Bagasse: 39.8 mg/g, Corncob: 35.1 mg/g | [8][9] | |
| Solvent Extraction | Adenanthera pavonina Bark | 71.6% Methanol, 42.5°C, 24 h | Optimized for total phenolics | [10] |
| Cynodon dactylon | Methanol | 0.48 mg/100 mL extract | [2] | |
| Ultrasound-Assisted (UAE) | Tricosanthes cucumerina | 40% Amplitude, 40°C, 6.25 min | 11.12 µg/mg (increased from 10.55 without ultrasound) | [11] |
| Forages | Ultrasound bath, 120 min | Faster and more reproducible than 24h alkaline hydrolysis | [12] | |
| Ionic Liquid UAE | Standard Solution | 60°C, pH 2, 3 min | >80% extraction efficiency | [1][13] |
| Microwave-Assisted (MAE) | Ficus carica (Fig) | 180 W, 10 min | 0.67 g extract yield | [14] |
| Aromatic Plants | 750 W, 4 min total irradiation | Higher or equal yield to conventional reflux | [15] |
Experimental Protocols
Protocol 1: General Methanolic Extraction (for free this compound)
This protocol is suitable for extracting the soluble, unbound forms of this compound.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.2 µm syringe filters
Procedure:
-
Weigh 1 g of dried, powdered plant material into a centrifuge tube.[16]
-
Add 10 mL of 80% aqueous methanol.[16]
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.[16]
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.[16]
-
Centrifuge the sample at 4000 rpm for 15 minutes.[16]
-
Carefully collect the supernatant.
-
To ensure complete extraction, repeat the process (steps 2-6) on the remaining plant residue.[16]
-
Combine the supernatants from all extractions.
-
Filter the combined supernatant through a 0.2 µm syringe filter into an HPLC vial for subsequent analysis.[16]
Protocol 2: Alkaline Hydrolysis (for bound this compound)
This method is designed to cleave the ester and ether bonds linking this compound to cell wall components like lignin and polysaccharides.
Materials:
-
Dried and powdered plant material (e.g., sugarcane bagasse, corn stover)
-
Sodium Hydroxide (NaOH) solution (1 M to 2 M)
-
Hydrochloric Acid (HCl) for acidification
-
Ethyl acetate (B1210297) or other suitable organic solvent for liquid-liquid extraction
-
Rotary evaporator
-
Argon or Nitrogen gas (optional, to prevent oxidation)
Procedure:
-
Place a known amount of plant material (e.g., 5 g) in a reaction vessel.
-
Add a solution of NaOH. A common ratio is 1:20 (w/v) solid to liquid.[4] For example, use 1 M NaOH at 100°C for 4 hours or 2 M NaOH at room temperature for 16 hours.[7][8]
-
Conduct the reaction under an inert atmosphere (e.g., argon) and in the dark to minimize degradation of phenolic compounds.[5]
-
After the incubation period, cool the mixture and remove the solid residue by filtration or centrifugation.
-
Acidify the supernatant to a pH of approximately 1-2 using concentrated HCl. This will precipitate the lignin.[5]
-
Remove the precipitated lignin by filtration.
-
Extract the this compound from the acidic aqueous solution using a suitable organic solvent like ethyl acetate. Perform the extraction three times.
-
Combine the organic phases and evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.
-
The crude extract can be further purified by recrystallization or chromatography.[5]
Protocol 3: Ultrasound-Assisted Extraction (UAE)
UAE uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency with reduced time and temperature.
Materials:
-
Dried and powdered plant material
-
Selected solvent (e.g., aqueous methanol, ethanol)
-
Ultrasonic probe or bath
Procedure:
-
Mix 1 g of the plant material with 10 mL of the chosen solvent in a suitable vessel.
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Apply ultrasonic waves according to optimized conditions. For example, a study on Tricosanthes cucumerina found optimal conditions to be 40°C, 6.25 minutes of sonication, and 40% amplitude.[11]
-
After sonication, separate the solid material from the solvent by centrifugation (e.g., 4000 rpm for 15 minutes).
-
Collect the supernatant containing the extracted compounds.
-
Filter the extract through a 0.2 µm syringe filter prior to analysis.
Protocol 4: Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, leading to rapid cell rupture and release of target compounds. This method significantly reduces extraction time.
Materials:
-
Dried and powdered plant material
-
Selected solvent (polar solvents like water or ethanol (B145695) are most effective)
-
Microwave extraction system (closed or open vessel)
Procedure:
-
Place a weighed amount of plant powder (e.g., 5 g) into a microwave-safe extraction vessel.[14]
-
Add the extraction solvent (e.g., 50 mL of distilled water or ethanol).[14]
-
Set the microwave parameters. A study on Ficus carica used 180 W for 10 minutes.[14] Another protocol for aromatic plants involved intermittent irradiation at 750 W (e.g., 45s on, 30s off) for a total of 4 minutes to control temperature.[15]
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the mixture using Whatman filter paper to remove the solid residue.[14]
-
The filtrate can then be further purified or directly prepared for analysis.
Quantification Protocol: High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely used method for the quantification of this compound.[17]
Table 2: Typical HPLC-UV Parameters for this compound Quantification
| Parameter | Typical Conditions | Reference |
| Column | Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) | [2][16][18] |
| Mobile Phase | Isocratic: Water:Methanol:Glacial Acetic Acid (65:34:1 v/v/v) | [2][18] |
| Gradient: Water with 0.1% formic acid (A) and Acetonitrile or Methanol (B) | [16][19] | |
| Flow Rate | 0.8 - 1.0 mL/min | [2][16][19] |
| Detection Wavelength | 310 nm | [2][16][18] |
| Column Temperature | 25-30 °C | [16] |
| Injection Volume | 10 µL | [16] |
Quantification Procedure:
-
Prepare Standards: Create a stock solution of a pure this compound standard (e.g., 1 mg/mL in methanol). From this, prepare a series of calibration standards by serial dilution to cover a concentration range of approximately 1 to 200 µg/mL.[16]
-
Calibration Curve: Inject the prepared standards into the HPLC system and record the peak area at the characteristic retention time for this compound (e.g., ~6.6 min under specific isocratic conditions).[2][18] Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the filtered plant extract into the HPLC system.
-
Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.[19]
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Key parameters influencing this compound extraction outcomes.
Caption: Simplified phenylpropanoid pathway showing this compound origin.
References
- 1. ikm.org.my [ikm.org.my]
- 2. Isolation, Characterization, and RP-HPLC Estimation of this compound from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Extraction of this compound from agricultural residues and separation using ‘sugaring out’ | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Use of Ultrasound Bath in the Extraction and Quantification of Ester-Linked Phenolic Acids in Tropical Forages [scirp.org]
- 13. MALAYSIAN JOURNAL OF CHEMISTRY (MJChem) [ikm.org.my]
- 14. trp.org.in [trp.org.in]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Isolation, Characterization, and RP-HPLC Estimation of this compound from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. phcogres.com [phcogres.com]
Application Note: Quantification of p-Coumaric Acid Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Coumaric acid is a hydroxycinnamic acid naturally present in a wide variety of plants and food products, including peanuts, tomatoes, carrots, garlic, and wine.[1] Its antioxidant properties are of significant interest as they are believed to reduce the risk of stomach cancer by inhibiting the formation of carcinogenic nitrosamines.[1] Given its potential health benefits and widespread occurrence, a reliable and efficient method for the quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development.
This application note details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination and quantification of this compound in various sample matrices. The described protocols offer both isocratic and gradient elution options to suit different laboratory needs and sample complexities.
Experimental Protocols
-
This compound standard (≥98.0% purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Phosphoric Acid (analytical grade)
-
Deionized water
-
Syringe filters (0.45 µm)
A standard stock solution of this compound can be prepared by dissolving 10 mg of the standard in 10 mL of methanol to achieve a concentration of 1 mg/mL.[2] Working standard solutions are then prepared by serially diluting the stock solution with the mobile phase to generate a calibration curve over a suitable concentration range (e.g., 0.1–400 µg/mL or 2–10 µg/mL).[1][2]
The sample preparation method will vary depending on the matrix.
-
Plant Material: A common method involves extraction with methanol. For example, 20 g of the plant material can be extracted with 200 mL of 80% methanol at 50°C for 30 minutes. This process is typically repeated three times to ensure complete extraction.[3]
-
Liquid Samples (e.g., Juices, Wine): Liquid samples can often be prepared by simple dilution with deionized water or the mobile phase, followed by filtration through a 0.45 µm syringe filter prior to injection.[2][4]
Two exemplary HPLC methods are provided below, an isocratic method and a gradient method.
Method 1: Isocratic Elution
This method is suitable for simpler sample matrices and offers a shorter run time.
-
Column: RP-C18 (250 mm × 4.6 mm, 5 µm particle size)[1]
-
Mobile Phase: Water: Methanol: Glacial Acetic Acid (65:34:1 v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or maintained at 25°C[4]
-
Detection Wavelength: 310 nm[1]
Method 2: Gradient Elution
This method provides better resolution for more complex sample matrices.
-
Column: Gemini C18 (250 mm × 4.6 mm, 3 µm particle size)[2]
-
Mobile Phase:
-
Gradient Program:
-
Flow Rate: 0.8 mL/min[2]
-
Injection Volume: 10 µL[2]
-
Column Temperature: 20°C[2]
-
Detection Wavelength: 280 nm[2]
Data Presentation
The quantitative performance of the HPLC methods for this compound analysis is summarized in the tables below.
Table 1: Chromatographic Parameters
| Parameter | Isocratic Method | Gradient Method |
| Retention Time (min) | 6.617[1] | 16.16[2] |
| Detection Wavelength (nm) | 310[1] | 280[2] |
Table 2: Method Validation Parameters
| Parameter | Isocratic Method | Gradient Method |
| Linearity Range (µg/mL) | 2–10[1] | 0.1–400[2] |
| Correlation Coefficient (R²) | 0.999[1] | 0.9973[2] |
| Limit of Detection (LOD) (µg/mL) | 0.302[1] | 0.0208[2] |
| Limit of Quantification (LOQ) (µg/mL) | 0.99[1] | 0.0694[2] |
Visualization of Experimental Workflow
The general workflow for the quantification of this compound by HPLC is illustrated in the following diagram.
Caption: Workflow for this compound quantification by HPLC.
Conclusion
The described RP-HPLC methods are demonstrated to be linear, sensitive, accurate, and precise for the quantification of this compound.[1][2] The choice between the isocratic and gradient method will depend on the complexity of the sample matrix and the specific requirements of the analysis. These protocols provide a robust foundation for researchers, scientists, and drug development professionals engaged in the analysis of this compound in various samples.
References
- 1. Isolation, Characterization, and RP-HPLC Estimation of this compound from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogres.com [phcogres.com]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Quantification of p-Coumaric Acid in Biological Matrices by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid is a naturally occurring phenolic acid found in a wide variety of plants, fruits, and vegetables.[1][2] It is a key intermediate in the phenylpropanoid pathway and is recognized for its antioxidant, anti-inflammatory, and potential therapeutic properties, making it a compound of significant interest in pharmaceutical and nutraceutical research.[1][3] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its metabolic fate.[4][5]
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound. The use of a stable isotope-labeled internal standard, this compound-d6, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and instrument response.[1][3][4] This method is suitable for the analysis of this compound in various biological matrices, including human plasma and urine.[4][6]
Experimental Workflow
The overall workflow for the analysis of this compound by LC-MS/MS is depicted below.
Caption: General workflow for this compound analysis.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)[1]
-
This compound-d6 (internal standard, ≥98% purity)[1]
-
Methanol (B129727) (LC-MS grade)[4]
-
Acetonitrile (LC-MS grade)[4]
-
Water (LC-MS grade)[4]
-
Formic acid (LC-MS grade)[4]
-
Ammonium formate[2]
-
Human plasma (K2-EDTA)[4]
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata X-A 33µ polymeric strong anion 30 mg/1 mL or equivalent)[4][5]
Standard and Sample Preparation
2.1. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d6 in methanol to prepare individual 1 mg/mL stock solutions.[4] Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of methanol and water to create calibration standards at desired concentrations (e.g., 0.2, 1, 2, 5, 10, 20 ng/mL).[5]
-
Internal Standard Working Solution: Dilute the this compound-d6 primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.[1]
2.2. Sample Preparation (Human Plasma)
A detailed workflow for plasma sample preparation using Solid Phase Extraction (SPE) is provided below.
Caption: Plasma sample preparation workflow using SPE.
LC-MS/MS Conditions
3.1. Liquid Chromatography
The chromatographic separation is typically performed using a reversed-phase C18 column.[6]
| Parameter | Condition |
| LC System | UPLC system (e.g., Waters Acquity)[4] |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and return to initial conditions[6] |
| Flow Rate | 0.3 - 0.5 mL/min[6] |
| Column Temperature | 40°C[6] |
| Injection Volume | 5 µL[4] |
3.2. Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1][7] Both positive and negative ionization modes can be used, with negative mode often providing excellent sensitivity for phenolic acids.[1]
| Parameter | Condition (Negative Ion Mode) | Condition (Positive Ion Mode) |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] | Electrospray Ionization (ESI), Positive[1] |
| Capillary Voltage | 3.0 kV[1] | 3.5 kV[1] |
| Source Temperature | 150°C[1] | 150°C[1] |
| Desolvation Temp. | 500°C[1] | 500°C[1] |
| Desolvation Gas Flow | 800 L/hr[1] | 800 L/hr[1] |
| Collision Gas | Argon[1] | Argon[1] |
3.3. MRM Transitions
The following MRM transitions are recommended for quantification and confirmation. It is crucial to optimize collision energies for the specific instrument used.[8]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| This compound | 163.1 | 119.1 | 15 | Quantifier[1] |
| This compound | 163.1 | 93.1 | 25 | Qualifier[1] |
| This compound-d6 | 169.1 | 125.1 | 15 | Quantifier[1] |
The logical relationship for quantification using MRM is illustrated below.
Caption: MRM logical relationship for quantification.
Quantitative Data Summary
The performance characteristics of the analytical method are summarized below.
| Parameter | Result | Reference |
| Linearity Range | 0.2 - 20 ng/mL | [5] |
| Correlation Coefficient (r²) | >0.999 | [5] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [5] |
| Intra-day Accuracy | 99.2–103.8% | [5] |
| Inter-day Accuracy | 99.6–108.4% | [5] |
| Intra-day Precision (%RSD) | 1.0–5.6% | [5] |
| Inter-day Precision (%RSD) | 1.3–6.4% | [5] |
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and selective approach for the quantification of this compound in biological matrices.[4] The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results, making this method well-suited for demanding research applications in pharmacology and drug development.[1]
References
Application Notes and Protocols for In Vitro Antioxidant Assays of p-Coumaric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Coumaric acid is a phenolic compound and a hydroxycinnamic acid derivative with widespread distribution in the plant kingdom, found in various fruits, vegetables, and cereals.[1] Its chemical structure, featuring a phenolic hydroxyl group, confers significant antioxidant properties, making it a subject of interest for its potential therapeutic applications in preventing and treating diseases associated with oxidative stress.[1][2][3] The antioxidant activity of this compound is primarily attributed to its ability to donate a hydrogen atom or an electron to neutralize free radicals.[1][4] This document provides detailed protocols for common in vitro antioxidant assays and summarizes quantitative data to facilitate the evaluation of this compound's antioxidant capacity.
Data Presentation: In Vitro Antioxidant Activity of this compound
The antioxidant capacity of this compound has been evaluated using various assays. The following table summarizes the quantitative data from different studies. It is important to note that IC50 and other values can vary depending on the specific experimental conditions.
| Assay | Result Type | Value | Reference Compound | Reference Value |
| DPPH Radical Scavenging | IC50 | 255.69 µg/mL | - | - |
| DPPH Radical Scavenging | EC50 | >200 µmol/assay | Gallic Acid | 0.0237 µmol/assay |
| ABTS Radical Scavenging | TEAC | Same as Rosmarinic Acid | - | - |
| Metal-ion Chelating Activity | % Chelating | 52.22% at 50 µg/mL | - | - |
| Lipid Peroxidation Inhibition | % Inhibition | 71.2% at 45 µg/mL | BHA | 66.8% at 45 µg/mL |
| Lipid Peroxidation Inhibition | % Inhibition | 71.2% at 45 µg/mL | BHT | 69.8% at 45 µg/mL |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is widely used to assess the free radical scavenging ability of a compound.[3] The principle is based on the reduction of the stable DPPH radical (deep violet) to the non-radical form, DPPH-H (pale yellow), in the presence of an antioxidant. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[1][3]
Reagents:
-
This compound stock solution (in methanol (B129727) or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
Methanol or ethanol (B145695)
Procedure:
-
Prepare a series of dilutions of this compound and the positive control in the chosen solvent.
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank, use 200 µL of the solvent. For the control, mix 100 µL of the solvent with 100 µL of the DPPH working solution.
-
Mix the contents thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the concentration of this compound.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[3] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, leading to a loss of color, which is measured at 734 nm.[3]
Reagents:
-
This compound stock solution
-
ABTS stock solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Positive control (e.g., Trolox)
-
Ethanol or phosphate-buffered saline (PBS)
Procedure:
-
Prepare the ABTS•+ radical solution by mixing equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[5]
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Prepare a series of dilutions of this compound and the positive control.
-
In a suitable container, add a small volume of the test compound or standard (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).[6]
-
Mix and incubate at room temperature for a set time (e.g., 6 minutes).[5][6]
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a Trolox standard curve.[5]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[7]
Reagents:
-
This compound stock solution
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix the above solutions in a 10:1:1 (v/v/v) ratio.[7]
-
-
Positive control (e.g., Trolox)
Procedure:
-
Prepare a series of dilutions of this compound and the positive control.
-
Pre-warm the FRAP reagent to 37°C.
-
Add a small volume of the sample or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as Trolox, and expressed as TEAC.
Visualizations
Caption: General experimental workflow for in vitro antioxidant assays.
Caption: Principle of the DPPH radical scavenging assay.
Caption: Principle of the ABTS radical cation decolorization assay.
Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Advances in Pharmacological Research Based on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as An Active Ingredient in Cosmetics: A Review Focusing on its Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying p-Coumaric Acid Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid (p-CA), a phenolic compound ubiquitously found in various plants, fruits, and vegetables, has garnered significant scientific interest due to its diverse pharmacological activities.[1] In vitro studies utilizing a range of cell culture models have been instrumental in elucidating the antioxidant, anti-inflammatory, neuroprotective, and anticancer properties of this phytochemical.[1][2][3] These investigations have provided crucial insights into the molecular mechanisms underlying its therapeutic potential, paving the way for further drug discovery and development.
This document provides detailed application notes and protocols for key in vitro assays to evaluate the biological effects of this compound. It is designed to be a comprehensive resource for researchers and professionals in the field.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies on the effects of this compound in different cell culture models.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 Value | Reference |
| HCT-15 | Colon Cancer | MTT | Not Specified | 1400 µmol/L | [4] |
| HT-29 | Colon Cancer | MTT | Not Specified | 1600 µmol/L | [4] |
| A375 | Melanoma | CCK-8 | 24 | 4.4 mM | [5] |
| A375 | Melanoma | CCK-8 | 48 | 2.5 mM | [5] |
| B16 | Melanoma | CCK-8 | 24 | 4.1 mM | [5] |
| B16 | Melanoma | CCK-8 | 48 | 2.8 mM | [5] |
Table 2: Neuroprotective and Antioxidant Effects of this compound
| Cell Line | Model | Treatment | Parameter Measured | Result | Reference |
| SH-SY5Y | Corticosterone-induced neurotoxicity | 10 µM p-CA | SOD Activity | Increased to 297.59 ± 20.50 U/mg protein | [2] |
| SH-SY5Y | Corticosterone-induced neurotoxicity | 10 µM p-CA | Catalase Activity | Increased to 0.57 ± 0.01 mU/mg protein | [2] |
| PC12 | Oxidative stress | 50 µg/mL p-CA | Chelating Activity | 52.22% | [6] |
Table 3: Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | p-CA Concentration | Measured Cytokines/Mediators | Effect | Reference |
| RAW264.7 | LPS | 10-100 µg/ml | iNOS, COX-2, IL-1β, TNF-α | Significant inhibition of expression | [3][7][8] |
| THP-1 | ox-LDL and LPS | 0-20 μM | PPARγ, LXRα, ABCA1 | Reversed the decrease in expression | [9] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.[1][2][10]
Materials:
-
Cell line of interest
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate (B84403) Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration that inhibits cell growth by 50%, can be determined from a dose-response curve.
Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[1][2][3]
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis of NF-κB Pathway
This protocol is used to detect changes in the expression levels of specific proteins involved in the NF-κB signaling pathway.[11][12]
Materials:
-
Cells of interest
-
This compound stock solution
-
LPS (Lipopolysaccharide) for stimulation (if required)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or LPS as required. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Normalize protein concentrations and load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Measurement of Antioxidant Enzyme Activity (SOD and Catalase)
These protocols measure the activity of key antioxidant enzymes, Superoxide (B77818) Dismutase (SOD) and Catalase, in cell lysates.[5][13][14]
A. Superoxide Dismutase (SOD) Activity Assay
Materials:
-
Cell lysate
-
Reaction mixture (containing xanthine (B1682287), xanthine oxidase, and a detection agent like NBT or cytochrome c)
-
Potassium phosphate buffer (pH 7.8)
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates by sonication or freeze-thaw cycles in potassium phosphate buffer. Centrifuge to remove cell debris.
-
Assay Reaction: In a microplate or cuvette, add the cell lysate to the reaction mixture. The reaction is initiated by the addition of xanthine oxidase.
-
Measurement: The rate of reduction of the detection agent (e.g., NBT to formazan) by superoxide radicals is measured spectrophotometrically.
-
Calculation: SOD activity is determined by the degree of inhibition of this reaction. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of reduction by 50%.
B. Catalase Activity Assay
Materials:
-
Cell lysate
-
Hydrogen peroxide (H₂O₂) solution
-
Potassium phosphate buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates as described for the SOD assay.
-
Assay Reaction: Add the cell lysate to a solution of H₂O₂ in potassium phosphate buffer.
-
Measurement: The decomposition of H₂O₂ is monitored by the decrease in absorbance at 240 nm.
-
Calculation: Catalase activity is calculated based on the rate of H₂O₂ decomposition and is typically expressed as units per milligram of protein.
Measurement of Inflammatory Cytokines (ELISA)
This protocol quantifies the concentration of specific inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.[6][7]
Materials:
-
Cell culture supernatant
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for the specific cytokine of interest (includes capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample and Standard Incubation: Add cell culture supernatants and a series of known concentrations of the cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Apoptosis Protocols | USF Health [health.usf.edu]
- 4. Events associated with apoptotic effect of this compound in HCT-15 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 8. scispace.com [scispace.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of p-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction p-Coumaric acid (p-CA) is a naturally occurring phenolic compound belonging to the hydroxycinnamic acid family, widely found in various plants, fruits, vegetables, and cereals.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, anti-diabetic, and anti-cancer properties.[2][3][4] As a secondary metabolite in plants, p-CA serves as a precursor for other phenolic compounds.[5] Its therapeutic potential is largely attributed to its phenyl hydroxyl group, which enables it to scavenge free radicals effectively.[2][5] This document provides detailed application notes and standardized protocols for conducting in vivo studies to evaluate the efficacy and mechanisms of this compound in various animal models.
Section 1: Application Notes
Physicochemical Properties and Formulation
-
Appearance: White to off-white crystalline powder.[1]
-
Solubility: Sparingly soluble in water, soluble in ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[1]
-
Vehicle for Administration: The choice of vehicle is critical for ensuring bioavailability and avoiding solvent-related toxicity.
-
Oral (p.o.) Administration: p-CA can be dissolved in 10% propylene (B89431) glycol or a DMSO/Phosphate-Buffered Saline (PBS) mixture.[1][6]
-
Intraperitoneal (i.p.) Injection: A common vehicle is 7% DMSO diluted with normal saline.[1]
-
It is imperative to conduct a pilot study to determine the maximum tolerated concentration of the chosen vehicle.
-
Toxicological Profile
Understanding the toxicity is a crucial first step in dosage determination for in vivo studies.
-
Acute Toxicity: The oral median lethal dose (LD50) of this compound in mice has been reported to be 2850 mg/kg body weight.[1][2]
-
Sub-acute Toxicity: A 14-day study involving a related compound, dihydro-p-coumaric acid, showed no significant toxicity in BALB/c mice at oral doses up to 500 mg/kg, with no notable changes in body weight, food/water intake, or hematological parameters.[1]
Common Animal Models and Research Areas
Rodent models, particularly mice and rats, are frequently used for in vivo studies of p-CA due to their well-characterized genetics, short lifespans, and the availability of established disease induction protocols.[3]
-
Inflammation and Arthritis:
-
Models: Adjuvant-induced arthritis in Wistar or Sprague-Dawley rats is a standard model for rheumatoid arthritis.[1][7] Lipopolysaccharide (LPS)-induced sepsis models are used to study systemic inflammation.[2]
-
Rationale: p-CA has demonstrated significant anti-inflammatory and immunomodulatory effects by reducing the expression of pro-inflammatory mediators like TNF-α and IL-6, and inhibiting the NF-κB signaling pathway.[2][7][8]
-
-
Diabetes and Metabolic Syndrome:
-
Models: High-fat diet (HFD)-induced obesity and diabetes in C57BL/6J mice or rats is a common model for type 2 diabetes and associated complications like diabetic nephropathy.[3][9][10] Streptozotocin (B1681764) (STZ)-induced diabetes is another widely used model.[11]
-
Rationale: p-CA has been shown to lower blood glucose levels, improve insulin (B600854) sensitivity, and protect against diabetic complications by reducing oxidative stress and inflammation.[9][12][13] It can also ameliorate hyperlipidemia by decreasing total cholesterol.[14]
-
-
Neuroprotection and Neurodegeneration:
-
Models: D-galactose-induced senescence in Swiss albino mice serves as a model for brain aging and Alzheimer's-like dementia.[15] Embolic cerebral ischemia models in rats are used to study stroke.[16][17] Corticosterone (CORT)-induced chronic depression models in mice are also relevant.[18]
-
Rationale: p-CA exhibits neuroprotective effects by attenuating oxidative stress, neuroinflammation, and apoptosis in the brain.[15][16] It has been shown to inhibit acetylcholinesterase (AChE) activity and lower levels of inflammatory markers like NF-κB.[15]
-
-
Cancer:
-
Models: Dalton's Lymphoma Ascites (DLA) induced solid tumor models in Swiss Albino mice are used to study the interaction of p-CA with chemotherapeutic agents.[19] Azoxymethane/dextran sulfate (B86663) sodium (AOM/DSS) models in mice are used for colorectal cancer research.[20]
-
Rationale: Studies suggest that p-CA can inhibit the proliferation and migration of various tumor cells and promote apoptosis.[4] It has been investigated for its potential to reduce the cardiotoxicity of chemotherapy drugs like Doxorubicin without impeding their anti-tumor activity.[19]
-
Section 2: Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on this compound.
Table 1: Anti-Inflammatory and Immunomodulatory Studies
| Research Area | Animal Model | Disease Induction | p-CA Dosage & Route | Key Quantitative Findings | Citation(s) |
|---|---|---|---|---|---|
| Arthritis | Wistar Rats | Complete Freund's Adjuvant | 100 mg/kg, i.p. | Significantly decreased TNF-α expression and circulating immune complexes. | [7][8] |
| Gouty Arthritis | Wistar Rats | Monosodium Urate (MSU) crystals | 100 mg/kg, p.o. | Reduced paw edema and levels of TNF-α and IL-6. | [2] |
| Immunomodulation | Wistar Rats | Sheep Red Blood Cells | 100 mg/kg, i.p. | Reduced cell-mediated immune responses and macrophage phagocytic index. | [7] |
| Sepsis | Wistar Rats | Lipopolysaccharide (LPS) | 100 mg/kg, p.o. | Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in lungs and liver. |[2] |
Table 2: Diabetes and Metabolic Syndrome Studies
| Research Area | Animal Model | Disease Induction | p-CA Dosage & Route | Key Quantitative Findings | Citation(s) |
|---|---|---|---|---|---|
| Type 2 Diabetes | Male Albino Rats | High-fat diet + STZ | 40 mg/kg, p.o. | Significantly decreased malondialdehyde (MDA) and nitric oxide levels. | [13] |
| Diabetic Nephropathy | Wistar Rats | High-fat diet | 20 mg/kg, p.o. | Significantly decreased elevated blood glucose; improved urea, creatinine, and uric acid levels. | [9] |
| Hyperlipidemia | Male Mice | High-fat diet (HFD) | 100 mg/kg, p.o. | Decreased total cholesterol and atherosclerosis index; increased liver antioxidant enzymes (GSH-Px). | [14] |
| Metabolic Dysregulation | C57BL/6J Mice | High-fat diet (HFD) | 10 mg/kg, p.o. | Lowered white adipose tissue weight, adipocyte size, and fasting blood glucose. | [10] |
| Periodontal Disease | C57BL/6 Mice | Streptozotocin (STZ) | 50 mg/kg, p.o. | Inhibited periodontal tissue destruction by enhancing antioxidant and osteogenic markers. |[11] |
Table 3: Neuroprotection Studies
| Research Area | Animal Model | Disease Induction | p-CA Dosage & Route | Key Quantitative Findings | Citation(s) |
|---|---|---|---|---|---|
| Neurotoxicity | Swiss Albino Mice | D-galactose (150 mg/kg, s.c.) | 80 & 100 mg/kg, p.o. | Ameliorated cognitive impairment; attenuated oxidative stress and AChE activity. | [15] |
| Cerebral Ischemia | Male ICR Mice | Bilateral common carotid artery occlusion | 100 mg/kg, p.o. | Significantly reduced MDA levels, whole-brain infarction volume, and neuronal death. | [21] |
| Depression/Memory | C57BL/6J Mice | Corticosterone (CORT) | 20 & 40 mg/kg, p.o. | Alleviated depression-like behaviors and memory impairment; decreased TNF-α and IL-1β in hippocampus. | [18][22] |
| Diabetic Neuropathy | Male Albino Rats | Streptozotocin (STZ) | 100 mg/kg, p.o. | Showed protective effects on pancreatic islets and sciatic nerves. |[23] |
Table 4: Pharmacokinetic Studies
| Animal Model | Administration | Dose | Tmax (h) | Cmax (µg/mL) | T1/2 (h) | Citation(s) |
|---|---|---|---|---|---|---|
| Wistar Rats | Oral gavage (pure p-CA) | 4.05 mg/kg | 0.42 ± 0.14 | 2.11 ± 0.41 | 3.51 ± 0.96 | [24][25] |
| Mice | Oral gavage (extract) | 500 mg/kg | 0.25 | ~1.2 | 1.98 | [26] |
| Rats | Gastric intubation | 100 µmol/kg | ~0.5 (artery) | ~15 nmol/mL (artery) | Not specified |[6] |
Section 3: Experimental Protocols
Protocol 3.1: Adjuvant-Induced Arthritis Model in Rats (Anti-Inflammatory)
This protocol is adapted from studies evaluating the anti-inflammatory and immunomodulatory effects of p-CA.[1][7]
-
Animal Model: Male Wistar rats (150-180 g).
-
Acclimatization: Acclimatize animals for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Induction of Arthritis: Induce arthritis via a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the sub-plantar region of the right hind paw.
-
Grouping (n=6-8 per group):
-
Group 1 (Normal Control): No CFA injection, receives vehicle only.
-
Group 2 (Arthritic Control): CFA-injected, receives vehicle only.
-
Group 3 (p-CA Treatment): CFA-injected, receives p-CA (e.g., 100 mg/kg, i.p.) dissolved in a suitable vehicle.
-
Group 4 (Reference Drug): CFA-injected, receives Indomethacin (e.g., 10 mg/kg, i.p.).
-
-
Treatment: Begin treatment on day 11 post-adjuvant injection and continue daily until day 18.
-
Endpoint Measurements:
-
Paw Volume: Measure the volume of the injected paw using a plethysmometer at regular intervals.
-
Arthritis Index: Score the severity of arthritis based on erythema, swelling, and joint rigidity.
-
Biochemical Analysis: At the end of the study, collect blood serum to measure levels of TNF-α, IL-6, and circulating immune complexes using ELISA kits.[8]
-
Histopathology: Euthanize animals, dissect the synovial tissue from the arthritic paw, and fix for histopathological examination (e.g., H&E staining) to assess inflammatory cell infiltration.
-
Protocol 3.2: High-Fat Diet-Induced Diabetic Nephropathy Model in Rats
This protocol is based on studies investigating p-CA's effects on metabolic disorders.[9]
-
Animal Model: Male Wistar rats.
-
Acclimatization: Acclimatize animals for one week as described in Protocol 3.1.
-
Induction of Diabetes:
-
Feed rats a high-fat diet (HFD) for an initial period (e.g., 2 weeks).
-
Following the HFD period, administer a low dose of streptozotocin (STZ) (e.g., 35-40 mg/kg, i.p.) to induce hyperglycemia.
-
Continue the HFD for the remainder of the study.
-
-
Grouping (n=6-8 per group):
-
Group 1 (Normal Control): Fed standard chow, receives vehicle.
-
Group 2 (Diabetic Control): HFD/STZ-induced, receives vehicle.
-
Group 3 (p-CA Treatment): HFD/STZ-induced, receives p-CA (e.g., 20 mg/kg, p.o.) daily.
-
-
Treatment: Administer p-CA or vehicle daily via oral gavage for a specified period (e.g., 12 weeks).
-
Endpoint Measurements:
-
Body Weight and Glucose: Monitor body weight and fasting blood glucose levels weekly.
-
Renal Function Tests: At the end of the study, collect serum to measure levels of urea, creatinine, and uric acid.
-
Oxidative Stress Markers: Homogenize kidney tissue to measure lipid peroxidation (MDA levels) and the activity of antioxidant enzymes (catalase, SOD, GST).
-
Histopathology: Perform histopathological examination of kidney sections to assess structural changes.
-
Protocol 3.3: D-Galactose-Induced Neurotoxicity Model in Mice (Neuroprotection)
This protocol is derived from a study on the neuroprotective effects of p-CA against cognitive impairment.[15]
-
Animal Model: Swiss albino mice.
-
Acclimatization: Acclimatize animals for one week as previously described.
-
Induction of Neurotoxicity: Administer D-galactose (150 mg/kg) via subcutaneous (s.c.) injection daily for the duration of the study (e.g., 42 days).
-
Grouping (n=8-10 per group):
-
Group 1 (Normal Control): Receives vehicle only.
-
Group 2 (D-gal Control): D-galactose-injected, receives vehicle.
-
Group 3 (p-CA Low Dose): D-galactose-injected, receives p-CA (80 mg/kg, p.o.).
-
Group 4 (p-CA High Dose): D-galactose-injected, receives p-CA (100 mg/kg, p.o.).
-
-
Treatment: Co-administer p-CA or vehicle orally for the same duration as D-galactose injections.
-
Endpoint Measurements:
-
Behavioral Tests: In the final week, perform cognitive tests such as the Morris Water Maze (MWM) and Y-maze to assess learning and memory.
-
Neurochemical Analysis: After behavioral testing, euthanize the animals and collect brain tissue. Homogenize the brain to measure:
-
Oxidative stress markers (e.g., MDA, glutathione).
-
Acetylcholinesterase (AChE) activity.
-
Inflammatory markers (e.g., NF-κB).
-
Apoptotic markers (e.g., caspase-3).
-
-
Section 4: Signaling Pathways and Visualizations
This compound exerts its effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these mechanisms and a general experimental workflow.
General Experimental Workflow
Caption: A generalized workflow for in vivo studies of this compound.
Inhibition of the NF-κB Inflammatory Pathway
p-CA has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor kappa B (NF-κB) pathway, which reduces the expression of pro-inflammatory cytokines.[2][8][15]
Caption: this compound inhibits the NF-κB inflammatory signaling pathway.
Activation of the Nrf2 Antioxidant Pathway
The antioxidant activity of p-CA is linked to its ability to activate the Nrf2 pathway, which upregulates the expression of endogenous antioxidant enzymes.[2][14]
Caption: this compound activates the Nrf2-mediated antioxidant response.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The Anti-tumor Effects of this compound on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Immunomodulatory and anti-inflammatory effect of this compound, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of this compound, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound attenuates high-fat diet-induced oxidative stress and nephropathy in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of this compound against high-fat diet-induced metabolic dysregulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral supplementation with this compound protects mice against diabetes-associated spontaneous destruction of periodontal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protective effects of this compound against oxidant and hyperlipidemia-an in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound protects against D-galactose induced neurotoxicity by attenuating neuroinflammation and apoptosis in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effect of this compound in rat model of embolic cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. This compound Reverses Depression-Like Behavior and Memory Deficit Via Inhibiting AGE-RAGE-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. The Mixture of Ferulic Acid and this compound Suppresses Colorectal Cancer through lncRNA 495810/PKM2 Mediated Aerobic Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. ajmhsrcmp.org [ajmhsrcmp.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. LC-MS determination and pharmacokinetics of this compound in rat plasma after oral administration of this compound and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacokinetic study of this compound in mouse after oral administration of extract of Ananas comosus L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
p-Coumaric Acid: Application Notes and Protocols for Use as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound ubiquitously found in a wide variety of plants, fruits, and vegetables.[1][2] Its well-characterized physical and chemical properties, along with its biological activities, including antioxidant, anti-inflammatory, and anticancer effects, make it a crucial standard for analytical chemistry.[1][3][4] These application notes provide detailed protocols for the use of this compound as a standard in various analytical techniques, supporting research, quality control of herbal products, and drug development.[1][5] Furthermore, its role as a reference compound in the study of cellular signaling pathways is explored.
Physicochemical Properties and Solubility
Accurate quantification relies on pure, well-characterized standards. The physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Synonyms | trans-4-Hydroxycinnamic acid, 4-Coumaric acid | [6] |
| Molecular Formula | C₉H₈O₃ | [6] |
| Molecular Weight | 164.16 g/mol | [6][7] |
| Melting Point | 214-217 °C (decomposes) | [7][8] |
| Appearance | White to yellow powder | [7] |
| UV max (in Methanol) | 226, 310 nm | [9] |
| Solubility in Ethanol (B145695) | 50 mg/mL | [7] |
| Solubility in DMSO | ~15 mg/mL | [9] |
| Solubility in DMF | ~20 mg/mL | [9] |
| Aqueous Solubility | Sparingly soluble | [9][10] |
Analytical Applications and Protocols
This compound is widely used as a standard for the qualitative and quantitative analysis of various samples. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are the most common techniques.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely used method for the quantification of this compound.[11]
Experimental Protocol: Quantification of this compound in Plant Extracts by RP-HPLC
1. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol (B129727).[1]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 2 to 10 µg/mL.[12]
2. Sample Preparation (Methanolic Extraction):
-
Weigh 1 g of dried, powdered plant material.
-
Add 10 mL of 80% methanol and sonicate for 30 minutes.[1]
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.[1]
3. HPLC Conditions:
| Parameter | Condition | Reference |
| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) | [2][12] |
| Mobile Phase | Isocratic: Water:Methanol:Glacial Acetic Acid (65:34:1, v/v/v) | [2][12] |
| Flow Rate | 1.0 mL/min | [2][12] |
| Detection | UV at 310 nm | [2][12] |
| Injection Volume | 20 µL | [12] |
| Retention Time | Approximately 6.6 minutes | [2][12] |
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation Parameters:
| Parameter | Typical Value | Reference |
| Linearity Range | 2 - 10 µg/mL | [12] |
| Correlation Coefficient (r²) | > 0.999 | [12] |
| Limit of Detection (LOD) | 0.302 µg/mL | [12] |
| Limit of Quantification (LOQ) | 0.99 µg/mL | [12] |
Experimental Workflow for HPLC Analysis
Caption: Workflow for this compound Quantification by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of this compound, typically requiring derivatization to increase its volatility.
Experimental Protocol: Quantification of this compound by GC-MS
1. Standard and Sample Preparation:
-
Prepare standard solutions of this compound in a suitable solvent (e.g., methanol).
-
Prepare the sample extract as described in the HPLC protocol.
2. Derivatization (Silylation):
-
Evaporate a known volume of the standard or sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Heat the mixture at 70°C for 30-60 minutes.[1]
-
Cool to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Condition | Reference |
| Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) | [1] |
| Injector Temperature | 250 °C | [1] |
| Oven Program | 100°C (2 min), ramp to 280°C at 10°C/min, hold for 10 min | [1] |
| Carrier Gas | Helium | [1] |
| Ionization Mode | Electron Ionization (EI) | - |
| MS Detection | Scan or Selected Ion Monitoring (SIM) mode | - |
4. Quantification:
-
Use an internal standard (e.g., this compound-d6) for improved accuracy.[13][14]
-
Create a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for this compound Quantification by GC-MS.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simple and cost-effective method for the quantification of this compound in less complex matrices.[15][16]
Experimental Protocol: Quantification of this compound by UV-Vis Spectrophotometry
1. Standard Preparation:
-
Stock Solution (100 µg/mL): Dissolve 10 mg of this compound in 100 mL of ethanol.[15]
-
Working Standards: Prepare a series of standards with concentrations ranging from 2 to 10 µg/mL in ethanol.[15][17]
2. Sample Preparation:
-
Dissolve the sample in ethanol and dilute to a concentration expected to be within the linear range of the calibration curve.
-
Filter the solution if necessary.
3. Spectrophotometric Measurement:
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax). In ethanol, the λmax is approximately 229 nm and 284 nm.[15][17]
-
Use ethanol as a blank.
4. Quantification:
-
Create a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the unknown sample from the calibration curve.
Method Validation Parameters:
| Parameter | Typical Value (in Ethanol) | Reference |
| Linearity Range | 2 - 10 µg/mL (at 229 nm) | [15][17] |
| Correlation Coefficient (r²) | > 0.98 | [15][17] |
This compound in Biological Assays and Signaling Pathways
This compound is not only an analytical standard but also a biologically active molecule that modulates various cellular signaling pathways. It is often used as a reference compound in biological assays to study its antioxidant and anti-inflammatory effects.
Antioxidant and Anti-inflammatory Signaling
This compound has been shown to exert its antioxidant and anti-inflammatory effects by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][12]
MAPK Signaling Pathway Modulation by this compound
Oxidative stress can activate MAPK pathways (p38, ERK, and JNK), leading to apoptosis. This compound has been shown to suppress the phosphorylation of these kinases, thereby protecting cells from oxidative damage-induced apoptosis.[12][13]
Caption: this compound inhibits apoptosis via the MAPK pathway.
NF-κB Signaling Pathway Modulation by this compound
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. This compound can inhibit this pathway, thereby reducing inflammation.
Caption: this compound's anti-inflammatory effect via NF-κB.
Metabolic Regulation via AMPK Signaling
This compound can also modulate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis. By activating AMPK in peripheral tissues like the liver, it can influence glucose metabolism.
Caption: this compound modulates glucose metabolism via AMPK.
Conclusion
This compound is an indispensable analytical standard for the accurate quantification of this phenolic compound in a multitude of sample types. The detailed protocols and validated methods presented here provide a solid foundation for researchers in natural product chemistry, food science, and drug development. Furthermore, its well-documented effects on key cellular signaling pathways make it a valuable tool for in vitro and in vivo biological studies, aiding in the elucidation of disease mechanisms and the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. banglajol.info [banglajol.info]
- 5. bioaustralis.com [bioaustralis.com]
- 6. This compound | C9H8O3 | CID 637542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Figure 2 from Anti-Inflammatory Effects of this compound in LPS-StimulatedRAW264.7 Cells: Involvement of NF-úB and MAPKs Pathways | Semantic Scholar [semanticscholar.org]
- 9. This compound primary reference standard 501-98-4 [sigmaaldrich.com]
- 10. This compound Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. This compound modulates cholesterol efflux and lipid accumulation and inflammation in foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for p-Coumaric Acid in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid (p-CA), a naturally occurring phenolic compound found in various plants, has garnered significant attention in the cosmetic industry for its multifaceted beneficial effects on the skin. Its properties as an antimelanogenic, antioxidant, and anti-inflammatory agent make it a promising active ingredient for formulations targeting hyperpigmentation, photoaging, and inflammatory skin conditions. This document provides detailed application notes, experimental protocols, and quantitative data to support the use of this compound in cosmetic research and development.
Mechanisms of Action
This compound exerts its effects on the skin through several key mechanisms:
-
Antimelanogenic Activity: this compound is a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1][2][3] Its structural similarity to L-tyrosine, the natural substrate of tyrosinase, allows it to bind to the enzyme's active site, thereby blocking the production of melanin.[1][2] Notably, this compound is a more potent inhibitor of human tyrosinase compared to mushroom tyrosinase.[1][4] It can also downregulate the expression of the tyrosinase gene.[5]
-
Antioxidant Activity: As a phenolic compound, this compound is an effective scavenger of reactive oxygen species (ROS).[6][7] This antioxidant capacity helps protect the skin from oxidative stress induced by environmental factors such as UV radiation, which is a major contributor to skin aging and hyperpigmentation.[2][6]
-
Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory mediators in skin cells.[2][6][8] This can help to mitigate skin redness and irritation, including UV-induced erythema.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.
Table 1: Tyrosinase Inhibition by this compound
| Enzyme Source | Substrate | IC50 Value | Reference(s) |
| Human Tyrosinase | L-Tyrosine / L-DOPA | ~3 µM | [2][4] |
| Mushroom Tyrosinase | L-Tyrosine | Weaker inhibition compared to human tyrosinase | [1][9] |
| Murine Tyrosinase | L-Tyrosine / L-DOPA | Stronger inhibitor than kojic acid and arbutin | [1] |
Table 2: Inhibition of Melanin Synthesis in B16F10 Murine Melanoma Cells
| This compound Concentration | Melanin Content Inhibition | Reference(s) |
| 10 µM | 36% | [10] |
| 50 µM | 60% | [10] |
| 500 µg/mL | Significant inhibition | [11][12] |
Table 3: Antioxidant Activity of this compound
| Assay | IC50 Value | Reference(s) |
| DPPH Radical Scavenging | 64.97 µg/mL (in 70% ethanol (B145695) extract) | [13] |
| ABTS Radical Scavenging | 138.26 µg/mL (in 70% ethanol extract) | [13] |
| Lipid Peroxidation Inhibition | 71.2% inhibition at 45 µg/mL | [7] |
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol details the procedure for assessing the inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-Tyrosine
-
This compound
-
Kojic Acid (positive control)
-
Phosphate (B84403) Buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a stock solution of L-tyrosine in phosphate buffer.
-
Prepare stock solutions of this compound and kojic acid in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
20 µL of this compound or kojic acid solution at various concentrations.
-
140 µL of phosphate buffer.
-
20 µL of mushroom tyrosinase solution.
-
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-tyrosine solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Take readings every minute for 20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Melanin Content Assay in B16F10 Melanoma Cells
This protocol describes the quantification of melanin content in B16F10 murine melanoma cells treated with this compound.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
This compound
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture B16F10 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound in the presence or absence of α-MSH (to stimulate melanin production) for 48-72 hours.
-
-
Melanin Extraction:
-
Wash the cells with PBS.
-
Lyse the cells by adding 1 N NaOH with 10% DMSO to each well.
-
Incubate at 80°C for 1 hour to solubilize the melanin.
-
-
Quantification:
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The melanin content is expressed as a percentage of the control (untreated or α-MSH treated cells).
-
It is recommended to normalize the melanin content to the total protein concentration of each sample to account for any effects on cell proliferation.
-
Visualizations
Caption: this compound's dual-action mechanism in inhibiting melanogenesis.
Caption: Workflow for in vitro evaluation of this compound's antimelanogenic activity.
Formulation and Stability
This compound has low solubility in water but is soluble in organic solvents like ethanol and propylene (B89431) glycol. For cosmetic formulations, it is often incorporated into the oil phase or solubilized using co-solvents or encapsulation techniques to enhance its stability and bioavailability. A Japanese patent suggests a composition containing 0.01-5.0% by weight of this compound, with a preferred range of 0.1-3.0%.[14] In vivo studies in mice and humans have utilized creams containing 1.5% this compound, which were shown to be effective in reducing UV-induced erythema and pigmentation.
Safety and Toxicology
This compound is generally considered safe for topical use and has not shown significant cytotoxicity at effective concentrations. However, as with any active ingredient, it is essential to conduct thorough safety and stability testing of the final formulation.
Conclusion
This compound is a well-documented and effective active ingredient for cosmetic formulations aimed at skin lightening, anti-aging, and reducing inflammation. Its multiple mechanisms of action provide a comprehensive approach to improving skin health and appearance. The provided data and protocols offer a solid foundation for researchers and formulators to explore the full potential of this compound in innovative cosmetic products.
References
- 1. This compound not only inhibits human tyrosinase activity in vitro but also melanogenesis in cells exposed to UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as An Active Ingredient in Cosmetics: A Review Focusing on its Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in Cosmetics | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Spectroscopic studies on the antioxidant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Advances in Pharmacological Research Based on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. Differential Effects of Methoxylated p-Coumaric Acids on Melanoma in B16/F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. JP6178601B2 - Composition containing this compound - Google Patents [patents.google.com]
Application of p-Coumaric Acid in Food Preservation: A Natural Approach to Extending Shelf Life
Introduction
p-Coumaric acid (p-CA), a naturally occurring phenolic compound found in a wide variety of plants such as peanuts, tomatoes, carrots, and cereals, is gaining significant interest as a natural food preservative.[1][2] Its antioxidant and antimicrobial properties offer a promising alternative to synthetic additives, addressing the growing consumer demand for clean-label food products.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in food preservation.
Mechanisms of Action
This compound exerts its preservative effects through multiple mechanisms, primarily by inhibiting microbial growth and preventing oxidative deterioration of food components.
Antimicrobial Activity
This compound demonstrates a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] Its primary modes of action include:
-
Disruption of Cell Membranes: this compound can alter the permeability of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death.[4][5]
-
DNA Binding: It has been shown to bind to bacterial genomic DNA, which can inhibit essential cellular processes like replication and transcription.[4][5]
-
Inhibition of Quorum Sensing (QS): this compound can interfere with the quorum-sensing systems of bacteria.[6][7] QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the production of virulence factors and spoilage enzymes.[6] By inhibiting QS, this compound can reduce the ability of bacteria to cause food spoilage.[6][7]
-
Inhibition of Biofilm Formation: By interfering with processes like flagella synthesis, this compound can inhibit the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are often more resistant to antimicrobial agents.[8]
Antioxidant Activity
The phenolic structure of this compound, specifically the hydroxyl group on the phenyl ring, is responsible for its potent antioxidant activity.[9][10] It can:
-
Scavenge Free Radicals: this compound can donate a hydrogen atom to neutralize free radicals, thus preventing oxidative damage to lipids, proteins, and other molecules in food.[9][11] This helps to prevent rancidity, off-flavors, and color changes.
-
Inhibit Enzymatic Browning: In fruits and vegetables, this compound can act as an inhibitor of polyphenol oxidase (PPO), the enzyme responsible for enzymatic browning.[12] However, its effectiveness can be system-dependent, and in some cases, it may act as an alternative substrate for PPO, potentially leading to color formation.[12]
Applications in Food Systems
This compound has shown promise in preserving a variety of food products, including meat, fruits, and vegetables.
Meat Preservation
In meat products, this compound can effectively delay spoilage and extend shelf life. Studies on chilled pork have shown that this compound, particularly in combination with other preservatives like potassium sorbate (B1223678), can:
-
Significantly reduce the total viable counts of bacteria.[6][7]
-
Inhibit the production of biogenic amines, which are indicators of meat spoilage.[6][7]
-
Reduce lipid oxidation, as measured by the thiobarbituric acid reactive substances (TBARS) value.[6]
-
Improve the sensory characteristics of the meat, including color, odor, and overall acceptability.[6][7]
Fruit and Vegetable Preservation
For fresh-cut fruits and vegetables, this compound can help to maintain quality and extend shelf life. In fresh-cut green bell peppers, a combination of this compound and ε-polylysine has been shown to:
-
Reduce hardness and weight loss.[13]
-
Delay increases in respiration rate and ethylene (B1197577) production.[13]
-
Inhibit the increase of malondialdehyde (MDA) content, an indicator of lipid peroxidation.[13]
-
Reduce the total counts of bacteria, molds, and yeasts.[13]
-
Improve the retention of phenolic compounds and vitamin C.[13]
Juice Preservation
This compound has demonstrated efficacy in controlling the spoilage of fruit juices. In apple juice, it can:
-
Inhibit the growth of thermo-acidophilic bacteria like Alicyclobacillus acidoterrestris.[14]
-
Effectively inhibit the germination of bacterial spores.[14]
-
Increase the total phenolic content and antioxidant activity of the juice without negatively impacting sensory qualities.[14]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in food preservation.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Food Matrix | Concentration of p-CA | Effect | Reference |
| Alicyclobacillus acidoterrestris (vegetative cells) | - | 0.2 mg/mL (MIC & MBC) | Active inhibition | [14] |
| Alicyclobacillus acidoterrestris (spores) | - | 0.2 mg/mL (MIC) | Inhibition of germination | [14] |
| Staphylococcus aureus | Chicken Soup | > 0.1 mg/mL | Complete inhibition of growth | [15] |
| Chromobacterium violaceum (for QS inhibition) | - | 0.2 mg/mL | Inhibition zone of 1.10 ± 0.11 cm | [6] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Efficacy of this compound in Meat Preservation (Chilled Pork)
| Treatment | Parameter | Storage Day | Value | Reference |
| Control | Total Viable Count (log CFU/g) | 15 | ~8.5 | [6] |
| 0.2% Potassium Sorbate (PS) | Total Viable Count (log CFU/g) | 15 | ~7.5 | [6] |
| 0.1% PS + 0.01% p-CA | Total Viable Count (log CFU/g) | 15 | ~6.5 | [6] |
| Control | TVB-N (mg/100g) | 15 | ~22 | [6] |
| 0.1% PS + 0.01% p-CA | TVB-N (mg/100g) | 15 | ~15 | [6] |
| Control | TBARS (mg/kg) | 15 | ~0.6 | [6] |
| 0.2% PS | TBARS (mg/kg) | 15 | ~0.4 | [6] |
| 0.1% PS + 0.01% p-CA | TBARS (mg/kg) | 15 | ~0.3 | [6] |
TVB-N: Total Volatile Basic Nitrogen; TBARS: Thiobarbituric Acid Reactive Substances
Table 3: Efficacy of this compound in Fresh-Cut Green Bell Pepper Preservation
| Treatment | Parameter | Effect | Reference |
| 25 mg/L ε-PL + 10 mg/L p-CA | Hardness and Weight Loss | Reduced | [13] |
| 25 mg/L ε-PL + 10 mg/L p-CA | Respiration Rate & Ethylene Production | Delayed increase | [13] |
| 25 mg/L ε-PL + 10 mg/L p-CA | Microbial Counts (Bacteria, Mold, Yeast) | Lowered | [13] |
| 25 mg/L ε-PL + 10 mg/L p-CA | Phenolics and Vitamin C | Improved retention | [13] |
ε-PL: ε-polylysine
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the agar (B569324) dilution method.[6]
Materials:
-
Mueller-Hinton Agar (MHA)
-
This compound stock solution
-
Logarithmic phase bacterial suspensions (10⁸ CFU/mL)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare a series of MHA plates containing different concentrations of this compound (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.8, and 1.6 mg/mL). Add the appropriate volume of this compound stock solution to the molten MHA at 50°C, mix well, and pour into petri dishes.
-
Once the agar has solidified, spread 50 µL of the logarithmic phase bacterial suspension onto the surface of each plate.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, observe the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Evaluation of this compound in Meat Preservation
This protocol describes a method to evaluate the preservative effect of this compound on chilled pork.[6]
Materials:
-
Fresh pork loin
-
This compound solution
-
Potassium sorbate solution
-
Sterile distilled water (control)
-
Sterile sample bags
-
Refrigerator (0-4°C)
-
Equipment for microbial analysis (plate count agar, stomacher)
-
Equipment for chemical analysis (for TVB-N and TBARS)
-
Sensory evaluation panel
Procedure:
-
Cut fresh pork loin into uniform samples (e.g., 25 g).
-
Prepare treatment solutions:
-
Control: Sterile distilled water
-
Treatment 1: 0.2% Potassium Sorbate (PS)
-
Treatment 2: 0.1% PS + 0.01% this compound (p-CA)
-
-
Immerse the pork samples in the respective treatment solutions for a defined period (e.g., 10 minutes).
-
Drain the samples and place them in sterile sample bags.
-
Store the samples at 0-4°C for a specified period (e.g., 15 days).
-
At regular intervals (e.g., day 0, 3, 6, 9, 12, 15), take samples for analysis:
-
Microbial Analysis: Determine the total viable count using standard plate count methods.
-
Chemical Analysis: Measure the Total Volatile Basic Nitrogen (TVB-N) and Thiobarbituric Acid Reactive Substances (TBARS) values.
-
Sensory Evaluation: A trained panel evaluates the color, odor, and overall acceptability of the cooked meat samples.
-
Visualizations
References
- 1. In situ antioxidant and antimicrobial activities of naturally occurring caffeic acid, this compound and rutin, using food systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wheat as a Storehouse of Natural Antimicrobial Compounds [mdpi.com]
- 4. Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Exploring the Biological Activities of this compound: A Powerful Compound from Dietary Sources_Chemicalbook [chemicalbook.com]
- 11. Protective effects of this compound against oxidant and hyperlipidemia-an in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Deciphering the antibacterial activity and mechanism of this compound against Alicyclobacillus acidoterrestris and its application in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Developing p-Coumaric Acid-Based Nutraceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid (p-CA), a naturally occurring phenolic compound abundant in various plants, fruits, and vegetables, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] As a hydroxycinnamic acid, p-CA exhibits potent antioxidant, anti-inflammatory, anticancer, neuroprotective, and antidiabetic properties, making it a promising candidate for the development of novel nutraceuticals.[1][3][4] This document provides detailed application notes and experimental protocols to guide researchers in the investigation and development of this compound-based nutraceuticals.
Physicochemical Properties and Handling
-
Appearance: White to off-white crystalline powder.
-
Molecular Formula: C₉H₈O₃
-
Molecular Weight: 164.16 g/mol
-
Solubility: Sparingly soluble in water, soluble in ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Store in a well-closed container, away from light and moisture.
Biological Activities and Mechanisms of Action
This compound exerts its biological effects through various mechanisms, primarily by modulating key signaling pathways involved in oxidative stress and inflammation.
Antioxidant Activity
This compound's antioxidant capacity is attributed to its ability to scavenge free radicals and activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Anti-inflammatory Activity
This compound mitigates inflammation by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. NF-κB is a key transcription factor that governs the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). The MAPK pathways, including p38, JNK, and ERK, are also crucial regulators of inflammatory responses.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Test System | IC₅₀ / Activity | Reference Compound | Reference IC₅₀ / Activity |
| DPPH Radical Scavenging | Methanolic solution | ~65 µg/mL | Vitamin C | 5.40 µg/mL |
| ABTS Radical Scavenging | Ethanolic solution | ~138 µg/mL | Vitamin C | 2.17 µg/mL |
Table 2: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC₅₀ Value | Treatment Duration |
| HCT-15 | Colon Carcinoma | MTT | 1400 µmol/L | Not Specified |
| HT-29 | Colorectal Adenocarcinoma | MTT | 1600 µmol/L | Not Specified |
| A375 | Human Melanoma | CCK-8 | 4.4 mM | 24 hours |
| A375 | Human Melanoma | CCK-8 | 2.5 mM | 48 hours |
| B16 | Mouse Melanoma | CCK-8 | 4.1 mM | 24 hours |
| B16 | Mouse Melanoma | CCK-8 | 2.8 mM | 48 hours |
| HT-29 | Colorectal Adenocarcinoma | MTT | 150 µM | 24 hours |
Table 3: In Vivo Anti-inflammatory and Antidiabetic Activity of this compound
| Animal Model | Condition | Dose | Route of Administration | Observed Effects |
| Wistar rats | Adjuvant-induced arthritis | 100 mg/kg | Oral | Significant reduction in TNF-α expression and circulating immune complexes. |
| Wistar rats | Streptozotocin-induced diabetes | 100 mg/kg | Oral | Significantly lowered blood glucose and increased insulin (B600854) levels. |
| Swiss albino mice | D-galactose-induced neurotoxicity | 80 and 100 mg/kg | Oral | Ameliorated cognitive impairment and attenuated oxidative stress. |
Experimental Protocols
In Vitro Assays
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727).
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of this compound (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
Add 1 mL of the DPPH solution to 1 mL of each concentration of this compound or standard.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer. A control is prepared using 1 mL of methanol instead of the sample.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[5]
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.[5]
-
Measure the absorbance at 540 nm.
-
Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cell Viability:
-
Perform a parallel MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.
-
-
MTT Assay for Cell Viability:
-
Seed cancer cells (e.g., HCT-15, HT-29) in a 96-well plate and allow them to attach overnight.[5][6]
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[5]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
-
Cell Cycle Analysis by Flow Cytometry:
-
Treat cancer cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Resuspend the cells in PBS containing RNase A and propidium (B1200493) iodide (PI).
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Cell Culture and Induction of Neurotoxicity:
-
Culture human neuroblastoma SH-SY5Y cells in a suitable growth medium.[7]
-
Induce neurotoxicity by treating the cells with a neurotoxin such as corticosterone (B1669441) (CORT) or amyloid-beta (Aβ) peptide.[7][8]
-
-
Treatment and Viability Assay:
-
Pre-treat the cells with various concentrations of this compound before adding the neurotoxin.[8]
-
Assess cell viability using the MTT assay as described in the anticancer protocol. An increase in cell viability in this compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.
-
In Vivo Assays
-
Animals and Grouping:
-
Use male Wistar rats (150-200 g).
-
Divide the animals into groups: control, carrageenan-only, this compound-treated (different doses), and a positive control (e.g., indomethacin).
-
-
Treatment and Induction of Edema:
-
Administer this compound or the vehicle orally one hour before inducing inflammation.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the carrageenan-only group.
-
-
Cell Culture and Implantation:
-
Culture a human cancer cell line (e.g., HCT-116) and harvest the cells.
-
Subcutaneously inject the cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment groups: vehicle control and this compound-treated groups.
-
Administer this compound (e.g., orally or intraperitoneally) daily or on a specified schedule.
-
-
Tumor Volume Measurement:
-
Measure the tumor dimensions with a caliper regularly (e.g., every 2-3 days) and calculate the tumor volume using the formula: Volume = (length × width²) / 2.[9]
-
At the end of the study, excise the tumors and weigh them.
-
-
Induction of Diabetes:
-
Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 40-60 mg/kg) dissolved in citrate (B86180) buffer.[10]
-
Confirm diabetes by measuring blood glucose levels after 72 hours.
-
-
Treatment:
-
Divide the diabetic rats into groups and treat them with this compound (e.g., 100 mg/kg, orally) or vehicle daily for a specified period (e.g., 30 days).[10]
-
-
Biochemical and Histopathological Analysis:
-
Monitor blood glucose and insulin levels regularly.
-
At the end of the treatment period, collect blood and tissues (e.g., pancreas, liver) for biochemical analysis (e.g., lipid profile, antioxidant enzymes) and histopathological examination.
-
-
Induction of Alzheimer's-like Pathology:
-
Induce neurotoxicity by intracerebroventricular (ICV) injection of aggregated amyloid-beta (Aβ₂₅₋₃₅) peptide.[11]
-
-
Treatment and Behavioral Testing:
-
Neurochemical and Histological Analysis:
-
At the end of the study, collect brain tissue to measure markers of oxidative stress, inflammation, and neuronal apoptosis.
-
Nutraceutical Formulation and Stability
Formulation Strategies for Enhanced Bioavailability
The poor water solubility of this compound can limit its oral bioavailability.[14] Formulation strategies to overcome this include:
-
Nanoparticles: Encapsulating this compound in biodegradable polymeric nanoparticles, such as chitosan (B1678972) nanoparticles, can improve its solubility and absorption.[8][11][15]
-
Microemulsions: Formulating this compound into microemulsion systems can enhance its oral bioavailability.[16]
-
Preparation of Chitosan Solution: Dissolve chitosan in an aqueous solution of acetic acid with constant stirring.
-
Preparation of this compound Solution: Dissolve this compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Nanoparticle Formation: Add the this compound solution dropwise to the chitosan solution under constant stirring.
-
Cross-linking: Add a cross-linking agent, such as sodium tripolyphosphate (TPP), to the mixture to form the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to collect the nanoparticles and wash them to remove any unentrapped this compound and other reagents.
-
Lyophilization: Lyophilize the purified nanoparticles to obtain a dry powder for storage and further use.
Stability Testing
Stability testing is crucial to ensure the quality and shelf-life of the nutraceutical product. The International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products can be adapted for nutraceuticals.[17][18][19]
-
Sample Preparation: Prepare the final formulated this compound nutraceutical product.
-
Storage Conditions: Store the samples under various conditions as per ICH guidelines:
-
Testing Frequency:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Test at 0, 3, and 6 months.[18]
-
-
Analytical Method: Use a validated stability-indicating HPLC method to quantify the amount of this compound and detect any degradation products.[3][20] The method should be able to separate this compound from its degradation products and any excipients in the formulation.
-
Parameters to be Tested:
-
Assay of this compound.
-
Appearance (color, clarity).
-
Degradation products.
-
Moisture content.
-
Dissolution (for solid dosage forms).
-
Regulatory Considerations
The regulatory landscape for nutraceuticals varies by region. In the United States, the Food and Drug Administration (FDA) regulates dietary supplements under the Dietary Supplement Health and Education Act (DSHEA).[5][7][21][22][23] Structure/function claims, which describe the role of a nutrient or dietary ingredient intended to affect the normal structure or function of the human body, are permissible for dietary supplements but must be truthful and not misleading.[5][7][22][23] These claims must be accompanied by a disclaimer stating that the product is not intended to "diagnose, treat, cure, or prevent any disease."[7][23]
In the European Union, health claims on foods are regulated by the European Food Safety Authority (EFSA).[6][24][16][25] To make a health claim, a dossier of scientific evidence supporting the claim must be submitted to EFSA for evaluation.[6][16][25] For botanical substances, EFSA has specific guidance on the data required for the safety assessment and substantiation of health claims.[24][16][26] To date, EFSA has been very stringent in approving health claims for polyphenols, with the notable exception of olive oil polyphenols and the protection of blood lipids from oxidative stress.[12][27][28][29]
Conclusion
This compound is a promising natural compound with a wide range of health benefits. The application notes and protocols provided in this document offer a comprehensive guide for researchers and drug development professionals to explore the full potential of this compound in the development of effective and safe nutraceuticals. Further research is warranted to fully elucidate its mechanisms of action and to conduct well-designed clinical trials to validate its efficacy in humans.
References
- 1. This compound Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolation, Characterization, and RP-HPLC Estimation of this compound from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of this compound in alleviating renal fibrosis through inhibition of M2 macrophage infiltration and cellular communication. | Semantic Scholar [semanticscholar.org]
- 5. Small Entity Compliance Guide on Structure/Function Claims | FDA [fda.gov]
- 6. Health claims (art. 13) | EFSA [efsa.europa.eu]
- 7. Structure/Function Claims | FDA [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Antioxidant effect of this compound on interleukin 1-β and tumor necrosis factor-α in rats with renal ischemic reperfusion | Nefrología [revistanefrologia.com]
- 15. Preparation and characterization of antibacterial, antioxidant, and biocompatible this compound modified quaternized chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ehpm.org [ehpm.org]
- 17. Preparation of chitosan nanoparticles by nanoprecipitation and their ability as a drug nanocarrier - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Journal of Basic and Clinical Health Sciences » Submission » Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements [dergipark.org.tr]
- 20. A Review of Analytical Methods for this compound in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. naturemed.org [naturemed.org]
- 23. congress.gov [congress.gov]
- 24. Botanicals | EFSA [efsa.europa.eu]
- 25. Botanicals and Health claims - PGEU [pgeu.eu]
- 26. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 27. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. revistanefrologia.com [revistanefrologia.com]
- 29. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Application Notes and Protocols: Investigating Gene Expression Changes by p-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Coumaric acid (p-CA), a widespread phenolic acid found in various plants, fruits, and vegetables, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] The therapeutic potential of p-CA is largely attributed to its ability to modulate complex cellular signaling pathways and, consequently, alter gene expression profiles. This document provides a detailed overview of the key signaling pathways affected by p-CA, summarizes the quantitative changes in the expression of critical genes, and offers comprehensive protocols for investigating these effects in a laboratory setting.
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by intervening in several critical signaling cascades that regulate inflammation, oxidative stress, and cell survival. Understanding these pathways is crucial for designing experiments and interpreting results.
Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways
A primary mechanism behind p-CA's anti-inflammatory activity is its ability to suppress the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4] In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes.[3][5] p-CA has been shown to inhibit the phosphorylation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3][6] It also suppresses the phosphorylation of MAPK family members, including ERK1/2, JNK, and p38.[6][7] This dual inhibition effectively reduces the expression of inflammatory mediators.[3]
Caption: p-CA inhibits the NF-κB signaling pathway.
Antioxidant Response: Activation of the Nrf2-ARE Pathway
This compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. p-CA can destabilize the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus.[8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, inducing their expression.[8][9] This leads to an increased synthesis of cytoprotective enzymes like Heme Oxygenase-1 (HO-1), SOD, and GPx.[10][11]
Caption: p-CA activates the Nrf2 antioxidant pathway.
Quantitative Gene Expression Changes Induced by this compound
The following tables summarize the observed effects of p-CA on the expression of key genes across various experimental models.
Table 1: Modulation of Inflammation-Related Gene Expression by p-CA
| Gene | Model System | Effect of p-CA | Citation(s) |
|---|---|---|---|
| TNF-α | LPS-stimulated RAW264.7 cells | Downregulation | [3][4] |
| Diabetic Nephropathy Rat Model | Downregulation | [12] | |
| IL-6 | LPS-stimulated RAW264.7 cells | Downregulation | [3] |
| Diabetic Nephropathy Rat Model | Downregulation | [12] | |
| IL-1β | LPS-stimulated RAW264.7 cells | Downregulation | [3][4] |
| CORT-induced Mouse Hippocampus | Downregulation | [13] | |
| COX-2 | LPS-stimulated RAW264.7 cells | Downregulation | [3][4] |
| H₂O₂-stimulated NP cells | Downregulation | [14][15] | |
| iNOS | LPS-stimulated RAW264.7 cells | Downregulation | [3][4] |
| H₂O₂-stimulated NP cells | Downregulation | [14][15] |
| KIM-1 | Diabetic Nephropathy Rat Model | Downregulation |[12] |
Table 2: Modulation of Oxidative Stress and Cytoprotective Gene Expression by p-CA
| Gene | Model System | Effect of p-CA | Citation(s) |
|---|---|---|---|
| Nrf2 | High-Fat Diet Rat Liver | Upregulation | [10] |
| Doxorubicin-treated H9c2 cells | Upregulation (Nuclear Translocation) | [16] | |
| HO-1 | High-Fat Diet Rat Liver | Upregulation | [10] |
| NQO1 | High-Fat Diet Rat Liver | Upregulation | [10] |
| SOD-1 | High-Fat Diet Rat Liver | Upregulation | [10] |
| GPx | High-Fat Diet Rat Liver | Upregulation | [10] |
| GLUT-2 | Diabetic Nephropathy Rat Model | Upregulation |[12][17] |
Table 3: Modulation of Apoptosis and Cell Cycle-Related Gene Expression by p-CA
| Gene | Model System | Effect of p-CA | Citation(s) |
|---|---|---|---|
| Bax | HT-29 Colon Cancer Cells | Upregulation | [18][19] |
| Bcl-2 | HT-29 Colon Cancer Cells | Downregulation | [18][19] |
| p53 | HT-29 Colon Cancer Cells | Upregulation | [18] |
| H₂O₂-stimulated NP cells | Downregulation | [14][15] | |
| p16 | H₂O₂-stimulated NP cells | Downregulation | [14][15] |
| EGFR | HCT-15 Colon Cancer Cells | Downregulation | [20][21] |
| Cyclin B1 | DMH-administered Rat Colon | Downregulation |[9] |
Experimental Protocols
To aid researchers in studying the effects of p-CA, this section provides detailed protocols for cell culture, treatment, and subsequent gene and protein expression analysis.
Workflow Overview
The general experimental procedure involves cell culture, treatment with p-CA, harvesting, and analysis of RNA and protein to determine changes in gene and protein expression.
Caption: General workflow for analyzing p-CA effects.
Protocol 1: Cell Culture and Treatment
This protocol provides a general guideline for treating adherent cell lines. Specific media, serum concentrations, and seeding densities should be optimized for the cell line of interest (e.g., RAW 264.7, H9c2, HT-29, Nucleus Pulposus cells).
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (p-CA) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well or 12-well tissue culture plates
-
Inflammatory or oxidative stimulus (e.g., LPS, H₂O₂) if required
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. Incubate at 37°C, 5% CO₂.
-
Preparation of Treatment Media: Prepare serial dilutions of p-CA in a serum-free or complete medium to achieve final desired concentrations (e.g., 10, 50, 100 µM).[14][18] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment:
-
Incubation: Incubate the treated cells for the desired period (e.g., 6 hours for early gene expression, 24-48 hours for protein expression or later gene responses).
-
Harvesting: After incubation, wash cells with ice-cold PBS and proceed immediately to RNA or protein extraction.
Protocol 2: RNA Extraction and RT-qPCR
This protocol details the measurement of mRNA expression levels for target genes.
Materials:
-
TRIzol® reagent or equivalent RNA extraction kit
-
Chloroform, Isopropanol (B130326), 75% Ethanol
-
Nuclease-free water
-
cDNA synthesis kit (Reverse Transcriptase, dNTPs, buffer)
-
SYBR® Green qPCR Master Mix
-
Gene-specific primers (forward and reverse)
-
qPCR instrument and plates
Procedure:
-
Total RNA Extraction:
-
Add 1 mL of TRIzol® reagent directly to each well of a 6-well plate. Lyse cells by pipetting up and down.
-
Transfer the lysate to a microfuge tube and incubate for 5 minutes at room temperature.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube. Precipitate RNA by adding 500 µL of isopropanol and incubating for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in 20-50 µL of nuclease-free water.
-
-
cDNA Synthesis:
-
Quantify RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
Prepare the qPCR reaction mix: 10 µL SYBR Green Master Mix, 1 µL each of forward and reverse primers (10 µM stock), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Run the reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method.[22]
Example Primer Sequences (Human): [15]
-
COX-2: F: 5'-ACCCGTGGAGCTCACATTAACTAT-3', R: 5'-ATACTGTTCTCCGTACCTTCACCC-3'
-
p53: F: 5'-GAGGATTCACAGTCGGAT-3', R: 5'-ATCATCTGGAGGAAGAAGTT-3'
-
GAPDH: F: 5'-CCACCAACTGCTTAGCCCCC-3', R: 5'-GACGCCTGCTTCACCACCTT-3' (sequence adapted for common use)
Protocol 3: Western Blot Analysis for Protein Expression
This protocol is for assessing changes in protein levels and phosphorylation states.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-Nrf2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH).
Conclusion
This compound is a promising natural compound that modulates gene expression through various critical signaling pathways, primarily impacting inflammatory and oxidative stress responses. The protocols and data presented here provide a robust framework for researchers to investigate the molecular mechanisms of p-CA, facilitating its potential development as a therapeutic agent for a range of diseases. Consistent and optimized application of these methodologies will enable the generation of reliable and comparable data across different studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective effect of this compound in rat model of embolic cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Supplementation of this compound exhibits chemopreventive effect via induction of Nrf2 in a short-term preclinical model of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound Nanoparticles Ameliorate Diabetic Nephropathy via Regulating mRNA Expression of KIM-1 and GLUT-2 in Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Reverses Depression-Like Behavior and Memory Deficit Via Inhibiting AGE-RAGE-Mediated Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. This compound suppresses reactive oxygen species-induced senescence in nucleus pulposus cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound mediated protection of H9c2 cells from Doxorubicin-induced cardiotoxicity: Involvement of augmented Nrf2 and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antidiabetic and antihyperlipidemic activity of this compound in diabetic rats, role of pancreatic GLUT 2: In vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of effects of this compound and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New Insights Into the Anticancer Effects of this compound: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Plant Phenolics Ferulic Acid and this compound Inhibit Colorectal Cancer Cell Proliferation through EGFR Down-Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
p-Coumaric Acid in Enzymatic Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a natural phenolic compound ubiquitously found in a wide variety of plants, fruits, and vegetables. It is a key intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of numerous secondary metabolites in plants, including flavonoids and lignin. In recent years, this compound has garnered significant attention from the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.
A growing body of evidence suggests that many of the therapeutic effects of this compound are attributable to its ability to modulate the activity of key enzymes involved in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for studying the inhibitory effects of this compound on several important enzymes, including tyrosinase, xanthine (B1682287) oxidase, α-glucosidase, cyclooxygenases (COX), matrix metalloproteinases (MMPs), and acetylcholinesterase (AChE). The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Data Presentation: Quantitative Inhibition Data
The following tables summarize the reported inhibitory activities of this compound and its derivatives against various enzymes.
Table 1: Tyrosinase Inhibition by this compound and its Derivatives
| Enzyme Source | Substrate | Inhibitor | IC50 | Inhibition Type | Reference |
| Mushroom | L-DOPA | This compound | Not specified | Competitive | [1] |
| Human | L-Tyrosine | This compound | Not specified | Mixed | Not specified |
| Human | L-DOPA | This compound | Not specified | Competitive | Not specified |
| Mushroom | L-Tyrosine | This compound ethyl ester | 4.89 µg/mL | Non-competitive | [2][3] |
Table 2: Xanthine Oxidase Inhibition by this compound
| Enzyme Source | Substrate | Inhibitor | IC50 | Ki | Inhibition Type | Reference |
| Bovine Milk | Xanthine | This compound | Not specified | Not specified | Mixed | [4] |
| Not specified | Xanthine | 3,4,5-Trihydroxycinnamic acid (a related compound) | 61.60 ± 8.00 µM | 170 µM | Competitive | [5] |
Table 3: α-Glucosidase Inhibition by this compound
| Enzyme Source | Substrate | Inhibitor | IC50 | Inhibition Type | Reference |
| Saccharomyces cerevisiae | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | This compound | Not specified | Not specified | [6] |
| Intestinal | Starch | This compound | Not specified | Not specified | Not specified |
Table 4: Cyclooxygenase (COX) Inhibition by this compound Derivatives
| Enzyme | Substrate | Inhibitor | IC50 | Selectivity (COX-1/COX-2) | Reference |
| COX-2 | Arachidonic Acid | Azo derivative of this compound (C4) | 4.35 µM | Not specified | [7] |
| COX-1 | Arachidonic Acid | Azo derivative of this compound (C4) | >10 µM | Not specified | [7] |
Table 5: Matrix Metalloproteinase (MMP) Inhibition by this compound
| Enzyme | Method | Effect | Concentration | Cell Line/Model | Reference |
| MMP-9 | Gene Expression | Potent Inhibitory Effect (Predicted) | Not applicable | In silico | Not specified |
| MMP-9 | Gene Expression | Decreased | Not specified | Cuprizone Mouse Model | Not specified |
Table 6: Acetylcholinesterase (AChE) Inhibition by Coumarin (B35378) Derivatives
| Enzyme Source | Substrate | Inhibitor | IC50 | Ki | Inhibition Type | Reference |
| Not specified | Acetylthiocholine (B1193921) | Coumarin 106 | pIC50 = 4.97 ± 0.09 | 2.36 ± 0.17 µM | Mixed | Not specified |
| Not specified | Acetylthiocholine | Carbamate derivatives | 29.9 to 105.4 nM | Not specified | Not specified | [8] |
Note: IC50 values for the direct inhibition of acetylcholinesterase by this compound are not well-documented. The data presented is for other coumarin derivatives.
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol is adapted for a 96-well plate format to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer.
-
Prepare a stock solution of L-DOPA in potassium phosphate buffer. This solution should be prepared fresh before each experiment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of kojic acid in potassium phosphate buffer.
-
Prepare serial dilutions of this compound and kojic acid in potassium phosphate buffer.
-
-
Assay in 96-well Plate:
-
Add 20 µL of potassium phosphate buffer to the blank wells.
-
Add 20 µL of the respective inhibitor solutions (this compound or kojic acid at various concentrations) to the test wells.
-
Add 20 µL of potassium phosphate buffer to the control wells.
-
Add 140 µL of potassium phosphate buffer to all wells.
-
Add 20 µL of the tyrosinase solution to all wells except the blank wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Take kinetic readings every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.
Materials:
-
Xanthine Oxidase (XO) from bovine milk
-
Xanthine
-
This compound
-
Allopurinol (B61711) (positive control)
-
Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a stock solution of xanthine in the buffer (it may be necessary to dissolve it in a small amount of NaOH first and then adjust the pH).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of allopurinol in buffer or DMSO.
-
Prepare serial dilutions of this compound and allopurinol.
-
-
Assay in 96-well Plate:
-
To each well, add 50 µL of the inhibitor solution (this compound, allopurinol) or solvent (for control).
-
Add 90 µL of potassium phosphate buffer.
-
Add 20 µL of xanthine oxidase solution.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the xanthine substrate solution.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm and continue to record readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the tyrosinase assay.
-
For kinetic analysis (to determine Ki and the type of inhibition), the assay is performed with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound). The data is then plotted using Lineweaver-Burk or other kinetic models.
-
α-Glucosidase Inhibition Assay
This colorimetric assay determines the inhibitory activity of this compound on α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (B1664774) (positive control)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Sodium Carbonate (Na2CO3) solution (e.g., 0.1 M)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of acarbose in buffer.
-
Prepare serial dilutions of the inhibitors.
-
-
Assay in 96-well Plate:
-
Add 50 µL of the inhibitor solution (this compound or acarbose) or solvent to the respective wells.
-
Add 50 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
-
Measurement:
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and IC50 value as previously described.
-
Cyclooxygenase (COX) Inhibition Assay
This protocol describes a general method for measuring COX-1 and COX-2 inhibition by quantifying the production of prostaglandin (B15479496) E2 (PGE2) using an ELISA kit.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid
-
This compound
-
A known COX inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
Reaction Buffer (e.g., Tris-HCl buffer, pH 8.0, containing co-factors like hematin (B1673048) and epinephrine)
-
PGE2 ELISA Kit
-
DMSO
Procedure:
-
Enzymatic Reaction:
-
In separate tubes for COX-1 and COX-2, prepare a reaction mixture containing the reaction buffer and the respective enzyme.
-
Add the inhibitor solution (this compound or control inhibitor at various concentrations) or solvent.
-
Pre-incubate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction (e.g., by adding a stopping solution or by placing on ice).
-
-
PGE2 Quantification (ELISA):
-
Follow the instructions provided with the commercial PGE2 ELISA kit to quantify the amount of PGE2 produced in each reaction tube.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each inhibitor concentration compared to the control (no inhibitor).
-
Determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Matrix Metalloproteinase (MMP) Inhibition Assay (Gelatin Zymography)
Gelatin zymography is a common method to assess the activity and inhibition of gelatinases like MMP-2 and MMP-9.
Materials:
-
Cell line that secretes MMPs (e.g., HT-1080) or purified MMP enzymes
-
This compound
-
A known MMP inhibitor (e.g., 1,10-Phenanthroline)
-
SDS-PAGE reagents, including gelatin (to be co-polymerized in the gel)
-
Non-reducing sample buffer
-
Renaturing buffer (e.g., Tris buffer containing Triton X-100)
-
Developing buffer (e.g., Tris buffer containing CaCl2, ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Culture cells and collect the conditioned media containing secreted MMPs.
-
Treat the cells with different concentrations of this compound during culture, or add this compound directly to the conditioned media or purified enzyme.
-
-
Gel Electrophoresis:
-
Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Mix samples with non-reducing sample buffer and load onto the gel without boiling.
-
Run the electrophoresis at a constant voltage in a cold room or on ice.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer at 37°C for 16-24 hours to allow the MMPs to digest the gelatin.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
-
Data Analysis:
-
Quantify the intensity of the clear bands using densitometry software.
-
Calculate the percentage of inhibition of MMP activity at different concentrations of this compound.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound
-
Galanthamine or Donepezil (positive control)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare stock solutions of this compound and the positive control in DMSO or buffer.
-
Prepare serial dilutions of the inhibitors.
-
-
Assay in 96-well Plate:
-
Add 25 µL of the inhibitor solution or solvent to the wells.
-
Add 50 µL of DTNB solution.
-
Add 25 µL of AChE solution.
-
Pre-incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm and take kinetic readings for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate and percentage of inhibition as described in previous protocols to determine the IC50 value.
-
Visualizations: Pathways and Workflows
Caption: General experimental workflow for enzymatic inhibition assays.
Caption: Key signaling pathways modulated by this compound.
Conclusion
This compound demonstrates significant inhibitory activity against a range of enzymes implicated in various diseases. Its ability to inhibit tyrosinase suggests its potential in cosmetic applications for hyperpigmentation. The inhibition of xanthine oxidase and α-glucosidase highlights its promise in the management of hyperuricemia and type 2 diabetes, respectively. Furthermore, its modulatory effects on inflammatory enzymes like COX and matrix-degrading enzymes such as MMPs underscore its potential as an anti-inflammatory and anti-cancer agent. The protocols and data provided in this document offer a foundation for further research into the enzymatic inhibition mechanisms of this compound and its derivatives, which will be crucial for the development of novel therapeutic strategies. Further investigations are warranted to elucidate the precise inhibitory constants and mechanisms for enzymes where quantitative data is currently limited.
References
- 1. Coumaric acid derivatives as tyrosinase inhibitors: Efficacy studies through in silico, in vitro and ex vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing p-Coumaric Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of p-coumaric acid, a phenolic compound with potential therapeutic applications. This document outlines detailed protocols for key in vitro cytotoxicity assays, presents a summary of reported cytotoxic activities, and illustrates the signaling pathways implicated in this compound-induced cell death.
Introduction to this compound Cytotoxicity
This compound (p-CA) is a hydroxycinnamic acid found in a wide variety of plants and has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding the cytotoxic potential of this compound is crucial for its development as a therapeutic agent. Cytotoxicity assays are essential tools to determine the concentration at which a compound induces cell death, providing valuable information on its potency and therapeutic window. The choice of assay depends on the specific research question and the suspected mechanism of cell death. This document details several common methods for assessing this compound's effects on cell viability and elucidating its mechanisms of action.
Data Presentation: Quantitative Cytotoxicity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative overview of its cytotoxic potency.
| Cell Line | Assay | Incubation Time | IC50 (µM) |
| A375 (Human Melanoma) | CCK-8 | 24h | 4400 |
| A375 (Human Melanoma) | CCK-8 | 48h | 2500 |
| B16 (Murine Melanoma) | CCK-8 | 24h | 4100 |
| B16 (Murine Melanoma) | CCK-8 | 48h | 2800 |
| HCT-15 (Human Colon Carcinoma) | MTT | Not Specified | 1400[1] |
| HT-29 (Human Colon Carcinoma) | MTT | 24h | 150[2] |
| HT-29 (Human Colon Carcinoma) | MTT | Not Specified | 1600[1] |
| MM.1s (Multiple Myeloma) | CCK-8 | Not Specified | 2754 |
| PC3 (Human Prostate Adenocarcinoma) | Not Specified | Not Specified | 1100 |
| Neuroblastoma N2a | Not Specified | 72h | 150 |
Experimental Protocols
Herein are detailed methodologies for commonly employed in vitro assays to determine the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. It is advisable to perform a range-finding experiment first. After 24 hours of incubation, carefully remove the medium from the wells. Add 100 µL of the medium containing the desired concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and a negative control (medium only). Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 600 g for 10 minutes. Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes) to allow the LDH-catalyzed reaction to proceed, resulting in a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat the cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.
-
Staining Procedure: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Viable: Annexin V- / PI-
-
Early apoptotic: Annexin V+ / PI-
-
Late apoptotic: Annexin V+ / PI+
-
Necrotic: Annexin V- / PI+
-
Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Neutral red solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Neutral Red Incubation: After the treatment period, remove the treatment medium and add 100 µL of pre-warmed medium containing neutral red to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Discard the neutral red solution and wash the cells with PBS to remove any unincorporated dye.
-
Dye Extraction: Add 150 µL of destain solution to each well and shake the plate on a plate shaker for at least 10 minutes to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm in a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of viable cells compared to the untreated control.
Signaling Pathways and Visualizations
This compound has been shown to induce cytotoxicity through the modulation of several key signaling pathways. The diagrams below illustrate the proposed mechanisms.
References
Methods for Studying p-Coumaric Acid Cellular Uptake: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid, a hydroxycinnamic acid found in a wide array of plants, is a subject of growing interest in pharmacology and drug development due to its antioxidant, anti-inflammatory, and potential therapeutic properties. A fundamental aspect of understanding its bioactivity is elucidating the mechanisms and kinetics of its uptake into cells. This document provides detailed application notes and protocols for studying the cellular uptake of this compound, intended to guide researchers in designing and executing robust experimental strategies.
The primary mechanism for this compound cellular entry is via carrier-mediated transport, with significant evidence pointing towards the involvement of Monocarboxylic Acid Transporters (MCTs). The protocols outlined below are designed to quantify uptake, determine transport kinetics, and investigate the involvement of specific transporters.
Data Presentation: Quantitative Analysis of this compound Uptake
The following table summarizes the kinetic parameters for this compound transport in a commonly used in vitro model for intestinal absorption. Researchers can utilize the provided protocols to generate analogous data for other cell types.
| Cell Line | Method | Km (mM) | Vmax (nmol/min/mg protein) | Reference(s) |
| Caco-2 | Transepithelial Transport Assay | 17.5 | 82.7 | [1][2] |
Experimental Protocols
Protocol 1: Transepithelial Transport of this compound in Caco-2 Cell Monolayers
This protocol is designed to assess the intestinal permeability of this compound using the Caco-2 cell line, which differentiates into a polarized monolayer of enterocytes.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.0
-
This compound
-
HPLC system with a C18 column and UV or electrochemical detector
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the culture medium every 2-3 days.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Assay (Apical to Basolateral):
-
On the day of the experiment, wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).
-
Add 1.5 mL of HBSS (pH 7.4) to the basolateral compartment.
-
Add 0.5 mL of a known concentration of this compound (e.g., 1 mM) dissolved in HBSS (pH 6.0 to mimic the acidic environment of the upper small intestine) to the apical compartment.
-
Incubate the plate at 37°C with gentle agitation.
-
At designated time points (e.g., 15, 30, 60, 90, and 120 minutes), collect a sample from the basolateral compartment. Replace the collected volume with fresh HBSS (pH 7.4).
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the basolateral samples using a validated HPLC method.
-
To determine the intracellular concentration, at the end of the experiment, wash the cell monolayer with ice-cold HBSS and lyse the cells with methanol. Analyze the lysate by HPLC.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux of this compound across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the apical compartment.
-
To determine the kinetic parameters (Km and Vmax), perform the transport assay with a range of this compound concentrations and fit the data to the Michaelis-Menten equation.
-
Protocol 2: HPLC-Based Quantification of Intracellular this compound
This protocol provides a method for the extraction and quantification of this compound from cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, HaCaT, L6)
-
Phosphate-Buffered Saline (PBS)
-
Methanol (ice-cold)
-
Acetonitrile (B52724) (ice-cold)
-
Cell scraper
-
Microcentrifuge tubes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound for the specified time.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation and Extraction:
-
Add an equal volume of ice-cold acetonitrile to the methanol lysate to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted this compound.
-
-
HPLC Analysis:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC system.
-
A typical mobile phase for this compound analysis is a gradient of water with 0.1% formic acid and acetonitrile. Detection is typically performed at 310 nm.
-
-
Quantification:
-
Prepare a standard curve of this compound with known concentrations.
-
Quantify the amount of this compound in the cell extracts by comparing the peak area to the standard curve.
-
Normalize the intracellular concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
-
Protocol 3: Investigating the Role of Monocarboxylic Acid Transporters (MCTs)
This protocol uses inhibitors to probe the involvement of MCTs in this compound uptake.
Materials:
-
Cultured cells known to express MCTs (e.g., Caco-2, HepG2)
-
This compound
-
MCT inhibitors (e.g., α-cyano-4-hydroxycinnamate (CHC), phloretin)
-
Assay buffer (e.g., HBSS)
-
Reagents for intracellular this compound quantification (from Protocol 2)
Procedure:
-
Inhibitor Pre-incubation:
-
Seed and culture cells as described in Protocol 2.
-
Pre-incubate the cells with a known concentration of an MCT inhibitor (e.g., 1-5 mM CHC) in assay buffer for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Uptake Assay:
-
After pre-incubation, add this compound to the wells (with the inhibitor still present) at a concentration close to its Km (if known) or at a concentration that gives a robust uptake signal.
-
Incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold PBS.
-
-
Quantification and Analysis:
-
Lyse the cells and quantify the intracellular this compound concentration as described in Protocol 2.
-
Compare the uptake of this compound in the presence and absence of the MCT inhibitor. A significant reduction in uptake in the presence of the inhibitor suggests the involvement of MCTs.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Cellular Uptake Studies
Caption: General experimental workflow for studying this compound cellular uptake.
Signaling Pathways Modulated by this compound
AMPK Signaling Pathway
Caption: this compound activates the AMPK signaling pathway.
MAPK Signaling Pathway
Caption: this compound modulates the MAPK signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Improving p-Coumaric Acid Solubility in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are working with p-coumaric acid and encountering challenges with its solubility in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, along with detailed experimental protocols for various solubility enhancement techniques.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or buffer?
A: this compound is a phenolic compound with low intrinsic solubility in aqueous solutions at neutral or acidic pH.[1][2] Its planar structure and hydroxyl group contribute to strong intermolecular hydrogen bonding in its crystalline form, which makes it difficult for water molecules to solvate individual this compound molecules. It is, however, soluble in organic solvents like ethanol, DMSO, and DMF.[3][4]
Q2: I dissolved this compound in an organic solvent and added it to my cell culture medium, but it precipitated. What went wrong?
A: This is a common issue known as "crashing out." It occurs when a concentrated stock solution of a poorly water-soluble compound in an organic solvent is rapidly diluted into an aqueous medium. The organic solvent disperses, and the this compound concentration exceeds its solubility limit in the aqueous environment, causing it to precipitate. To avoid this, a slow, drop-wise addition of the stock solution into the pre-warmed medium with gentle stirring is recommended.[4]
Q3: Can I increase the solubility of this compound by changing the pH of my solution?
A: Yes, the solubility of this compound is pH-dependent. As a weak acid, its solubility increases significantly as the pH of the aqueous solution rises above its pKa values (approximately 4.9 and 9.35 for its two acidic protons).[5][6] At a higher pH, the carboxylic acid and phenolic hydroxyl groups deprotonate, forming more soluble phenolate (B1203915) and carboxylate salts.
Q4: What are cyclodextrins, and how can they improve this compound solubility?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their cavity, forming an inclusion complex.[7][8] This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous solutions, thereby increasing the overall solubility of the guest molecule.
Q5: What is cocrystallization, and can it be used for this compound?
A: Cocrystallization is a technique where a poorly soluble active pharmaceutical ingredient (API) is combined with a water-soluble coformer to create a new crystalline solid with improved physicochemical properties, including solubility.[9][10] This method has been successfully used to enhance the solubility of this compound by forming cocrystals with coformers like nicotinamide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of organic stock in aqueous media | Rapid dilution causing the compound to exceed its aqueous solubility limit ("crashing out"). | Add the stock solution drop-wise into the pre-warmed (37°C) aqueous medium while gently stirring or vortexing. Consider preparing an intermediate dilution in a small volume of medium before adding to the final volume. |
| High final concentration of the organic solvent. | Keep the final concentration of the organic solvent (e.g., DMSO, DMF) in the aqueous solution as low as possible, typically below 0.5% (v/v) for cell culture experiments, to avoid both precipitation and cellular toxicity. | |
| Cloudiness or precipitate formation in pH-adjusted solutions | The pH of the solution is not high enough to maintain solubility. | Ensure the pH of the final solution is sufficiently above the pKa of this compound. For significant solubility enhancement, a pH of 7.2 or higher is often required.[3] Re-check the pH after adding the this compound solution. |
| Buffer capacity is insufficient. | Use a buffer with adequate capacity to maintain the desired pH after the addition of the acidic this compound. | |
| Incomplete dissolution with cyclodextrins | Insufficient amount of cyclodextrin (B1172386). | Increase the molar ratio of cyclodextrin to this compound. A phase solubility study can help determine the optimal ratio.[11] |
| Inefficient complexation method. | The method of preparation can significantly impact the efficiency of inclusion complex formation. Try alternative methods such as kneading, co-evaporation, or freeze-drying for solid complexes.[8] | |
| Low yield of cocrystals | Improper solvent selection for cocrystallization. | The solvent used for cocrystallization is crucial. Both the this compound and the coformer should have similar solubilities in the chosen solvent.[12] |
| Inefficient cocrystallization technique. | Experiment with different cocrystallization techniques such as slow evaporation, liquid-assisted grinding, or slurry methods.[10][13] |
Data Presentation: Solubility of this compound
Table 1: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | ~20 | [3][4] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~15 | [3][4] |
| Ethanol | ~10 | [3][4] |
| DMF:PBS (pH 7.2) (1:6) | ~0.1 | [3] |
| Water | Sparingly soluble | [1] |
Table 2: Enhancement of this compound Solubility with β-Cyclodextrin (β-CD)
| Parameter | Value | Method | Reference |
| Stoichiometric Ratio | 1:1 | Phase Solubility | [7] |
| Stability Constant (K) | 49 x 10³ M⁻¹ | Phase Solubility | [7] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to prepare an aqueous solution of this compound by adjusting the pH.
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water or desired buffer (e.g., Phosphate Buffered Saline, PBS)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Methodology:
-
Weigh the desired amount of this compound powder.
-
In a beaker, add a portion of the deionized water or buffer, leaving some volume for pH adjustment.
-
While stirring, slowly add the this compound powder to the water/buffer. A suspension will form.
-
Slowly add 1 M NaOH drop-wise to the suspension while continuously monitoring the pH.
-
Continue adding NaOH until the this compound completely dissolves and the desired pH (e.g., 7.4) is reached. The solution should become clear.
-
Transfer the solution to a volumetric flask and add deionized water or buffer to reach the final desired volume.
-
Verify the final pH of the solution.
Protocol 2: Preparation of this compound/β-Cyclodextrin Inclusion Complex (Kneading Method)
This method is a simple and effective way to prepare solid inclusion complexes.[14][15]
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven or desiccator
Methodology:
-
Weigh equimolar amounts of this compound and β-cyclodextrin.
-
Place the β-cyclodextrin in the mortar and add a small amount of deionized water to form a thick, uniform paste.
-
Gradually add the this compound powder to the paste while continuously triturating (kneading) with the pestle.
-
Continue kneading for 30-60 minutes to ensure thorough mixing and complex formation. The mixture should remain a paste.
-
Scrape the paste from the mortar and spread it as a thin layer on a glass dish.
-
Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved, or in a desiccator.
-
The resulting solid is the this compound/β-cyclodextrin inclusion complex.
Protocol 3: Preparation of this compound/β-Cyclodextrin Inclusion Complex (Co-evaporation Method)
This method involves dissolving both components in a solvent, followed by evaporation to obtain the complex.[8]
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Ethanol/water mixture (e.g., 50:50 v/v)
-
Beaker
-
Stir plate and stir bar
-
Rotary evaporator or oven
Methodology:
-
Dissolve the desired molar ratio of this compound and β-cyclodextrin in the ethanol/water mixture in a beaker with stirring. Gentle heating may be applied to aid dissolution.
-
Continue stirring the solution for 1-2 hours at room temperature.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Alternatively, the solvent can be evaporated in an oven at a temperature below the boiling point of the solvent.
-
The resulting solid is the this compound/β-cyclodextrin inclusion complex.
Protocol 4: Preparation of this compound Cocrystals (Slow Evaporation Method)
This is a common method for screening and producing high-quality cocrystals.[9][13]
Materials:
-
This compound
-
Coformer (e.g., Nicotinamide)
-
Suitable solvent (e.g., a solvent in which both components have similar solubility)
-
Glass vial
-
Stir plate and stir bar
Methodology:
-
Prepare a saturated or near-saturated solution of this compound and the coformer in the chosen solvent at a specific stoichiometric ratio (e.g., 1:1).
-
Stir the solution for a period to ensure complete dissolution and interaction between the components.
-
Cover the vial with a lid or parafilm with small perforations to allow for slow evaporation of the solvent.
-
Place the vial in a location with minimal vibrations and a stable temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Cocrystals will form as the solution becomes supersaturated.
-
Harvest the resulting crystals for analysis.
Visualizations
Caption: Workflow for selecting a this compound solubility enhancement method.
Caption: Mechanism of cyclodextrin inclusion complex formation with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. researchgate.net [researchgate.net]
- 8. humapub.com [humapub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. US20130102781A1 - Methods of making cocrystals - Google Patents [patents.google.com]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. oatext.com [oatext.com]
- 15. Kneading Method: Significance and symbolism [wisdomlib.org]
Navigating the Nuances of p-Coumaric Acid Stability: A Technical Guide for Researchers
Shanghai, China - For researchers, scientists, and drug development professionals working with p-coumaric acid, ensuring its stability in various solvents is paramount to the accuracy and reproducibility of experimental results. This technical support center provides a comprehensive overview of this compound's stability under different conditions, troubleshooting guidance for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
For long-term storage, solid this compound is stable for at least four years when stored at room temperature.[1] Once in solution, storage conditions become more critical. It is recommended to store stock solutions in aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724).[2] For extended stability, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use vials.[2] Aqueous solutions of this compound are less stable and it is recommended to prepare them fresh and not to store them for more than one day.[1]
Q2: How does the choice of solvent impact the stability of this compound?
The choice of solvent is a critical factor in maintaining the stability of this compound. Protic solvents, such as water and methanol (B129727), can facilitate the exchange of protons, which is a particular concern for deuterated forms of the molecule where hydrogen-deuterium exchange can occur.[2] For this reason, aprotic solvents like DMSO, DMF, and acetonitrile are preferred for preparing stock solutions, especially when working with isotopically labeled this compound.[2]
Q3: What is the effect of pH on the stability of this compound in aqueous solutions?
The pH of an aqueous solution can significantly influence the stability of this compound. While specific degradation kinetics across a wide pH range are not extensively documented in readily available literature, general principles suggest that neutral or near-neutral conditions are preferable for maintaining stability.[2] Strongly acidic or basic conditions should be avoided. For deuterated this compound, acidic conditions can accelerate the hydrogen-deuterium exchange on the aromatic ring.[2] In alkaline conditions, degradation of related phenolic compounds has been observed to be faster.
Q4: Can light exposure affect the stability of this compound solutions?
Yes, exposure to light, particularly UV radiation, can affect the stability of this compound. Light can induce the isomerization of the naturally more common and stable (E)-isomer (trans) to the (Z)-isomer (cis).[2] To preserve the isomeric purity of the compound, it is highly recommended to store solutions in amber vials or to protect them from light by other means, such as wrapping vials in aluminum foil.[2]
Troubleshooting Common Experimental Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results (e.g., LC-MS, HPLC) | Degradation of this compound in the prepared solution. | Always use freshly prepared working solutions, especially when using aqueous buffers.[2] Ensure that stock solutions are stored under the recommended conditions (aprotic solvent, low temperature, protected from light) and are within their stability period.[2] |
| Precipitation of this compound in aqueous media | This compound has low solubility in aqueous buffers.[1] | Prepare a concentrated stock solution in an organic solvent like DMSO or DMF.[1][2] Dilute the stock solution into the aqueous buffer with vigorous mixing immediately before use. Ensure the final concentration of the organic solvent is low (typically <0.5%) to minimize its impact on the experiment.[2] |
| Appearance of unexpected peaks in chromatograms | Isomerization from the trans- to the cis-form due to light exposure. Degradation into other compounds such as 4-vinylphenol (B1222589) or 4-hydroxybenzoic acid.[2] | Protect all solutions from light by using amber vials or by wrapping them with foil.[2] Prepare solutions fresh and store them properly to minimize degradation. If unexpected peaks persist, consider further analysis (e.g., mass spectrometry) to identify the degradation products. |
| Variability in biological assay results | Degradation of this compound in the cell culture medium or assay buffer over the course of the experiment. | Prepare fresh dilutions of this compound from a stable stock solution for each experiment. For longer-term experiments, consider the stability of the compound under the specific assay conditions (e.g., temperature, pH of the medium) and replenish as necessary. |
Quantitative Stability Data
While comprehensive kinetic data for this compound in various pure solvents is limited in publicly available literature, some studies provide valuable insights into its stability under specific conditions.
Table 1: Stability of this compound in Solution at Different Temperatures
| Temperature | Duration (Short-term) | Duration (Long-term) | Stability |
| Room Temperature | 24 hours | 72 hours | Stable |
| 4°C | 24 hours | 72 hours | Stable |
| -20°C | 24 hours | 72 hours | Stable |
| Data is based on a study where stability was defined as the concentration remaining within 90-110% of the initial concentration.[3] |
Table 2: Thermal Degradation Kinetics of this compound in a Freeze-Dried Sour Cherry Paste Matrix
| Temperature (°C) | Reaction Rate Constant (k) (min⁻¹) | Half-life (t½) (min) |
| 80 | 1.12 x 10⁻² | 61.88 |
| 90 | 1.41 x 10⁻² | 49.15 |
| 100 | 1.70 x 10⁻² | 40.77 |
| 110 | 2.05 x 10⁻² | 33.81 |
| 120 | 2.50 x 10⁻² | 27.72 |
| Degradation followed first-order reaction kinetics. This data is from a complex food matrix and may not directly reflect stability in pure solvents.[4] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol provides a framework for evaluating the stability of this compound in a chosen solvent under specific storage conditions.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the selected solvent (e.g., DMSO, acetonitrile, ethanol, or a specific buffer) to achieve a precise and known concentration (e.g., 1 mg/mL).[2]
2. Aliquoting:
-
Dispense the stock solution into multiple small, tightly sealed, light-protected vials (e.g., amber glass vials).[2] This prevents contamination and degradation from repeated opening of the main stock solution.
3. Storage Conditions:
-
Store the aliquots under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature, elevated temperature).
4. Sample Analysis at Time Points:
-
At predetermined intervals (e.g., 0, 24h, 48h, 72h, 1 week, 1 month), retrieve one aliquot from each storage condition.[2]
5. Analytical Method:
-
Analyze the samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
HPLC-UV Method Example:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., methanol or acetonitrile). A common mobile phase composition is a mixture of water, methanol, and glacial acetic acid (e.g., 65:34:1 v/v/v).[4]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Detection: UV detector set at the λmax of this compound, which is around 310 nm.[4]
-
6. Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at time zero to calculate the percentage of the compound remaining.
-
The appearance and increase of new peaks in the chromatogram may indicate the formation of degradation products.[2]
Visualizing Experimental Workflows and Chemical Pathways
To aid in the understanding of experimental processes and potential chemical transformations of this compound, the following diagrams have been generated.
Caption: Workflow for assessing the stability of this compound in a given solvent.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Optimizing HPLC Parameters for p-Coumaric Acid Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of p-coumaric acid.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a structured question-and-answer format.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Inappropriate Mobile Phase pH: If the mobile phase pH is near or above the pKa of this compound (~4.6), the carboxyl group can be ionized, leading to secondary interactions with the stationary phase.[1] 2. Secondary Interactions with Silanols: Residual silanol (B1196071) groups on the silica-based column packing can interact with the analyte.[1][2] 3. Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites.[1] | 1. Acidify the Mobile Phase: Add an acid like formic acid, acetic acid, or phosphoric acid to the mobile phase to maintain a pH between 2.5 and 3.5, ensuring this compound is in its neutral form.[1] 2. Use a Modern, End-Capped Column: Employ a high-quality, end-capped C18 column to minimize exposed silanol groups.[1][2] 3. Column Cleaning/Replacement: Implement a regular column cleaning protocol. If tailing persists, replace the guard column or the analytical column.[1] |
| Poor Resolution | 1. Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous phase may not be ideal for separating this compound from other components. 2. Inappropriate Organic Solvent: The choice of acetonitrile (B52724) versus methanol (B129727) can affect selectivity.[3][4] 3. Gradient is Too Steep: For gradient elution, a rapid change in solvent composition may not allow for adequate separation.[3] | 1. Adjust Organic Solvent Percentage: In isocratic mode, systematically vary the percentage of the organic solvent. For gradient elution, optimize the gradient profile.[4] 2. Switch Organic Solvent: If resolution is poor with acetonitrile, try methanol, or vice-versa, as they offer different selectivities.[3][4] 3. Decrease Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.[3] |
| Shifting Retention Times | 1. Inconsistent Mobile Phase Preparation: Improper mixing or evaporation of the organic solvent can alter the mobile phase composition.[1][3] 2. Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.[1][3] 3. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase before injection. | 1. Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily, ensure thorough mixing, and keep solvent reservoirs capped. The use of a buffer can help maintain a stable pH.[1][3] 2. Use a Column Oven: Maintain a constant and optimized column temperature to ensure reproducible retention.[1][3] 3. Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence. |
| Broad Peaks | 1. Column Overload: Injecting too much sample can lead to peak broadening.[3] 2. Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. 3. Void in the Column: A void or channel in the column packing material can lead to distorted peak shapes.[3] | 1. Reduce Injection Volume or Concentration: Dilute the sample or inject a smaller volume.[3] 2. Minimize Tubing Length: Use short, narrow-bore tubing to connect the HPLC components. 3. Column Maintenance/Replacement: Reverse-flush the column (if permissible by the manufacturer) or replace the column if a void is suspected.[2] |
Frequently Asked Questions (FAQs)
Q1: Should I use isocratic or gradient elution for this compound analysis?
For analyzing this compound in a mixture with compounds of varying polarities, such as its esters, a gradient elution is generally recommended.[3] An isocratic method suitable for the more polar this compound might result in long retention times and broad peaks for less polar compounds. Conversely, an isocratic method for late-eluting compounds could cause this compound to elute too quickly with poor resolution.[3] If analyzing this compound alone or with compounds of similar polarity, a well-optimized isocratic method can be sufficient and offer simplicity.[5][6]
Q2: What is a good starting point for mobile phase composition?
A common starting point for reversed-phase HPLC of this compound on a C18 column is a gradient elution with:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.5% phosphoric acid).[3]
-
Solvent B: Acetonitrile or methanol.[3]
A typical gradient could start with a low percentage of Solvent B, which is gradually increased.[3] An example of an isocratic mobile phase is a mixture of water, methanol, and glacial acetic acid (e.g., 65:34:1 v/v/v).[5][6]
Q3: Why is adding acid to the mobile phase important for this compound analysis?
Adding an acid to the mobile phase is crucial to suppress the ionization of the carboxylic acid group of this compound.[1][3] By maintaining a low pH (typically between 2.5 and 3.5), the equilibrium is shifted towards the non-ionized form. This form interacts more consistently with the reversed-phase stationary phase, leading to sharper, more symmetrical peaks and improved retention.[1][3]
Q4: Can I use methanol and acetonitrile interchangeably?
While both are common organic solvents in reversed-phase HPLC, they do not always provide the same results. Acetonitrile is generally a stronger solvent than methanol and can offer different selectivity.[3] If you are experiencing co-elution or poor resolution, switching between these solvents can alter retention times and potentially improve your separation.[3][4]
Q5: What is the typical detection wavelength for this compound?
The UV absorbance maximum for this compound is typically around 310 nm.[3][5][6] Therefore, a detection wavelength of 305 nm to 310 nm is commonly used for its analysis.
Experimental Protocols
Below are summarized experimental conditions from various studies for the HPLC analysis of this compound.
| Parameter | Method 1 (Isocratic)[5][6][7] | Method 2 (Isocratic)[8] | Method 3 (Gradient)[9] |
| Stationary Phase | RP-C18 column (250 mm × 4.6 mm, 5 µm) | RP-C18 column | Gemini C18 column (250 mm × 4.6 mm, 3 µm) |
| Mobile Phase | Water:Methanol:Glacial Acetic Acid (65:34:1 v/v/v) | Water:Acetonitrile (77:23 v/v) with Formic Acid to pH 3.5 | A: 0.5% Phosphoric Acid in Water, B: 100% Acetonitrile |
| Elution Mode | Isocratic | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 0.8 mL/min |
| Column Temperature | Not specified (ambient) | 30 °C | 20 °C |
| Detection Wavelength | 310 nm | 305 nm | 280 nm |
| Retention Time | ~6.6 min | Not specified | ~16.2 min |
Visualizing Experimental and Troubleshooting Workflows
HPLC Method Development Workflow for this compound
Caption: A typical workflow for developing an HPLC method for this compound analysis.
Troubleshooting Logic for Peak Tailing
Caption: A logical flow for troubleshooting peak tailing issues in this compound HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isolation, Characterization, and RP-HPLC Estimation of this compound from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, Characterization, and RP-HPLC Estimation of this compound from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of p-Coumaric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of p-coumaric acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, such as this compound.[1] These components can include salts, lipids, proteins, and other endogenous materials.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analysis.[2][4]
Q2: I'm observing high variability in my results. Could this be due to matrix effects?
A2: Yes, high variability in the peak area of this compound or its internal standard across a batch of samples is a strong indicator of matrix effects.[5][6] This is especially common when working with complex biological matrices like plasma, urine, or plant extracts, as the composition of the matrix can vary between individual samples.[6]
Q3: What is the best way to compensate for matrix effects?
A3: The gold standard for mitigating matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d6.[7] Since a SIL-IS is chemically and physically almost identical to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and reliable quantification.
Q4: Are there other strategies to reduce matrix effects besides using a SIL-IS?
A4: Absolutely. Several strategies can be employed, often in combination, to minimize matrix effects:
-
Effective Sample Preparation: The goal is to remove as many interfering components as possible before analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[8][9]
-
Chromatographic Separation: Optimizing the LC method to better separate this compound from matrix components can significantly reduce interference.[6] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a guard column.[4]
-
Sample Dilution: A simple and often effective method is to dilute the sample. This reduces the concentration of matrix components, thereby lessening their impact on ionization.[6] However, this approach may compromise the limit of detection if the concentration of this compound is low.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Buildup of matrix components on the analytical column can lead to poor peak shape. Implement a robust column washing step at the end of each analytical run. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the mobile phase is adequately buffered. |
| Column Void or Degradation | A void at the head of the column or degradation of the stationary phase can cause peak splitting and tailing. Replace the column if necessary. |
Issue 2: Inconsistent Retention Time
| Possible Cause | Troubleshooting Step |
| Matrix-Induced Shifts | High concentrations of matrix components can alter the column chemistry or mobile phase properties, affecting the retention time.[4] Improve sample cleanup to remove these interferences. |
| Inadequate Column Equilibration | Insufficient equilibration time between injections can lead to retention time shifts. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Pump or System Leaks | Leaks in the LC system can cause fluctuations in flow rate and pressure, leading to inconsistent retention times. Inspect the system for any visible leaks and tighten fittings as needed. |
Issue 3: Low Signal Intensity or Ion Suppression
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Interfering substances eluting at the same time as this compound are a primary cause of ion suppression.[1] |
| 1. Enhance Sample Preparation: Implement a more rigorous cleanup method like SPE or LLE to remove a wider range of interfering compounds.[6] | |
| 2. Optimize Chromatography: Modify the LC gradient to improve the separation between this compound and the interfering peaks. | |
| Suboptimal Ion Source Parameters | The settings of the mass spectrometer's ion source can influence the extent of matrix effects. Optimize source parameters such as gas flows, temperature, and voltages. |
Data Presentation
The following table provides a summary of the typical effectiveness of different sample preparation techniques in reducing matrix effects and removing common interfering substances like phospholipids.
| Sample Preparation Technique | Effectiveness in Reducing Matrix Effects | Phospholipid Removal Efficiency | Throughput |
| Protein Precipitation (PPT) | Low | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Low to Medium |
| Solid-Phase Extraction (SPE) | High | High | Low to Medium |
This table provides a generalized comparison. The actual effectiveness will depend on the specific matrix and the optimized protocol.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment: To 200 µL of human plasma, add 50 µL of an internal standard working solution (e.g., this compound-d6). Vortex for 30 seconds.
-
Acidification: Add 200 µL of 2% formic acid in water to the plasma sample. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a polymeric strong anion exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove unretained interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
This protocol is a general guideline for the extraction of acidic compounds from an aqueous matrix.
-
Sample Preparation: To 500 µL of urine, add 50 µL of the internal standard working solution. Vortex for 30 seconds.
-
Acidification: Acidify the sample by adding 50 µL of 2 M hydrochloric acid to adjust the pH to approximately 2-3.
-
Extraction: Add 2 mL of ethyl acetate (B1210297) to the acidified urine sample. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS system.
Mandatory Visualizations
Caption: A typical experimental workflow for the LC-MS analysis of this compound.
Caption: A decision tree to guide troubleshooting of matrix effects in LC-MS analysis.
Caption: A simplified diagram of the this compound biosynthesis pathway from L-phenylalanine.[10]
References
- 1. A Review of Analytical Methods for this compound in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De Novo Biosynthesis of this compound in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]
p-Coumaric acid degradation pathways and prevention
Technical Support Center: p-Coumaric Acid
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for experiments involving this compound, focusing on its degradation pathways and prevention.
Frequently Asked Questions (FAQs)
Section 1: Chemical Degradation and Prevention
Q1: My this compound standard or sample is showing signs of degradation in solution. What are the primary causes and how can I prevent this?
A1: The degradation of this compound in solution is primarily caused by chemical factors such as pH, solvent choice, light exposure, and temperature. As a phenolic compound, it is susceptible to oxidation.
-
pH: The stability of this compound is significantly influenced by pH. Alkaline conditions can promote oxidation, while neutral or near-neutral pH is generally better for maintaining stability.[1] Acidic conditions, while sometimes necessary for chromatography, can accelerate the exchange of deuterium (B1214612) labels in isotopically-labeled standards.[1]
-
Solvent Choice: The choice of solvent is critical. While this compound is soluble in ethanol (B145695) and diethyl ether, aqueous solutions can be problematic.[2] For stock solutions, especially for long-term storage, aprotic solvents like DMSO or DMF are recommended.[1] If using protic solvents like methanol (B129727) or water, it's best to prepare solutions fresh.[1][3]
-
Light Exposure: Light can induce the isomerization of the common and more stable (E)-isomer (trans) to the (Z)-isomer (cis).[1] To prevent this, always store solutions in amber vials or protect them from light.
-
Temperature: For long-term storage, solid this compound is stable at room temperature.[1] Once in solution, stock solutions should be stored at -20°C for up to a month or at -80°C for up to six months.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use vials.[1]
Data Presentation: Stability of this compound Solutions
| Parameter | Condition | Recommendation | Rationale |
| pH | Neutral or near-neutral | Maintain a neutral pH for working solutions when possible.[1] | Avoids base-catalyzed oxidation. |
| Solvent | Aprotic (DMSO, DMF) | Prepare concentrated stock solutions in anhydrous, aprotic solvents.[1] | Prevents H/D exchange in labeled standards and minimizes degradation.[1] |
| Light | Protect from light | Use amber vials or wrap containers in foil.[1] | Prevents photo-isomerization from the trans to cis form.[1] |
| Temperature | Solid: Room Temp.[1] | Store solid compound at room temperature.[1] | Solid form is highly stable.[1] |
| Solution: -20°C to -80°C | Aliquot and store stock solutions at low temperatures.[1] | Minimizes chemical degradation over time.[1] |
Section 2: Biological Degradation Pathways
Q2: I am feeding this compound to a microbial culture and observing several unexpected metabolites. What are the common biological degradation pathways?
A2: Many microorganisms, including bacteria and fungi, can metabolize this compound through various enzymatic pathways. The specific metabolites you observe will depend on the organism and culture conditions. Common degradation routes involve either the shortening of the side chain (oxidative) or its modification (reductive).
Several key pathways have been identified in microorganisms like Pseudomonas putida, Bacillus megaterium, and various fungi.[4][5]
-
Non-Oxidative Decarboxylation: Some bacteria, like Bacillus megaterium, can convert this compound to 4-vinylphenol .[4]
-
Side-Chain Oxidation: A common pathway involves the conversion of this compound to 4-hydroxybenzoic acid (4-HBA) .[5][6] This can then be further metabolized. For example, in Yarrowia lipolytica, about 50% of supplemented this compound is converted to 4-HBA.[6]
-
Hydroxylation: this compound can be hydroxylated to form caffeic acid , which can then be converted to protocatechuic acid .[4]
-
Reductive Pathway: Some fungi can utilize a reductive pathway, leading to products like 3-(4-hydroxyphenyl)-propanol .[7]
The diagram below illustrates a common microbial degradation pathway starting from this compound.
Caption: Microbial degradation pathway of this compound in Pseudomonas putida KT2440.[5]
Troubleshooting Guides
Section 3: Analytical Issues (HPLC)
Q3: I am analyzing this compound using RP-HPLC, but I'm getting poor peak shape (e.g., tailing, fronting, broad peaks). What are the likely causes and solutions?
A3: Poor peak shape in HPLC is a common issue that can arise from problems with the sample, mobile phase, column, or the HPLC system itself.[8][9]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Column Overload: Injecting too much sample. | Reduce injection volume or sample concentration.[9] |
| Secondary Interactions: Silanol interactions on the column. | Add a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to improve peak shape.[10] | |
| Degraded Column: Void in the column packing. | Replace the column.[10] | |
| Peak Fronting | Sample Solvent Mismatch: Sample dissolved in a solvent much stronger than the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is needed, inject the smallest possible volume.[10] |
| Broad Peaks | High Dead Volume: Excessive tubing length/diameter between injector, column, and detector. | Use narrow-bore tubing (0.12-0.17 mm ID) and keep lengths to a minimum.[10] |
| Low Flow Rate: Mobile phase flow rate is too slow. | Adjust the flow rate to the optimal range for your column (typically 0.7 - 1.0 mL/min for a 4.6 mm ID column).[8][10] | |
| System Leaks: Loose fittings disrupting the flow path. | Check all fittings for leaks and tighten as necessary. Look for salt buildup, which can indicate a leak.[8] | |
| Split Peaks | Clogged Inlet Frit: Particulates from the sample or mobile phase blocking the column inlet. | Filter all samples and mobile phases. If clogged, try back-flushing the column or replace the frit/column. |
| Partially Blocked Tubing: Obstruction in the flow path. | Check and clean or replace system tubing. |
Experimental Protocols
Section 4: Sample Extraction and Analysis
Q4: What is a reliable protocol for extracting this compound from a microbial culture and analyzing it via HPLC?
A4: This section provides a general workflow and a detailed protocol for the extraction and analysis of this compound. The use of a deuterated internal standard (this compound-d6) is recommended for accurate quantification as it corrects for analyte loss during sample processing.[11]
Experimental Workflow: Extraction and HPLC Analysis
Caption: General workflow for this compound extraction and analysis from microbial broth.
Protocol 1: Liquid-Liquid Extraction from Microbial Broth
This protocol is adapted from methods for extracting organic acids from cell cultures.[6][11]
-
Sample Collection: Collect 0.5 mL of the microbial culture broth into a microcentrifuge tube.
-
Internal Standard: Add a known amount of internal standard (e.g., this compound-d6) to the sample.
-
Protein Precipitation & Lysis: Add 0.5 mL of absolute ethanol.[6]
-
Mixing: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and cell lysis.[6]
-
Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial.
-
Analysis: The sample is now ready for injection into the HPLC system.
Protocol 2: Representative RP-HPLC Method
This protocol is a composite of typical methods used for this compound analysis.[3][10][12]
-
HPLC System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[13]
-
Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][12]
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.5% Phosphoric Acid.[10][14]
-
Elution Mode: Gradient elution is often preferred for complex samples. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Column Temperature: 25 - 30 °C.[10]
-
Detection Wavelength: this compound has a strong absorbance around 310 nm . A range of 280-325 nm can also be used.[3][10][12]
-
Quantification: Create a calibration curve using standards of known concentrations. The concentration of this compound in samples is determined by comparing its peak area to the calibration curve.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Isolation, Characterization, and RP-HPLC Estimation of this compound from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial transformations of this compound by Bacillus megaterium and Curvularia lunata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cinnamic acid and this compound are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. ijsdr.org [ijsdr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. phcogres.com [phcogres.com]
- 13. A Review of Analytical Methods for this compound in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
troubleshooting low yield in p-coumaric acid synthesis
Welcome to the technical support center for p-coumaric acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to navigate common challenges related to low yields and other synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: this compound is synthesized through two main approaches: biosynthesis and chemical synthesis.
-
Biosynthesis: This typically involves microbial fermentation or enzymatic reactions. The two primary biosynthetic pathways start from either L-phenylalanine or L-tyrosine.[1]
-
The Phenylalanine Route: This is a two-step enzymatic pathway common in plants. Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to cinnamic acid, which is then hydroxylated by cinnamate-4-hydroxylase (C4H) to produce this compound.[1][2]
-
The Tyrosine Route: This is a more direct, single-step route. Tyrosine ammonia-lyase (TAL) catalyzes the deamination of L-tyrosine directly to this compound.[1] This route is often preferred in engineered microbes to avoid the complexity of expressing the C4H enzyme.[1]
-
-
Chemical Synthesis: Common methods include the Perkin reaction, Knoevenagel-Doebner condensation, and the Heck reaction.[3][4]
-
Perkin Reaction: This method involves the condensation of an aromatic aldehyde (like p-hydroxybenzaldehyde) with an acid anhydride (B1165640) in the presence of a weak base to form an α,β-unsaturated aromatic acid.[3][5]
-
Knoevenagel-Doebner Condensation: This is a reaction between an aldehyde or ketone and an active hydrogen compound (like malonic acid) in the presence of a weak base, followed by dehydration.[6]
-
Heck Reaction: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene.[4][7]
-
Q2: Why is the L-tyrosine route often preferred for microbial production of this compound?
A2: The L-tyrosine route is more direct, requiring only a single enzyme, Tyrosine Ammonia Lyase (TAL), to convert L-tyrosine to this compound.[1] The alternative L-phenylalanine pathway requires two enzymes: Phenylalanine Ammonia-Lyase (PAL) and Cinnamate-4-Hydroxylase (C4H). C4H is a cytochrome P450-dependent monooxygenase which can be difficult to express functionally in prokaryotic hosts like E. coli.[1] Bypassing this step simplifies the metabolic engineering required for production.
Q3: What are the major downstream applications of this compound?
A3: this compound is a crucial precursor in the biosynthesis of a wide range of valuable secondary metabolites, including flavonoids, stilbenes, and lignans.[1] It serves as a starting material for the synthesis of polymers, fragrances, and flavors.[2] Additionally, this compound and its derivatives exhibit numerous therapeutic properties, such as antioxidant, antimicrobial, and anti-inflammatory activities, making them important in the pharmaceutical and nutraceutical industries.[8]
Biosynthetic Pathways for this compound
Troubleshooting Guide: Enzymatic Synthesis
This section addresses common issues encountered during the enzymatic synthesis of this compound, particularly when using Tyrosine Ammonia Lyase (TAL).
Q: My reaction shows very low or no this compound production. What should I check first?
A: When facing little to no product, systematically verify the core components and conditions of your reaction. Common culprits include inactive enzymes, degraded substrates, or suboptimal reaction conditions.
Q: My reaction starts but stalls at a low conversion rate. What could be the cause?
A: Stalled reactions often point towards more complex issues like product inhibition, enzyme instability over the reaction time, or equilibrium limitations.
-
Product Inhibition: High concentrations of this compound can inhibit the activity of some TAL enzymes.[9]
-
Enzyme Instability: The enzyme may lose activity over the course of the reaction due to non-optimal conditions (pH, temperature) or the presence of proteases in crude extracts.[10]
-
Substrate Limitation: The low solubility of L-tyrosine in aqueous solutions is a significant factor that can limit the final yield.[11][12]
Q: I'm observing unexpected peaks in my HPLC analysis. What are they?
A: Unexpected peaks could be byproducts or substrate/product degradation.
-
Byproducts from Substrate Impurities: If you are using the phenylalanine route, impurities like caffeic acid or ferulic acid in your cinnamic acid starting material can lead to the formation of their corresponding downstream products.[13]
-
Degradation: this compound itself can be unstable, especially with prolonged exposure to light or non-optimal pH.[14] It has also been shown to react with ethanol (B145695) under certain conditions.[15]
-
Host-Related Byproducts: In microbial systems, endogenous enzymes in the host organism (E. coli, yeast) can convert this compound or its precursors into undesired compounds. For example, some organisms can degrade this compound.[16][17]
Data Presentation: Optimizing Enzymatic Reactions
The optimal conditions for enzymatic synthesis can vary significantly based on the source of the enzyme.
| Parameter | General Range | Notes | References |
| pH | 8.0 - 11.0 | Highly dependent on the specific TAL enzyme. Some are most active under alkaline conditions. | [11][18] |
| Temperature | 30 - 55 °C | Enzyme stability can decrease at higher temperatures over long incubation times. | [11][18] |
| Substrate (L-Tyr) | 1 mg/mL - 50 g/L | Low solubility of L-tyrosine is a major bottleneck. Using a buffer like Glycine-NaOH can improve solubility. | [11] |
| Cell Conc. (Whole-cell) | ~10 g/L | Higher cell concentrations can lead to clustering, reducing substrate access to the enzyme. | [11] |
Troubleshooting Guide: Chemical Synthesis
Chemical synthesis routes can suffer from low yields due to side reactions, incomplete conversions, and difficult purifications.
Q: My Knoevenagel-Doebner condensation is giving a low yield of this compound. Why?
A: A common issue in this reaction is the decarboxylation of the this compound product to form 4-vinylphenol, especially under thermal conditions.
-
Troubleshooting Steps:
-
Optimize Base: Use a weak base like piperidine (B6355638) or pyridine. Strong bases can promote self-condensation of the starting aldehyde.[6]
-
Control Temperature: High temperatures can favor the decarboxylation side reaction. Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, potentially reducing byproduct formation.
-
Solvent Choice: Pyridine is often used as a solvent in the Doebner modification, which can facilitate the reaction.[6]
-
Q: The yield from my Perkin reaction is poor. What can I do?
A: The Perkin reaction often requires high temperatures (e.g., 180°C) and long reaction times to achieve good conversion.[19][20]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The reaction uses an acid anhydride, which is sensitive to water. Ensure all glassware is dry and reagents are anhydrous.
-
Verify Reagents: The reaction involves heating p-hydroxybenzaldehyde, acetic anhydride, and a salt like triethylamine (B128534) or sodium acetate.[19] Confirm the purity and reactivity of all components.
-
Optimize Reaction Time/Temp: If conversion is low, consider carefully increasing the reaction time or temperature, while monitoring for potential degradation of the product.
-
Q: My Heck coupling reaction has low conversion. What are the likely causes?
A: Low conversion in Heck reactions can be due to several factors related to the catalyst, substrates, or reaction conditions.
-
Catalyst Deactivation: The palladium catalyst can decompose at the high temperatures sometimes required to activate less reactive aryl halides (e.g., aryl chlorides).[7]
-
Poor Substrate Reactivity: The reactivity of the aryl halide is critical. Aryl iodides and bromides are generally more reactive than aryl chlorides.[7]
-
Ligand Choice: The choice of ligand for the palladium catalyst is crucial and can significantly impact yield and selectivity.[21]
-
Oxygen Sensitivity: While many modern Heck reactions are robust, some catalyst systems can be sensitive to oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation of L-Tyrosine to this compound
This protocol is adapted for a typical lab-scale reaction using E. coli cells expressing a Tyrosine Ammonia Lyase (TAL) enzyme.[1]
-
Cell Culture and Induction:
-
Grow the recombinant E. coli strain harboring the TAL gene in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding an appropriate inducer (e.g., IPTG) and continue to culture for a specified time (e.g., 12-16 hours) at a lower temperature (e.g., 20-25°C) to improve protein solubility.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a suitable buffer (e.g., 10 mM PBS, pH 7.4) to remove residual media.[1]
-
-
Biotransformation Reaction:
-
Resuspend the washed cells in a reaction buffer. A 20 mM Glycine-NaOH buffer at pH 9.0-11.0 can enhance L-tyrosine solubility and may be optimal for TAL activity.[1][11]
-
Add the L-tyrosine substrate to the desired final concentration (e.g., 1 mg/mL).
-
Incubate the reaction mixture at the optimal temperature for the specific TAL enzyme (e.g., 42°C) with shaking.[11]
-
-
Sampling and Analysis:
-
Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Centrifuge the samples to pellet the cells.
-
Analyze the supernatant for this compound concentration using HPLC. The mobile phase could be a mixture of 0.1% formic acid and methanol, with detection at 310 nm.[11]
-
Protocol 2: Purification of this compound by Recrystallization
This protocol describes a general method for purifying crude this compound obtained from a synthesis reaction.[22]
-
Initial Workup (if from chemical synthesis):
-
After the reaction is complete, acidify the reaction mixture to a low pH (e.g., pH 1-2) using an acid like HCl. This will precipitate the this compound.
-
Collect the crude solid precipitate by filtration.
-
-
Recrystallization from Water:
-
Dissolve the crude this compound in a minimal amount of hot water (near 100°C).[22]
-
If the solution has colored impurities, you may add a small amount of activated charcoal and heat for a few minutes before filtering the hot solution to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Place the flask in a refrigerator or ice bath (e.g., 5°C) for several hours to maximize crystal formation.[22]
-
-
Crystal Collection and Drying:
References
- 1. benchchem.com [benchchem.com]
- 2. De Novo Biosynthesis of this compound in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea [mdpi.com]
- 3. Perkin reaction.pdf [slideshare.net]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound: A Naturally Occurring Chemical with Potential Th...: Ingenta Connect [ingentaconnect.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Production of Trans-Cinnamic and p-Coumaric Acids in Engineered E. coli [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Microbial synthesis of the plant natural product precursor this compound with Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interference in Antioxidant Activity Assays of p-Coumaric Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when measuring the antioxidant activity of p-coumaric acid using DPPH, ABTS, FRAP, and ORAC assays.
I. Troubleshooting Guides
This section provides structured tables to help you identify and resolve potential interferences of this compound in common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
Issue: Inaccurate or inconsistent results when evaluating this compound.
| Potential Cause | Recommended Solution | Explanation |
| Spectral Interference | 1. Run a spectrum of this compound in the assay solvent to check for absorbance at or near 517 nm. 2. If overlap exists, use a sample blank containing this compound without DPPH and subtract its absorbance from the sample reading. | This compound exhibits absorbance maxima around 292-312 nm, which could potentially interfere with the DPPH absorbance reading at 517 nm, especially at high concentrations. |
| Slow Reaction Kinetics | 1. Increase the incubation time and take readings at multiple time points (e.g., 30, 60, 90 minutes) to ensure the reaction has reached a plateau. 2. Report the antioxidant activity at a specific time point for consistency. | Phenolic acids like this compound may exhibit slower reaction kinetics with the sterically hindered DPPH radical compared to other antioxidants. |
| Solvent Effects | 1. Ensure this compound and the DPPH radical are fully dissolved in the chosen solvent (commonly methanol (B129727) or ethanol). 2. Maintain consistent solvent composition across all samples and standards. | The solubility and ionization of this compound can be influenced by the solvent, affecting its reactivity with the DPPH radical. |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Issue: Variability in the Trolox Equivalent Antioxidant Capacity (TEAC) of this compound.
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Reaction | 1. Ensure the ABTS radical cation (ABTS•+) is fully generated before adding the sample by allowing sufficient incubation time (12-16 hours) with potassium persulfate in the dark. 2. Adhere to a strict incubation time after adding this compound to the ABTS•+ solution before measuring the absorbance. | The reaction between this compound and the ABTS•+ radical may not be instantaneous. Consistent timing is crucial for reproducible results. |
| pH Sensitivity | 1. Maintain a constant pH of the reaction mixture, typically around 7.4 for the ABTS assay. 2. Use a buffered solution if necessary to control the pH. | The antioxidant activity of phenolic compounds can be pH-dependent. Changes in pH can alter the ionization state of the hydroxyl group on this compound, affecting its radical scavenging ability. |
| Discrepancy with other assays | 1. Use multiple antioxidant assays to obtain a comprehensive antioxidant profile. | Different assays have different reaction mechanisms. The ABTS assay is sensitive to compounds that can donate a hydrogen atom or an electron, and the reactivity of this compound may differ compared to other assays like DPPH, which is more sensitive to hydrogen atom donation.[1] |
FRAP (Ferric Reducing Antioxidant Power) Assay
Issue: Unexpectedly low or high FRAP values for this compound.
| Potential Cause | Recommended Solution | Explanation |
| Influence of Acidic pH | 1. Be aware that the low pH (3.6) of the FRAP assay may not reflect physiological conditions. 2. Complement the FRAP assay with assays performed at neutral pH (e.g., ABTS, ORAC) for a more complete picture of antioxidant activity. | The acidic environment of the FRAP assay can influence the mechanism of antioxidant action, potentially not fully capturing the hydrogen-donating ability of this compound.[2] |
| Potential for Pro-oxidant Activity | 1. Evaluate a range of this compound concentrations. 2. If a pro-oxidant effect is suspected, consider using other assays that are less prone to such interference. | At certain concentrations and under specific conditions (like the presence of transition metals in the FRAP reagent), some phenolic compounds can exhibit pro-oxidant rather than antioxidant activity.[3] |
| Chelation of Iron | 1. Recognize that the FRAP assay primarily measures the reducing ability of a compound and not its chelating capacity. 2. If iron chelation is a relevant mechanism of antioxidant action for your research, use a specific iron chelation assay in addition to the FRAP assay. | This compound has been shown to have ferrous ion (Fe2+) chelating activity, which is not directly measured by the FRAP assay's mechanism of reducing Fe3+ to Fe2+.[4][5] |
ORAC (Oxygen Radical Absorbance Capacity) Assay
Issue: Difficulty in interpreting the ORAC results for this compound.
| Potential Cause | Recommended Solution | Explanation |
| Complex Reaction Kinetics | 1. Carefully analyze the entire fluorescence decay curve, not just the endpoint. 2. Use appropriate kinetic models if a deeper understanding of the reaction mechanism is required. | The ORAC assay follows complex kinetics, and the interaction of this compound with peroxyl radicals may not follow a simple pattern. A kinetic approach can provide more insight than the traditional Area Under the Curve (AUC) method. |
| Discrepancy with AUC-based ranking | 1. Be cautious when interpreting antioxidant rankings based solely on the AUC.[6] | Kinetic analysis of the ORAC assay has shown that the order of antioxidant reactivity for hydroxycinnamic acids can differ from the results obtained using the standard AUC approach. While the AUC index might suggest this compound is a potent antioxidant, kinetic analysis may provide a different perspective.[6] |
| Biological Relevance vs. In Vitro Conditions | 1. Interpret the results in the context of a controlled in vitro experiment. 2. For conclusions about in vivo efficacy, further studies in biological systems are necessary. | While the ORAC assay uses a biologically relevant radical, it is still an in vitro test and cannot fully replicate the complex environment within a living organism.[6] |
II. Frequently Asked Questions (FAQs)
Q1: Why do I get different antioxidant activity values for this compound from different assays?
A1: Different antioxidant activity assays are based on different chemical principles and reaction mechanisms. For example, the DPPH assay primarily measures the ability of a compound to donate a hydrogen atom, while the FRAP assay measures its ability to reduce a metal ion. This compound, like other phenolic compounds, can act as an antioxidant through various mechanisms, and its effectiveness will vary depending on the specific reaction conditions of each assay (e.g., radical type, pH, solvent). Therefore, it is common to see different antioxidant activity values for the same compound across different assays. It is recommended to use a battery of tests to obtain a comprehensive antioxidant profile.
Q2: Can the color of this compound interfere with colorimetric assays?
A2: this compound is a crystalline yellowish-green powder. While it may not have significant color at the concentrations typically used in antioxidant assays, it does have a UV absorbance spectrum with maxima in the 292-312 nm range. This is generally not a direct interference with the visible wavelength measurements of assays like DPPH (517 nm), ABTS (734 nm), and FRAP (593 nm). However, at very high concentrations or in complex mixtures, it's always good practice to run a sample blank (the sample without the radical or colorimetric reagent) to account for any background absorbance.
Q3: Does the solvent I use to dissolve this compound matter?
A3: Yes, the solvent can significantly impact the results of your antioxidant assay. This compound is not readily soluble in water but is soluble in organic solvents like ethanol (B145695) and DMSO. The choice of solvent can affect the solubility of this compound, the stability of the radicals used in the assay, and the reaction kinetics. It is crucial to use a solvent that is compatible with both your sample and the assay, and to maintain consistency in the solvent used for all samples, standards, and blanks.
Q4: Can this compound act as a pro-oxidant in these assays?
A4: Under certain conditions, particularly in the presence of transition metals like iron (as in the FRAP assay), phenolic compounds can exhibit pro-oxidant activity.[3] This is a complex phenomenon that can depend on the concentration of the antioxidant, the presence of other molecules, and the specific assay conditions. If you observe unexpected results, such as an increase in oxidation, it is worth considering the possibility of pro-oxidant effects and investigating a wider range of concentrations.
Q5: What is the best way to report the antioxidant activity of this compound?
A5: To ensure clarity and reproducibility, it is best to report the antioxidant activity of this compound with the following information:
-
The specific assay used (e.g., DPPH, ABTS, FRAP, ORAC).
-
The results in standard units (e.g., IC50 value for DPPH and ABTS, Trolox equivalents for ABTS and ORAC, Fe(II) equivalents for FRAP).
-
The experimental conditions, including the solvent, pH, incubation time, and temperature.
-
The positive control used and its activity.
III. Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from established methods.[7][8]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of this compound from the stock solution.
-
-
Assay Procedure:
-
Add 1.0 mL of the DPPH solution to 1.0 mL of each this compound dilution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control is prepared using 1.0 mL of methanol instead of the this compound solution.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100
-
Determine the IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) by plotting the scavenging percentage against the concentration.
-
ABTS Radical Cation Decolorization Assay
This protocol is based on commonly used procedures.[7]
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
Add 10 µL of the this compound solution to 1.0 mL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.
-
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of this compound to a standard curve of Trolox.
-
IV. Visualizations
Caption: General workflow for in vitro antioxidant activity assays.
Caption: Troubleshooting logic for this compound antioxidant assays.
References
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopic studies on the antioxidant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of antioxidant protection by this compound on low-density lipoprotein cholesterol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell-Based Assays for p-Coumaric Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on optimizing cell-based assays for p-coumaric acid, a phenolic compound of significant interest for its antioxidant, anti-inflammatory, and anticancer properties. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve this compound for cell culture experiments?
A1: this compound has low solubility in aqueous solutions like cell culture media, which can lead to precipitation and inaccurate results. The recommended method is to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1][2] For cell-based assays, DMSO is a common choice. It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[3]
Q2: I'm observing precipitation of this compound in my culture medium. What can I do to prevent this?
A2: Precipitation, or "crashing out," of this compound upon dilution into aqueous media is a common issue.[1] To prevent this, add the stock solution to your pre-warmed (37°C) culture medium drop-wise while gently swirling. This gradual dilution helps prevent localized supersaturation. If precipitation persists, consider preparing a less concentrated stock solution.[4]
Q3: What is a typical concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. In vitro studies have utilized a wide range of concentrations, from as low as 10 µg/mL to as high as 5 mM.[1] It is essential to perform a dose-response experiment to determine the optimal and non-toxic concentration range for your specific experimental setup.
Q4: My MTT assay results show an unexpected increase in cell viability at high concentrations of this compound. Is this a real effect?
A4: Not necessarily. As an antioxidant, this compound can directly reduce the MTT tetrazolium salt to its purple formazan (B1609692) product, independent of cellular metabolic activity.[3][5] This interference leads to a false-positive signal, making it appear as though cell viability has increased. To confirm this, run a cell-free control with your compound and the MTT reagent.[3] If a color change occurs, the MTT assay is not suitable, and an alternative viability assay should be used.
Q5: What are reliable alternative cell viability assays to use with antioxidant compounds like this compound?
A5: Several alternative assays are less susceptible to interference from reducing compounds. These include:
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content, which correlates with cell number.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, a marker of metabolically active cells.
-
Trypan Blue Exclusion Assay: This is a direct cell counting method that assesses cell membrane integrity.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or Non-Reproducible Results in Cytotoxicity Assays
| Possible Cause | Recommended Solution |
| Precipitation of this compound | Prepare fresh dilutions for each experiment. Add the stock solution to pre-warmed media slowly while mixing. Visually inspect for precipitates before adding to cells.[4] |
| Uneven cell plating | Ensure a single-cell suspension before plating. Allow plates to sit at room temperature for a few minutes before placing them in the incubator to ensure even cell distribution. |
| "Edge effect" in 96-well plates | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity and minimize evaporation.[6] |
| Interference with MTT reagent | As this compound is an antioxidant, it can directly reduce MTT.[5] Perform a cell-free control to check for interference. If interference is observed, switch to an alternative viability assay like SRB or CellTiter-Glo®.[3] |
Issue 2: High Background in Nitric Oxide (NO) Measurement using Griess Assay
| Possible Cause | Recommended Solution |
| Phenol (B47542) red in culture medium | Phenol red can interfere with the colorimetric reading. Use phenol red-free medium for the duration of the assay. |
| Interference from other compounds | Some compounds in complex biological samples can interfere with the Griess reaction.[7] If suspected, deproteinize samples before the assay. |
| Light exposure | The Griess reaction is light-sensitive. Protect your plates from light during incubation steps.[8] |
Issue 3: Artifacts and High Background in ROS Detection with DCFDA/H2DCFDA Assay
| Possible Cause | Recommended Solution |
| Autoxidation of the probe | The DCFDA probe can be oxidized by factors other than cellular ROS, leading to a high background.[9] Always include a cell-free control (media + probe) to assess the level of autoxidation. |
| Phototoxicity and photo-oxidation | The DCFDA probe is light-sensitive. Minimize light exposure during incubation and imaging to prevent photo-oxidation and phototoxicity.[9] |
| Interference from serum and media components | Serum and some media components can increase the background fluorescence.[4] Perform the assay in serum-free and, if possible, phenol red-free media. |
| Direct interaction with this compound | Some phenolic compounds can directly interact with the DCFDA probe.[4] Run a cell-free control with this compound and the probe to check for direct interactions. |
Quantitative Data Summary
The following tables summarize the cytotoxic, anti-inflammatory, and antioxidant activities of this compound in various cell lines.
Table 1: Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | Incubation Time | IC₅₀ Value |
| MCF-7 | Breast Cancer | - | 39.6 ± 1 µM[9] |
| HT-29 | Colorectal Cancer | 24 hours | 150 µM[10] |
| HT-29 | Colorectal Cancer | 72 hours | 125 µM[10] |
| HT-29 | Colorectal Cancer | 120 hours | 100 µM[10] |
| A549 | Lung Cancer | - | > 100 µM[11] |
| NCI-H1299 | Lung Cancer | - | > 100 µM[11] |
| HCC827 | Lung Cancer | - | > 100 µM[11] |
| PC-3 | Prostate Cancer | - | > 100 µM[12] |
| A375 | Melanoma | 24 hours | 4.4 mM[13] |
| A375 | Melanoma | 48 hours | 2.5 mM[13] |
| B16 | Melanoma | 24 hours | 4.1 mM[13] |
| B16 | Melanoma | 48 hours | 2.8 mM[13] |
Table 2: Anti-inflammatory and Antioxidant Activity of this compound
| Assay Type | Cell Line | Activity | Effective Concentration Range |
| Nitric Oxide Inhibition | RAW 264.7 | Inhibition of NO production | 10-100 µg/mL[14] |
| Antioxidant (ROS reduction) | PC12 | Suppression of AAPH-induced ROS | 125-250 µg/mL[15] |
| Antioxidant (Lipid Peroxidation) | - | Inhibition of linoleic acid peroxidation | 71.2% inhibition at 45 µg/mL[16] |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
DMSO (for solubilization)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[14]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Griess Assay for Nitric Oxide (NO) Measurement
This protocol is for measuring the inhibitory effect of this compound on NO production in LPS-stimulated macrophages (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid[17]
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water[17]
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite in the culture medium.
-
Add 50 µL of Griess Reagent A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.[17]
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.[17]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
DCFDA/H2DCFDA Assay for Intracellular ROS Detection
This protocol provides a general method for measuring the effect of this compound on intracellular reactive oxygen species (ROS) levels.
Materials:
-
Cells of interest
-
Serum-free, phenol red-free medium
-
This compound stock solution (in DMSO)
-
DCFDA or H2DCFDA probe
-
ROS-inducing agent (e.g., H₂O₂) as a positive control
-
96-well black, clear-bottom plates
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells with warm, serum-free medium.
-
Load the cells with the DCFDA/H2DCFDA probe (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm, serum-free medium to remove the excess probe.
-
Treat the cells with various concentrations of this compound in serum-free, phenol red-free medium. Include a vehicle control and a positive control (ROS inducer).
-
Incubate for the desired treatment period.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. Below are diagrams illustrating its influence on the NF-κB, MAPK, and Nrf2 pathways.
Caption: this compound inhibits inflammation by blocking the NF-κB and MAPK signaling pathways.
Caption: this compound promotes cellular protection by activating the Nrf2 antioxidant pathway.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the key assays discussed.
Caption: General workflow for the MTT cell viability assay.
Caption: General workflow for the Griess assay for nitric oxide measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 17. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
Technical Support Center: Improving the Bioavailability of p-Coumaric Acid Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of p-coumaric acid formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenges hindering the oral bioavailability of this compound are its poor aqueous solubility and rapid metabolism in the gastrointestinal tract and liver.[1][2][3] The free form of this compound is more readily absorbed than its conjugated forms.[2][3]
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Several advanced formulation strategies have shown promise in improving the oral bioavailability of this compound. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as chitosan (B1678972) nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), can protect it from degradation, enhance its solubility, and improve its absorption.
-
Cyclodextrin (B1172386) Inclusion Complexes: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility and stability of this compound.
-
Lipid-Based Formulations: Formulations like liposomes and self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds like this compound.
Q3: Which analytical methods are most suitable for quantifying this compound in plasma for pharmacokinetic studies?
A3: High-Performance Liquid Chromatography (HPLC) with UV/Vis detection is the most commonly reported method for the quantification of this compound in biological matrices.[3] For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is recommended.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cmax and AUC in pharmacokinetic studies | Poor dissolution of the formulation in the gastrointestinal tract. Rapid metabolism of this compound. Insufficient absorption across the intestinal epithelium. | Consider nanoformulation approaches (e.g., solid lipid nanoparticles, chitosan nanoparticles) to increase surface area and dissolution rate. Explore the use of absorption enhancers or co-administration with inhibitors of metabolic enzymes (use with caution and appropriate ethical approval). Investigate formulations that can utilize lymphatic transport pathways (e.g., lipid-based formulations). |
| High variability in plasma concentrations between subjects | Inconsistent dissolution of the formulation. Variability in gastric emptying and intestinal transit time. Food effects. | Ensure the formulation has uniform particle size and content. Standardize the fasting period for experimental animals before oral administration. Conduct pilot studies to assess the impact of food on the absorption of your specific formulation. |
| Precipitation of this compound in the formulation upon storage | Poor physical stability of the formulation. Supersaturation of the drug in the carrier system. | Optimize the drug-to-carrier ratio in your formulation. For nanoformulations, investigate different stabilizers or surface coatings. For cyclodextrin complexes, ensure the appropriate type and concentration of cyclodextrin are used. Conduct long-term stability studies under different storage conditions. |
| Interference from endogenous compounds in plasma samples during analysis | Insufficient selectivity of the analytical method. Inadequate sample preparation. | Switch from HPLC-UV to a more selective method like LC-MS/MS. Optimize the sample preparation method to include a more rigorous clean-up step, such as solid-phase extraction (SPE). |
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic parameters of this compound in different formulations based on preclinical studies in rats. Direct comparison should be made with caution due to variations in experimental conditions, such as dosage and analytical methodology.
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| This compound (monomer) | 10 | 1.83 ± 0.21 | 0.5 | 4.52 ± 0.63 | [4] |
| This compound in Freeze-Dried Red Wine | 10 | 2.15 ± 0.34 | 0.5 & 4.0 (double peak) | 7.89 ± 1.02 | [4] |
| Ferulic Acid (aqueous form)¹ | 50 | ~1.5 | ~0.5 | ~4 | [1] |
| Ferulic Acid in Solid Lipid Nanoparticles (SLNs)¹ | 50 | ~2.5 | ~1.0 | ~7 | [1] |
| Ferulic Acid in Nanostructured Lipid Carriers (NLCs)¹ | 50 | ~3.3 | ~1.0 | ~9.7 | [1] |
¹Data for ferulic acid, a structurally similar hydroxycinnamic acid, is included to illustrate the potential improvements with nanoformulations.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of a this compound Formulation in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of a this compound formulation.
1. Animal Model and Acclimatization:
-
Use male Sprague-Dawley rats (200-250 g).
-
Acclimatize the animals for at least one week before the experiment in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with free access to standard chow and water.[5]
2. Formulation and Dosing:
-
Prepare the this compound formulation (e.g., nanoformulation, cyclodextrin complex) and a control suspension of pure this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Fast the rats overnight (12-18 hours) before dosing, with continued access to water.[5]
-
Administer a single oral dose of the formulation or control via oral gavage. The dose will depend on the specific formulation and study objectives.
3. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[6]
-
Collect blood into heparinized tubes to prevent clotting.
4. Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.[6]
5. Sample Analysis (HPLC-UV Method):
-
Sample Preparation: Perform protein precipitation by adding methanol (B129727) to the plasma samples. Centrifuge and collect the supernatant.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound (around 310 nm).
-
-
Quantification: Construct a calibration curve using standard solutions of this compound in blank plasma.
6. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using appropriate software.
Mandatory Visualizations
Experimental and Analytical Workflow
References
- 1. Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and its conjugates: dietary sources, pharmacokinetic properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS determination and pharmacokinetics of this compound in rat plasma after oral administration of this compound and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
addressing p-coumaric acid instability during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of p-coumaric acid during storage. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound is stable for at least four years when stored at room temperature in a dry, cool, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[1][3]
Q2: How should I store this compound in solution?
A2: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For stock solutions, it is best to use an inert, anhydrous organic solvent such as DMSO, DMF, acetonitrile, or methanol (B129727).[2][4] These stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1][2] Before sealing, flushing the vials with an inert gas like argon or nitrogen can displace oxygen and further enhance stability.[4]
Q3: What factors can lead to the degradation of this compound during storage?
A3: Several factors can contribute to the degradation of this compound:
-
Light Exposure: Light can induce the isomerization of the common (E)-isomer (trans) to the (Z)-isomer (cis).[2]
-
pH: The pH of aqueous solutions can significantly impact stability. Acidic conditions can accelerate the degradation of phenolic compounds.[2] It is recommended to maintain a neutral or near-neutral pH for experimental solutions.[2] For longer-term storage of related compounds like p-Coumaroyl-CoA, a slightly acidic buffer (pH 4.0-6.0) is recommended to minimize hydrolysis.[4]
-
Solvent Choice: Protic solvents like water and methanol can facilitate hydrogen-deuterium exchange in deuterated this compound and may not be ideal for long-term storage of any this compound solution.[2]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[4][5]
-
Metal Ions: Trace metal ions can catalyze the oxidation of phenolic compounds.[4][5]
-
Incompatible Materials: Contact with strong oxidizing agents, nitrates, oxidizing acids, and chlorine bleaches should be avoided.[1][6]
Q4: What are the common degradation products of this compound?
A4: Common degradation products include the (Z)-isomer of this compound, 4-vinylphenol (B1222589), and 4-hydroxybenzoic acid.[2][7][8] In some biological systems, it can also be metabolized to other compounds.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of compound in aqueous media | This compound has poor solubility in aqueous buffers. | Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, DMF) and then dilute it into the aqueous buffer with vigorous mixing. Ensure the final concentration of the organic solvent is low (<0.5%) to avoid affecting the experiment.[2] |
| Inconsistent results in LC-MS analysis | Degradation of this compound in the sample or internal standard. | Always use freshly prepared working solutions. Ensure proper storage of stock solutions (see FAQs). Protect solutions from light and maintain appropriate pH.[2] |
| Appearance of unexpected peaks in chromatogram | Isomerization from the (E)- to the (Z)-form or degradation to other compounds. | Protect solutions from light by using amber vials or covering them with foil.[2] Ensure proper storage conditions (temperature, inert atmosphere) and use solutions within their recommended stability period.[2] Consider the possibility of degradation to 4-vinylphenol or 4-hydroxybenzoic acid.[2] |
| Loss of biological activity of this compound solution | Degradation due to improper storage (temperature, light, oxygen, pH). | Review storage and handling procedures. Prepare fresh solutions from a solid stock that has been stored correctly. Consider adding antioxidants or chelating agents to working solutions if compatible with the experimental setup.[4] |
Quantitative Stability Data
Table 1: Stability of this compound in Solid Form
| Storage Condition | Stability |
| Room Temperature (in a dry, cool, well-ventilated, tightly sealed container) | At least 4 years[1] |
Table 2: Stability of this compound in Solution
| Solvent | Storage Temperature | Stability |
| Aqueous Solutions | Room Temperature | Not recommended for more than 1 day[1] |
| Organic Solvents (e.g., DMSO, DMF) | -20°C | Up to 1 month[1][2] |
| Organic Solvents (e.g., DMSO, DMF) | -80°C | Up to 6 months[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound (crystalline solid)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent
-
Sterile, amber glass vials with Teflon-lined caps
-
Inert gas (e.g., nitrogen or argon)
-
Vortex mixer or sonicator
-
Sterile 0.22 µm syringe filter
Procedure:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound.
-
Dissolve the weighed this compound in the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
If sterility is required for downstream applications, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Dispense single-use aliquots of the stock solution into pre-labeled, sterile amber glass vials.
-
Before tightly sealing the vials, flush the headspace with an inert gas (e.g., nitrogen or argon) to displace oxygen.
-
Store the aliquoted vials at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To monitor the degradation of this compound in a specific solvent under defined storage conditions over time.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound solution to be tested.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Procedure:
-
Sample Preparation: Prepare the this compound solution in the solvent and concentration of interest. Aliquot the solution into multiple vials for analysis at different time points. Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, with or without light exposure).
-
Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial chromatogram and peak area of this compound.
-
HPLC Method (Example Gradient):
-
Set the flow rate to 1.0 mL/min.
-
Set the detection wavelength to 310 nm.[1]
-
Run a gradient elution program (the exact gradient should be optimized for your system):
-
0-2 min: 10% B
-
2-15 min: Increase to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Decrease to 10% B
-
18-25 min: Hold at 10% B for column re-equilibration.
-
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), retrieve a sample vial stored under each condition. Allow it to equilibrate to room temperature and inject it into the HPLC system using the same method.
-
Data Analysis:
-
For each time point, record the peak area of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (Time 0) peak area.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Cinnamic acid and this compound are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnamic acid and this compound are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Quantification of p-Coumaric Acid in Plasma
Welcome to the technical support center for the quantification of p-coumaric acid (p-CA) in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate measurement of p-CA in a plasma matrix.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most recommended for quantifying this compound in plasma?
A1: For sensitive and specific quantification of this compound in plasma, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the most recommended method.[1][2][3][4] It offers high selectivity and low detection limits, which are crucial for pharmacokinetic and pharmacodynamic studies.[4]
Q2: Why is an internal standard necessary for the analysis?
A2: An internal standard (IS) is crucial for accurate quantification as it corrects for variations during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound-d6, is considered the gold standard because it has nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for matrix effects.
Q3: What are matrix effects and how can they be minimized?
A3: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting substances from the sample matrix, such as plasma. This can lead to ion suppression or enhancement, affecting the accuracy and precision of the results. Using a stable isotope-labeled internal standard is the most effective way to mitigate matrix effects. Additionally, optimizing sample preparation, for instance, by using solid-phase extraction (SPE) instead of simple protein precipitation, can help remove interfering substances.
Q4: Can I use HPLC-UV for this compound quantification in plasma?
A4: While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common method for quantifying phenolic compounds, its application to plasma samples for this compound can be challenging due to lower sensitivity and potential interferences from the complex plasma matrix.[5] A method developed for plant extracts, for example, would require significant optimization and validation for plasma.[6]
Q5: Is GC-MS a suitable method for this compound analysis in plasma?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, but it requires a derivatization step to increase the volatility and thermal stability of the analyte. This adds complexity to the sample preparation process. While GC-MS is a powerful analytical tool, UPLC-MS/MS is generally preferred for this application due to its simpler sample preparation and high sensitivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Column degradation.2. Incompatible mobile phase pH.3. Sample solvent mismatch with mobile phase. | 1. Replace the analytical column.2. Adjust the mobile phase pH; for this compound, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used.3. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient sample extraction.2. Ion suppression due to matrix effects.3. Suboptimal mass spectrometer settings. | 1. Optimize the sample preparation method (e.g., switch from protein precipitation to SPE).2. Use a stable isotope-labeled internal standard (this compound-d6).3. Tune the mass spectrometer parameters for this compound. |
| High Variability in Results | 1. Inconsistent sample preparation.2. Matrix effects.3. Instrument instability. | 1. Ensure precise and consistent pipetting, especially of the internal standard.2. Employ a stable isotope-labeled internal standard.3. Perform system suitability tests before running the sample batch. |
| No Peak Detected | 1. Incorrect mass transitions being monitored.2. Analyte degradation.3. Insufficient sample concentration. | 1. Verify the precursor and product ions for this compound and the internal standard.2. Ensure proper sample handling and storage to prevent degradation.3. Concentrate the sample or use a more sensitive instrument if the concentration is below the limit of detection. |
Experimental Protocols
Protocol 1: UPLC-MS/MS with Solid-Phase Extraction (SPE)
This protocol is a robust method for the quantification of this compound in human plasma.
1. Materials and Reagents:
-
This compound (≥98% purity)
-
This compound-d6 (internal standard)
-
Methanol (B129727), Acetonitrile (B52724), Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
SPE cartridges (e.g., Strata X-A 33µ polymeric strong anion 30 mg/1 mL)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and this compound-d6 in methanol.
-
Working Standard Solutions: Prepare working standards by serially diluting the this compound stock solution with a mixture of 0.1% formic acid and acetonitrile (80:20, v/v).
-
Internal Standard Working Solution: Prepare a working solution of this compound-d6 (e.g., 500 ng/mL) in the same diluent.
-
Calibration Curve and QC Samples: Spike blank human plasma with the this compound working standards to create a calibration curve (e.g., 0.2 - 20 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation:
-
To 200 µL of human plasma, add 10 µL of the internal standard working solution.
-
Pre-condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2.0 mL of water, followed by 1.0 mL of methanol.
-
Elute the analyte and internal standard with 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the dried extract in 100 µL of a mixture of 0.1% formic acid and acetonitrile (80:20, v/v).
4. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: Monitor the appropriate precursor to product ion transitions for this compound and this compound-d6.
Protocol 2: UPLC-MS/MS with Protein Precipitation
This is a simpler, high-throughput sample preparation method.[4]
1. Materials and Reagents: As in Protocol 1, with the addition of ice-cold acetonitrile.
2. Preparation of Solutions: As in Protocol 1.
3. Sample Preparation:
-
To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution and vortex.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins and vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. UPLC-MS/MS Conditions: As in Protocol 1.
Data Presentation
Table 1: Method Validation Parameters for this compound Quantification by UPLC-MS/MS in Human Plasma
| Parameter | Result | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [2][3] |
| Upper Limit of Quantification (ULOQ) | 20 ng/mL | [2] |
| Linearity (r²) | >0.999 | [2] |
| Intra-day Accuracy (%) | 99.2 - 103.8 | [2][3] |
| Inter-day Accuracy (%) | 99.6 - 108.4 | [2][3] |
| Intra-day Precision (%CV) | 1.0 - 5.6 | [2][3] |
| Inter-day Precision (%CV) | 1.3 - 6.4 | [2][3] |
| Extraction Recovery (%) | 47.4 - 57.0 | |
| Matrix Effect (%) | 90.07 - 95.72 |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound Analysis in Human Plasma and Its Clinical Application to PK/PD Study [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Review of Analytical Methods for this compound in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, Characterization, and RP-HPLC Estimation of this compound from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing for p-Coumaric Acid in Chromatography
Welcome to our dedicated support center for resolving chromatographic issues encountered during the analysis of p-coumaric acid. This guide provides in-depth troubleshooting assistance for peak tailing, a common challenge for researchers, scientists, and drug development professionals. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a phenomenon in chromatography where a peak appears asymmetrical, with a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical and exhibit a Gaussian shape.[2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered to indicate tailing.[1][2] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1][3]
Q2: What are the primary causes of peak tailing for this compound in HPLC?
A2: The most common cause of peak tailing for acidic compounds like this compound is the presence of more than one mechanism for analyte retention.[1][4] Key causes include:
-
Secondary Silanol (B1196071) Interactions: this compound's carboxylic acid group can interact with residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18).[5][6] These secondary interactions lead to some analyte molecules being retained longer, resulting in a tailed peak.[5]
-
Inappropriate Mobile Phase pH: this compound has a pKa of approximately 4.6.[7] If the mobile phase pH is close to or above this value, the analyte will exist in both its protonated (non-ionized) and deprotonated (ionized) forms. The ionized form can interact more strongly with the stationary phase, leading to peak distortion and tailing.[7][8]
-
Column Contamination or Degradation: The accumulation of strongly retained sample components or the degradation of the stationary phase can create active sites that cause tailing.[5][7]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[5]
-
Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can cause the separated peak to broaden before it is detected.[1][3]
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A3: The mobile phase pH is a critical factor for achieving a symmetrical peak shape for this compound. To prevent unwanted secondary interactions, it is essential to suppress the ionization of the carboxylic acid group.[7][8] By maintaining the mobile phase pH at least 1.5 to 2 units below the pKa of this compound (~4.6), the analyte is maintained predominantly in its single, un-ionized form.[7] This leads to more consistent interaction with the stationary phase and a more symmetrical peak. A mobile phase pH between 2.5 and 3.5 is generally recommended for good peak shapes.[5][7]
Q4: Can the sample injection solvent cause peak tailing?
A4: Yes, the composition of the injection solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase chromatography) than the mobile phase, it can cause the analyte band to spread at the head of the column, leading to broad or tailing peaks.[5] It is always best to dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.[1]
Q5: What are the common causes of peak tailing for this compound in Gas Chromatography (GC)?
A5: While less common than in HPLC, peak tailing in GC for this compound can occur, often due to:
-
Active Sites in the System: Similar to HPLC, active sites in the GC system, such as in the inlet liner or at the head of the column, can interact with the analyte. These active sites can be exposed silanol groups.
-
Column Contamination: Accumulation of non-volatile residues from the sample matrix at the front of the column can lead to peak tailing.[9]
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create turbulence and unswept volumes, leading to tailing peaks.[9][10]
-
Analyte Degradation: this compound may degrade at high temperatures in the injector, leading to peak distortion.
Troubleshooting Guide for Peak Tailing of this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Initial Assessment and Verification
First, confirm that the observed peak distortion is indeed tailing and assess its severity.
-
Calculate the Tailing Factor (Tf): Use your chromatography data system software to calculate the tailing factor. A Tf > 1.2 indicates significant tailing.[3]
-
Review Historical Data: Compare the current chromatogram with previous successful analyses to determine if this is a sudden or gradual issue.
Step 2: Troubleshooting Workflow
Follow the logical workflow below to systematically identify and address the root cause of peak tailing.
Caption: Troubleshooting workflow for this compound peak tailing.
Data Presentation: Recommended HPLC Method Parameters
For optimal peak shape of this compound, consider the following starting parameters for your HPLC method.
| Parameter | Recommended Value | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | To ensure this compound is in its un-ionized form, minimizing secondary silanol interactions.[7] |
| Acid Modifier | 0.1% Formic Acid or Acetic Acid | To control and maintain a stable, low pH of the mobile phase.[5] |
| Buffer Concentration | 10 - 50 mM | Sufficient concentration to maintain a stable pH and mask residual silanol activity.[1][3] |
| Column Type | Modern, high-purity, end-capped C18 | Minimizes the number of available residual silanol groups for secondary interactions.[11] |
| Injection Solvent | Initial Mobile Phase Composition | To prevent peak distortion caused by a solvent mismatch.[5] |
| Injection Volume | As low as possible | To prevent column overload, which can cause peak distortion.[1] |
| Tubing Internal Diameter | ≤ 0.17 mm | To minimize extra-column band broadening that can contribute to peak tailing.[1] |
Experimental Protocols
Protocol 1: Preparation of Acidified Mobile Phase
This protocol describes the preparation of a mobile phase with a controlled pH to minimize peak tailing for this compound analysis.
Objective: To prepare a mobile phase consisting of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
High-purity formic acid (~99%)
-
Graduated cylinders
-
Filtered solvent bottles
Procedure:
-
Prepare Solvent A (Aqueous):
-
Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly.
-
Degas the solution using sonication or vacuum filtration.
-
-
Prepare Solvent B (Organic):
-
Measure 999 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.
-
Carefully add 1 mL of formic acid to the acetonitrile.
-
Cap the bottle and mix thoroughly.
-
Degas the solution.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the desired initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the tailing factor.
Protocol 2: Column Flushing and Cleaning
If column contamination is suspected, a thorough washing procedure can help restore performance.
Objective: To remove strongly retained contaminants from the analytical column.
Materials:
-
HPLC-grade solvents of varying polarity (e.g., water, isopropanol, hexane)
Procedure:
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.
-
Flush with reversed-phase solvent series: Sequentially flush the column with solvents of decreasing polarity to remove non-polar contaminants, followed by solvents of increasing polarity to remove polar contaminants. A typical sequence for a C18 column is:
-
Water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Hexane (if highly non-polar contaminants are suspected)
-
Isopropanol
-
Acetonitrile
-
Methanol
-
Water
-
-
Re-equilibrate the column: Flush the column with the initial mobile phase composition until a stable baseline is achieved before reconnecting the detector.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.com [chromtech.com]
Technical Support Center: Enhancing p-Coumaric Acid Extraction from Agricultural Waste
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the extraction efficiency of p-coumaric acid (p-CA) from agricultural waste.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during the experimental process.
Q1: My this compound yield is lower than expected. What are the potential causes and solutions?
A: Low yields can stem from several factors:
-
Incomplete Hydrolysis: The bonds linking p-CA to lignin (B12514952) and hemicellulose may not be fully cleaved. For alkaline hydrolysis, ensure the NaOH concentration, temperature, and reaction time are optimized. A concentration of 1 M NaOH at 100°C for 4 hours is often effective for gramineous biomass.[1][2][3] For some materials like sugarcane bagasse, optimized conditions might be 2 M NaOH for 16 hours at room temperature to maximize release.[4][5][6]
-
Choice of Feedstock: The content of p-CA varies significantly among different agricultural residues. Sugarcane bagasse, corncobs, and corn stover generally have higher p-CA content compared to wheat straw.[1][2][3]
-
Inefficient Solid-Liquid Separation: After hydrolysis, ensure complete separation of the liquid hydrolysate from the solid residue. Centrifugation followed by filtration is recommended.
-
Degradation of p-CA: High temperatures and prolonged exposure to harsh alkaline or acidic conditions can degrade p-CA.[7] Monitor your reaction conditions closely. For instance, treatments at 140°C for over 40 minutes may be unsuitable.
-
Suboptimal Solvent Extraction: The choice of solvent for liquid-liquid extraction is critical. Ethyl acetate (B1210297) has been shown to be more efficient than chloroform (B151607) for extracting p-CA and ferulic acid from the hydrolysate.[8][9]
Q2: What is the most effective method for extracting this compound?
A: The most suitable method depends on the specific feedstock and available equipment. The primary methods are:
-
Alkaline Hydrolysis: This is the most common and effective method for cleaving the ester and ether bonds that bind p-CA to the lignocellulosic matrix.[1][2][3] It is particularly effective for gramineous plants like sugarcane bagasse, corn stover, and wheat straw.[1]
-
Sequential Hydrolysis (Alkaline + Acid): Applying acid hydrolysis after an initial alkaline hydrolysis can release additional p-CA, significantly improving total yield compared to either method alone.[8][9] This is because p-CA is linked via both ester and ether bonds; alkaline hydrolysis primarily cleaves ester bonds, while subsequent acid hydrolysis can break the more resistant ether linkages.[8][9]
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[10][11] UAE can significantly reduce extraction time and temperature, often leading to higher yields and preserving the stability of the extracted compounds.[10][12] It has been shown to increase the extraction of p-CA from various plant materials.[12]
-
Enzymatic Hydrolysis: This method uses specific enzymes like p-coumaroyl esterases to release p-CA. It is a milder, more environmentally friendly approach but can be slower and more costly.[13]
Q3: How do I choose the best agricultural waste source for this compound extraction?
A: The ideal source has a high content of p-CA and is readily available. Based on reported yields, sugarcane bagasse (up to 39.8 mg/g) and corncobs (up to 35.1 mg/g) are excellent choices.[1][2][3] Corn stover (28.0 mg/g) is also a good source, while wheat straw (13.7 mg/g) typically contains less p-CA.[1][2][3]
Q4: How can I improve the purity of my final this compound product?
A: Several purification steps can be implemented:
-
Acidification and Precipitation: After alkaline hydrolysis and solvent extraction, the pH of the aqueous solution can be adjusted to approximately 2.0 with an acid like HCl to precipitate the crude p-CA.[14]
-
Activated Charcoal Treatment: Treating the alkaline hydrolysate with activated charcoal can effectively remove color and other impurities before subsequent purification steps.[15]
-
Chromatography: Anion exchange resin chromatography can be used to purify the hydrolysate permeate, with the bound phenolic acids being desorbed using a specific eluent.[16][17]
-
Recrystallization: The crude p-CA can be further purified by recrystallization from a solvent like water or dilute ethanol (B145695) to obtain high-purity crystals.[14][18]
Q5: Are there any "green" or more environmentally friendly extraction methods available?
A: Yes. Ionic liquid-based ultrasound-assisted extraction (ILUAE) is an emerging environmentally friendly method. It uses non-volatile ionic liquids as an alternative to hazardous organic solvents, offering improved efficiency and selectivity.[19][20] Additionally, enzymatic hydrolysis offers a sustainable approach by using specific enzymes under mild conditions to release p-CA.[13][21]
Quantitative Data Summary
The following tables summarize quantitative data on p-CA yields and optimal extraction conditions from various studies.
Table 1: Comparison of this compound Yields from Various Agricultural Wastes using Alkaline Hydrolysis
| Agricultural Waste | This compound (p-CA) Yield (mg/g of dry material) | Ferulic Acid (FA) Yield (mg/g of dry material) | Reference |
| Sugarcane Bagasse | 39.8 | 11.5 | [1][2][3] |
| Corncob | 35.1 | 14.5 | [1][2][3] |
| Corn Stover | 28.0 | 11.0 | [1][2][3] |
| Wheat Straw | 13.7 | 11.0 | [1][2][3] |
| Maize Bran (PEARL-11) | 0.42 | 3.89 | [22] |
| Rice Straw | Yield depends heavily on conditions | Yield depends heavily on conditions |
Table 2: Optimal Conditions for Different this compound Extraction Methods
| Method | Feedstock | Key Parameters | Result | Reference |
| Alkaline Hydrolysis | Gramineous Biomass (general) | 1 M NaOH, 100°C, 4 h | Effective release of p-CA and FA | [1][2][3] |
| Alkaline Hydrolysis | Sugarcane Bagasse | 2 M NaOH, Room Temp., 16 h | 2.0 g/L p-CA concentration | [4][5][6] |
| Sequential Hydrolysis | Sugarcane Bagasse | Alkaline (NaOH) followed by Acid (HCl) hydrolysis, 80°C extraction temp. | 4.38% total yield of p-CA (43.8 mg/g) | [8][9] |
| Ultrasound-Assisted (UAE) | Tricosanthes cucumerina | 40°C, 6.25 min, 40% amplitude | Increased extraction of p-CA vs. conventional methods | [12] |
| Ionic Liquid UAE (ILUAE) | Model Solution | 60°C, pH 2, 3 min | >80% extraction efficiency for p-CA | [19][20] |
Experimental Protocols & Workflows
Here are detailed methodologies for key extraction experiments.
General Extraction and Purification Workflow
The diagram below illustrates a typical workflow for extracting and purifying this compound from agricultural waste.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. JRM | Quantitative Extraction of this compound and Ferulic Acid in Different Gramineous Materials and Structural Changes of Residual Alkali Lignin [techscience.com]
- 4. [PDF] Extraction of this compound from agricultural residues and separation using ‘sugaring out’ | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound Assisted Extraction for the Recovery of Phenolic Compounds from Vegetable Sources [mdpi.com]
- 11. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. CN102381960A - Method for extracting ferulic acid, this compound and pentosan from corn husks - Google Patents [patents.google.com]
- 19. ikm.org.my [ikm.org.my]
- 20. MALAYSIAN JOURNAL OF CHEMISTRY (MJChem) [ikm.org.my]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of p-Coumaric Acid Delivery Systems for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the in-vivo delivery of p-coumaric acid (p-CA). This guide includes troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data on various delivery systems.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges encountered during the formulation and in-vivo testing of this compound delivery systems.
Formulation & Characterization
| Question/Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Why is the encapsulation efficiency (EE%) of this compound in my nanoparticles low? | 1. Poor affinity of p-CA for the polymer matrix: p-CA is moderately lipophilic, and its interaction with very hydrophilic or very hydrophobic polymers may be weak. 2. Drug leakage during formulation: The processing method (e.g., high-speed homogenization, sonication) might be too harsh, causing the drug to leak from the forming nanoparticles. 3. Suboptimal drug-to-polymer ratio: An excess of the drug relative to the polymer can lead to incomplete encapsulation. 4. Rapid precipitation of the drug: If the drug precipitates before being encapsulated, the EE% will be low. | 1. Select an appropriate polymer: For chitosan (B1678972) nanoparticles, consider modifying the chitosan to enhance interaction with p-CA. For PLGA nanoparticles, the lactide-to-glycolide ratio can be adjusted. 2. Optimize process parameters: Reduce homogenization speed or sonication time. Consider using a milder encapsulation method like nanoprecipitation. 3. Vary the drug-to-polymer ratio: Experiment with different ratios to find the optimal loading capacity. 4. Control the addition rate: Add the drug solution or the non-solvent more slowly to allow for efficient entrapment before precipitation. |
| My this compound-loaded nanoparticles show inconsistent particle size and a high polydispersity index (PDI). | 1. Inconsistent mixing: The rate and method of adding reagents can significantly impact nanoparticle formation. 2. Aggregation of nanoparticles: Poor surface charge or steric stabilization can lead to clumping. 3. Inappropriate surfactant/stabilizer concentration: Insufficient stabilizer will not prevent aggregation, while excessive amounts can lead to the formation of micelles. | 1. Standardize the mixing process: Use a syringe pump for controlled and reproducible addition of solutions. Maintain a constant stirring rate. 2. Optimize stabilizer concentration: Experiment with different concentrations of stabilizers like PVA or Tween 80. For chitosan nanoparticles, ensure the pH is appropriate to maintain a positive surface charge. 3. Incorporate a purification step: Use centrifugation or dialysis to remove aggregates and excess reagents. |
| The this compound microemulsion is unstable and shows phase separation. | 1. Incorrect oil/surfactant/cosurfactant ratio: The formulation is outside the stable microemulsion region of the phase diagram. 2. Temperature fluctuations: Microemulsion stability can be temperature-dependent. 3. Inappropriate component selection: The chosen oil, surfactant, or cosurfactant may not be optimal for solubilizing p-CA. | 1. Construct a pseudo-ternary phase diagram: This will help identify the stable microemulsion region for your specific components. 2. Maintain a constant temperature: Store and handle the microemulsion at a controlled temperature. 3. Screen different components: Test various oils, surfactants (e.g., Tween 80, Labrasol), and cosurfactants (e.g., Transcutol P) to find the most suitable combination for p-CA.[1][2] |
In Vivo Studies
| Question/Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| I'm observing unexpected toxicity or an immune response in my animal model. | 1. Vehicle toxicity: The solvent used to dissolve or suspend the delivery system may be causing adverse effects.[3] 2. Immunogenicity of the delivery system: Certain materials, such as PEG in PEGylated nanoparticles, can sometimes elicit an immune response.[3] 3. Rapid drug release (dose dumping): An unstable formulation can lead to the premature release of a high concentration of p-CA. | 1. Conduct vehicle-only control studies: This will help differentiate between the effects of the vehicle and the delivery system.[3] 2. Characterize the immunogenic potential: If using PEGylated systems, be aware of the potential for anti-PEG antibody production. Consider alternative surface modifications if necessary.[3] 3. Perform in vitro drug release studies under physiological conditions: This will help predict the in vivo release profile and identify any potential for dose dumping. |
| The in vivo bioavailability of my this compound formulation is still low. | 1. Poor absorption from the gastrointestinal tract: The delivery system may not be effectively protecting p-CA from degradation or enhancing its permeation across the intestinal barrier. 2. Rapid clearance from circulation: The nanoparticles may be quickly taken up by the reticuloendothelial system (RES). | 1. Incorporate permeation enhancers: For oral formulations, consider including excipients that can improve intestinal absorption. 2. Modify the surface of nanoparticles: PEGylation or coating with other hydrophilic polymers can help reduce RES uptake and prolong circulation time. |
| There is high variability in the in vivo results between animals. | 1. Inconsistent dosing: Inaccurate administration of the formulation. 2. Biological variability: Differences in the metabolism and response of individual animals. 3. Instability of the formulation in biological fluids: The delivery system may be aggregating or degrading in the bloodstream. | 1. Ensure accurate and consistent dosing techniques: Use appropriate gavage needles or injection techniques. 2. Increase the number of animals per group: This will help to account for biological variability and increase the statistical power of the study. 3. Evaluate the stability of the formulation in simulated biological fluids (e.g., serum): This can help predict its in vivo behavior. |
Quantitative Data on this compound Delivery Systems
This section provides a summary of quantitative data for different this compound delivery systems to facilitate comparison.
| Delivery System | Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Key In Vivo Findings | Reference(s) |
| Chitosan Nanoparticles | Chitosan, TPP, p-CA | ~219 | -29.2 | ~80.3 | ~10.4 | Enhanced cytotoxicity against MDA-MB-231 breast cancer cells. | [4] |
| Microemulsion 1 | Labrafil M1944 CS, Tween 80, Labrasol, Water, p-CA | ~10 | - | - | - | 1.5-1.8 times more bioavailable than p-CA suspension. | [1][2] |
| Microemulsion 2 | Capryol 90, Transcutol P, Tween 80, Labrasol, Water, p-CA | ~10 | - | - | - | 1.5-1.8 times more bioavailable than p-CA suspension. | [1][2] |
| Mannosylated Liposomes | Phospholipids, Cholesterol, Mannose, p-CA | - | - | - | - | Targeted delivery to synovial macrophages in a rheumatoid arthritis model, inhibiting osteoclast formation. | [5] |
| Poly(this compound) Nanoparticles (DTX-loaded) | Poly(this compound), Docetaxel (DTX) | - | - | - | - | Prolonged systemic circulation and significant tumor growth inhibition in vivo. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the development and evaluation of this compound delivery systems.
Protocol 1: Preparation and Characterization of this compound-Loaded Chitosan Nanoparticles
Objective: To prepare this compound-loaded chitosan nanoparticles by ionic gelation and characterize their physicochemical properties.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound (p-CA)
-
Deionized water
-
Magnetic stirrer
-
High-speed homogenizer or sonicator
-
Centrifuge
-
Particle size analyzer (e.g., DLS)
-
Spectrophotometer
Procedure:
-
Preparation of Chitosan Solution: Dissolve chitosan (e.g., 1 mg/mL) in a 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained.
-
Preparation of TPP Solution: Dissolve TPP (e.g., 1 mg/mL) in deionized water.
-
Preparation of p-CA Solution: Dissolve p-CA in a small amount of a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and then add it to the chitosan solution under stirring. The final concentration of the organic solvent should be minimal.
-
Nanoparticle Formation: While stirring the chitosan/p-CA solution at a constant rate, add the TPP solution dropwise. A milky opalescent suspension should form, indicating the formation of nanoparticles.
-
Homogenization/Sonication: To obtain smaller and more uniform nanoparticles, subject the suspension to high-speed homogenization or sonication for a short period.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step to remove unencapsulated p-CA and other reagents.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the resuspended nanoparticles using a dynamic light scattering (DLS) instrument.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Quantify the amount of p-CA in the supernatant after centrifugation using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total amount of p-CA - Amount of free p-CA in supernatant) / Total amount of p-CA] x 100
-
DL% = [(Total amount of p-CA - Amount of free p-CA in supernatant) / Total weight of nanoparticles] x 100
-
-
-
Protocol 2: In Vivo Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of a this compound delivery system in an acute inflammation model.
Animal Model: Male Wistar rats (150-200 g)
Materials:
-
This compound formulation
-
Vehicle control (the formulation without p-CA)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Animal gavage needles or syringes for injection
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group 1: Normal Control (receives vehicle only)
-
Group 2: Carrageenan Control (receives vehicle + carrageenan)
-
Group 3: Positive Control (receives Indomethacin + carrageenan)
-
Group 4: Test Group (receives p-CA formulation + carrageenan)
-
-
Administration: Administer the vehicle, Indomethacin, or p-CA formulation orally or via the intended route of administration one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals except the normal control group.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100
-
Where Vt is the paw volume at time t, and V0 is the initial paw volume.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.
Signaling Pathway Diagrams
This compound Modulation of the NF-κB Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylated nanoparticles interact with macrophages independently of immune response factors and trigger a non-phagocytic, low-inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azonano.com [azonano.com]
- 4. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted delivery of this compound encapsulated mannosylated liposomes to the synovial macrophages inhibits osteoclast formation and bone resorption in the rheumatoid arthritis animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of p-Coumaric Acid and Ferulic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid and ferulic acid are hydroxycinnamic acids prominently found in the plant kingdom and are recognized for their significant antioxidant properties. Structurally, they are very similar, with the key difference being an additional methoxy (B1213986) group on the benzene (B151609) ring of ferulic acid.[1] This structural nuance plays a critical role in their differing antioxidant capacities. This guide provides an objective, data-driven comparison of the antioxidant performance of this compound and ferulic acid, supported by experimental data from various assays to aid in research and drug development applications.
The primary mechanism behind the antioxidant activity of both compounds is their ability to scavenge free radicals. The phenolic hydroxyl (-OH) group present in their structures can donate a hydrogen atom to a highly reactive free radical, thereby neutralizing it.[1] This process results in the formation of a less reactive antioxidant radical, which is stabilized by the delocalization of the unpaired electron across the aromatic ring through resonance.[1]
Quantitative Comparison of Antioxidant Activity
Experimental data consistently demonstrates that ferulic acid possesses superior antioxidant and radical scavenging activity compared to this compound.[1][2] This enhanced efficacy is largely attributed to the electron-donating methoxy group in the ferulic acid structure, which facilitates the donation of a hydrogen atom from the phenolic hydroxyl group.[1]
The antioxidant capacities of these compounds have been evaluated using various standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. Below is a summary of comparative data from these methods.
| Assay | Compound | Result | Interpretation | Reference |
| DPPH Radical Scavenging Activity | Ferulic Acid | Higher relative scavenging activity | More potent radical scavenger | [2] |
| This compound | Lower relative scavenging activity | Less potent radical scavenger | [2] | |
| ABTS Radical Scavenging Activity | Ferulic Acid | IC50: 35.55 µg/mL | Higher antioxidant activity | [1] |
| This compound | Not specified in direct comparison, but generally lower | Lower antioxidant activity | ||
| Ferric Reducing Antioxidant Power (FRAP) | Ferulic Acid | Higher FRAP value | Stronger reducing power | [3] |
| This compound | Lowest FRAP value among tested hydroxycinnamic acids | Weaker reducing power | [3][4] | |
| Oxygen Radical Absorbance Capacity (ORAC) | Ferulic Acid | ~2-fold higher activity than this compound | Superior oxygen radical absorbance capacity | [3] |
| This compound | Lowest ORAC value among tested hydroxycinnamic acids | Inferior oxygen radical absorbance capacity | [3][4] | |
| Stoichiometric Factor (n) | Ferulic Acid | 1.2 (for R• scavenging), 1.8 (for PhCOO• scavenging) | Scavenges a higher number of free radicals per molecule | [1] |
| This compound | 1.0 (for R• scavenging), 1.7 (for PhCOO• scavenging) | Scavenges a lower number of free radicals per molecule | [1] |
Note: The stoichiometric factor (n) represents the number of free radicals captured by one mole of the antioxidant.[1]
Mechanism of Antioxidant Action
The fundamental mechanism of antioxidant action for both this compound and ferulic acid involves the donation of a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals. This process is visually represented in the signaling pathway diagram below.
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below for reproducibility and standardization.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay is based on the reduction of the stable DPPH free radical, which is deep violet in color, to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[5]
-
Procedure:
-
Prepare a stock solution of the test compound (this compound or ferulic acid) in a suitable solvent (e.g., methanol).
-
In a series of test tubes or a 96-well plate, add varying concentrations of the test compound.
-
Add a freshly prepared solution of DPPH in methanol (B129727) to each tube/well.
-
The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The extent of decolorization is proportional to the antioxidant's concentration and potency.[5]
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing aqueous solutions of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically at 593 nm.
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test sample to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (typically 4 to 30 minutes).[1]
-
Measure the absorbance at 593 nm.[1]
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺. Results are expressed as mM of Fe²⁺ equivalents.[1]
-
Experimental Workflow
The generalized workflow for evaluating the antioxidant activity of compounds like this compound and ferulic acid is depicted in the diagram below.
Caption: Generalized workflow for in vitro antioxidant activity assays.
Conclusion
Based on the available experimental data, ferulic acid consistently demonstrates superior antioxidant and radical scavenging activity when compared to this compound.[1] This is primarily due to the presence of the electron-donating methoxy group in its chemical structure, which enhances its ability to donate a hydrogen atom and stabilize the resulting radical.[1] While both compounds are effective antioxidants, the structural advantage of ferulic acid makes it a more potent candidate for applications where strong free radical scavenging is required. This comparative guide provides essential data and methodologies to assist researchers in making informed decisions for their specific applications in drug development and other scientific fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant properties of ferulic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of p-Coumaric Acid with Caffeic and Ferulic Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of p-coumaric acid against two other prominent phenolic acids: caffeic acid and ferulic acid. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Phenolic acids are a class of plant secondary metabolites that have garnered significant interest in the scientific community for their diverse pharmacological properties. Among the hydroxycinnamic acids, this compound, caffeic acid, and ferulic acid are structurally similar yet exhibit distinct biological activities. Understanding these differences is crucial for targeted research and development of novel therapeutic agents.
Quantitative Comparison of Biological Activities
To facilitate a direct comparison, the following tables summarize the quantitative data on the antioxidant, antimicrobial, and anti-inflammatory properties of this compound, caffeic acid, and ferulic acid.
Antioxidant Activity
The antioxidant capacity of these phenolic acids is often evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant activity.
| Phenolic Acid | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µM) | Reference |
| This compound | >100 | - | [1] |
| Caffeic Acid | 5.9 | - | [1] |
| Ferulic Acid | 9.9 | - | [1] |
Note: IC50 values can vary depending on the specific experimental conditions.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Phenolic Acid | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Salmonella Enteritidis MIC (mg/mL) | Reference |
| This compound | - | - | 0.5 | [2] |
| Caffeic Acid | 256 - 1024 | >200 | - | [3][4] |
| Ferulic Acid | - | >200 | 1.0 | [2][4] |
Note: MIC values are highly dependent on the bacterial strain and the specific assay conditions.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds can be assessed by their ability to inhibit the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
| Phenolic Acid | Inhibition of LPS-induced TNF-α production | Cell Line | Reference |
| This compound | Significant inhibition | RAW 264.7 | [5] |
| Caffeic Acid | Significant inhibition | RAW 264.7 | [6] |
| Ferulic Acid | Significant inhibition | RAW 264.7 | [6] |
Signaling Pathways
p-Coumaric, caffeic, and ferulic acids exert their biological effects by modulating various intracellular signaling pathways. A key mechanism for their anti-inflammatory action is the inhibition of the NF-κB and MAPK pathways.[5][6]
Caption: Inhibition of NF-κB and MAPK signaling pathways.
Bioavailability and Toxicity
While all three phenolic acids are widespread in plant-based foods, their bioavailability can vary.[7] Generally, they are relatively well-absorbed, but can be metabolized in the body.[7] In terms of toxicity, studies on human renal cancer cells have shown that at concentrations up to 250 µM, ferulic, caffeic, and p-coumaric acids did not show cytotoxic effects.[8] However, at higher concentrations (500 and 1000 µM), p-coumaric and caffeic acids did decrease the viability of these cancer cells.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the antioxidant capacity of a compound.
Caption: General workflow for the DPPH antioxidant assay.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) (e.g., 1 mM). From this, prepare a working solution (e.g., 0.1 mM) and protect it from light.
-
Sample Preparation: Dissolve the test compounds (this compound, caffeic acid, ferulic acid) and a positive control (e.g., ascorbic acid) in a suitable solvent to create a series of concentrations.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the sample or control solution to each well. Then, add the DPPH working solution to initiate the reaction. A blank well should contain only the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.[9][10]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the antimicrobial susceptibility of a compound.
Protocol:
-
Media Preparation: Prepare a suitable sterile broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds in the broth within a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in the broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microplate with the bacterial suspension. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11][12][13][14]
LPS-Induced TNF-α Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay is used to evaluate the anti-inflammatory activity of compounds.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach a desired confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with cells treated only with LPS and an untreated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the TNF-α levels in the treated groups to the LPS-only control group to determine the inhibitory effect of the compounds.[15][16]
References
- 1. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study on inhibitory effects of ferulic acid and this compound on Salmonella Enteritidis biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Potential of Caffeic Acid against Staphylococcus aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. itjfs.com [itjfs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Diet for the prevention and treatment of Parkinson’s disease [frontiersin.org]
- 8. [PDF] In vitro cytotoxicity assessment of ferulic, caffeic and p-coumaric acids on human renal cancer cells | Semantic Scholar [semanticscholar.org]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. marinebiology.pt [marinebiology.pt]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-inflammatory Effects of p-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of p-coumaric acid against other established anti-inflammatory agents. The information is supported by experimental data from various animal models of inflammation, offering a comprehensive resource for evaluating its therapeutic potential.
Comparative Efficacy of this compound and Alternatives
The anti-inflammatory properties of this compound have been evaluated in several well-established in vivo models. The following tables summarize its efficacy in comparison to standard drugs and other natural compounds.
Carrageenan-Induced Paw Edema
This model is widely used to assess acute inflammation. The table below compares the ability of this compound and other agents to reduce paw swelling induced by carrageenan injection.
| Compound | Animal Model | Dosage | Route of Administration | Percentage Inhibition of Paw Edema | Reference |
| This compound | Rat | 100 mg/kg | Oral | 73% | [1] |
| Indomethacin (B1671933) | Rat | 10 mg/kg | Oral | 65.71% (at 3 hr) | [2] |
| Indomethacin | Rat | 10 mg/kg | Intraperitoneal | 54% (at 3 hr) | [3] |
| Curcumin (B1669340) | Rat | 100 mg/kg | Oral | Significant reduction | [4] |
Adjuvant-Induced Arthritis
This model mimics the chronic inflammation characteristic of rheumatoid arthritis. The table below outlines the effectiveness of this compound and celecoxib (B62257) in reducing arthritic symptoms.
| Compound | Animal Model | Dosage | Route of Administration | Key Effects | Reference |
| This compound | Rat | 100 mg/kg | Oral | Reduced expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | [5] |
| Celecoxib | Rat | 3 mg/kg/day | Oral | Significantly inhibited paw swelling and joint destruction | [6] |
Lipopolysaccharide (LPS)-Induced Acute Lung Injury
This model is used to study severe, acute inflammation in the lungs. The table below compares the protective effects of this compound and quercetin (B1663063) against LPS-induced lung damage.
| Compound | Animal Model | Dosage | Route of Administration | Key Effects | Reference |
| This compound | Rat | 100 mg/kg | Intraperitoneal | Reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) in the lungs | [7] |
| Quercetin | Rat | 50 mg/kg | Gavage | Significantly attenuated the increase in BALF protein level and neutrophil count | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats[10][11].
-
Treatment: Test compounds (e.g., this compound, indomethacin) or vehicle are administered orally or intraperitoneally at a specified time (e.g., 30-60 minutes) before carrageenan injection[10][11].
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection[3][10].
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Adjuvant-Induced Arthritis in Rats
-
Animal Model: Lewis rats are commonly used due to their susceptibility to developing arthritis.
-
Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL) into the sub-plantar region of the right hind paw or at the base of the tail[7][12][13].
-
Treatment: Administration of test compounds (e.g., this compound, celecoxib) or vehicle typically begins on a specific day post-adjuvant injection (e.g., day 15) and continues for a set duration (e.g., 10 days)[6].
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw volume, and arthritis scores based on erythema and swelling, and through radiographic and histopathological analysis of the joints[1][6].
-
Biochemical Analysis: At the end of the study, blood and tissue samples can be collected to measure levels of inflammatory markers such as TNF-α, IL-1β, and IL-6.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
-
Animal Model: Adult C57BL/6 mice are frequently used for this model.
-
Induction of Lung Injury: Acute lung injury is induced by intratracheal instillation of LPS (e.g., 0.5 mg/kg) in a small volume of sterile saline[14][15].
-
Treatment: Test compounds (e.g., this compound, quercetin) or vehicle are administered, often prior to the LPS challenge[8].
-
Assessment of Lung Injury: At a specific time point after LPS administration (e.g., 6 or 72 hours), animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure total protein concentration and neutrophil counts. Lung tissue is harvested for histopathological examination and to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration[8][14][15].
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF and lung tissue homogenates are quantified using ELISA.
Visualizing the Mechanisms of Action
To understand the molecular basis of the anti-inflammatory effects of this compound, it is essential to visualize the signaling pathways it modulates.
Workflow for Carrageenan-Induced Paw Edema Model.
Workflow for LPS-Induced Acute Lung Injury Model.
Inhibitory Action of this compound on NF-κB and MAPK Signaling Pathways.
This compound exerts its anti-inflammatory effects primarily by targeting key signaling pathways involved in the inflammatory response. In vitro and in vivo studies have demonstrated that this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[11][16][17]. By doing so, it suppresses the production of a wide range of pro-inflammatory mediators, including cytokines like TNF-α and IL-6, and enzymes such as COX-2 and iNOS. This multi-target action contributes to its significant anti-inflammatory and potential therapeutic effects.
References
- 1. Rat Adjuvant-Induced Arthritis (AIA) [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive and anti-inflammatory actions of curcumin and nano curcumin: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 6. Effect of celecoxib, a cyclooxygenase-2 inhibitor, on the pathophysiology of adjuvant arthritis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maokangbio.com [maokangbio.com]
- 8. termedia.pl [termedia.pl]
- 9. Quercetin protects against lipopolysaccharide-induced acute lung injury in rats through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 12. chondrex.com [chondrex.com]
- 13. Adjuvant-Induced Arthritis Model [chondrex.com]
- 14. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Curcumin as a therapeutic agent: the evidence from in vitro, animal and human studies | British Journal of Nutrition | Cambridge Core [cambridge.org]
p-Coumaric Acid Versus Its Derivatives: A Comparative Study
A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of p-coumaric acid and its derivatives.
Introduction
This compound (p-CA), a naturally occurring phenolic compound found in a wide variety of plants, has garnered significant scientific interest due to its diverse pharmacological properties. Its basic structure, a hydroxycinnamic acid, allows for numerous chemical modifications, leading to a broad spectrum of derivatives with potentially enhanced or novel biological activities. These derivatives, primarily esters and amides, are being extensively investigated for their therapeutic potential in various disease models.
This guide provides a comprehensive comparison of this compound and its derivatives, focusing on their antioxidant, anti-inflammatory, and anticancer properties. It summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the underlying signaling pathways to offer a thorough resource for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound and its derivatives stems from their ability to modulate various cellular processes. Derivatization of the parent compound has been shown to significantly impact its biological efficacy, often leading to improved activity.
Antioxidant Activity
The antioxidant capacity of this compound and its derivatives is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals and activate endogenous antioxidant pathways.[1]
Table 1: Comparative Antioxidant Activity (IC₅₀ Values)
| Compound/Derivative | Assay | IC₅₀ Value | Reference |
| This compound | DPPH | Varies (µg/mL or mM range) | [1] |
| This compound-amino acid conjugates | DPPH | Varies based on amino acid | [1] |
| Eicosanyl-cis-p-coumarate | DPPH | Moderate activity | |
| This compound | Hydroxyl radical scavenging | 4.72 µM |
Note: IC₅₀ values can vary significantly based on specific experimental conditions.
Anti-inflammatory Activity
This compound and its derivatives exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.[1] They have been shown to suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[1][2]
Table 2: Comparative Anti-inflammatory Activity (IC₅₀ Values)
| Compound/Derivative | Target | IC₅₀ Value | Cell Line/Model | Reference |
| Coumarin-based derivatives | COX-2 | 0.31 - 0.78 µM | In vitro | [3] |
| Azo-derivative of p-CA (C4) | COX-2 | 4.35 µM | In vitro | [4] |
| Azo-derivative of gallic acid (G4) | COX-2 | 2.47 µM | In vitro | [4] |
| This compound | TNF-α | Inhibition observed | In vivo/In vitro | [5][6] |
| This compound | IL-6 | Inhibition observed | In vivo | [6] |
| This compound | iNOS/NO production | Inhibition observed | RAW264.7 cells | [2] |
| Kojic acid-p-CA ester (Compound 3) | NF-κB activation | ~32% inhibition at 25 µM | RAW264.7 cells | [7] |
Anticancer Activity
The anticancer potential of this compound derivatives has been demonstrated across various cancer cell lines. Esterification, in particular, has been shown to enhance the cytotoxic and anti-proliferative effects of the parent compound.[1]
Table 3: Comparative Anticancer Activity (IC₅₀ Values)
| Compound/Derivative | Cell Line | IC₅₀ Value | Reference |
| This compound | HT-29 (colon) | 150 µM | |
| Coumarin | HT-29 (colon) | 25 µM | |
| Phenethyl p-coumarate | P388 murine leukemia | Active | [8] |
| N-phenethyl-p-coumaramide | P388 murine leukemia | Active | [8] |
Key Signaling Pathways
The biological activities of this compound and its derivatives are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent derivatives.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. This compound can activate this pathway, leading to the enhanced production of endogenous antioxidant enzymes.[1]
Caption: Activation of the Nrf2 antioxidant response pathway by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound and its derivatives can suppress the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.[1]
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and other cellular processes. This compound can modulate this pathway to exert its anti-inflammatory effects.[1][2]
Caption: Modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
Standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activities of this compound and its derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve this compound or its derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, create a series of dilutions to test a range of concentrations.
-
Reaction: In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solutions is measured using a microplate reader at a wavelength of approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or its derivatives. Control wells with vehicle-treated cells are also included.
-
Incubation: The cells are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A sterile, filtered MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for a further 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from a dose-response curve.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
The Griess assay is a colorimetric method for the detection of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).
Detailed Methodology:
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound or its derivatives.
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of the supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubation: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the colorimetric reaction to occur.
-
Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.
-
Quantification: The nitrite concentration in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Measurement of Cytokine Levels (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay for quantifying the levels of specific proteins, such as cytokines (e.g., TNF-α, IL-6), in biological samples.
Detailed Methodology:
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer (e.g., BSA solution) is added to prevent non-specific binding.
-
Sample Incubation: The cell culture supernatants (from cells treated with this compound/derivatives and an inflammatory stimulus) and a series of known standards are added to the wells and incubated.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody, also specific for the cytokine, is added and incubated.
-
Enzyme Conjugate: After another wash, an enzyme-linked conjugate (e.g., streptavidin-HRP) is added.
-
Substrate Addition: The plate is washed again, and a substrate solution is added, which is converted by the enzyme to produce a colored product.
-
Measurement and Quantification: The reaction is stopped, and the absorbance is measured at the appropriate wavelength. The concentration of the cytokine in the samples is determined from the standard curve.
Conclusion
This comparative guide highlights the significant therapeutic potential of this compound and its derivatives. The available data strongly suggest that chemical modification, particularly esterification, can enhance the biological activities of the parent compound. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers to further explore the structure-activity relationships and mechanisms of action of these promising molecules. Future studies should focus on a more extensive and standardized comparison of a wider range of derivatives to identify lead compounds for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New Coumarin Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Immunomodulatory and anti-inflammatory effect of this compound, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ukm.my [ukm.my]
A Researcher's Guide to Cross-Validation of Analytical Methods for p-Coumaric Acid Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of p-coumaric acid, a phenolic compound with significant therapeutic potential, is paramount. This guide provides an objective comparison of various analytical methods for this compound analysis, supported by experimental data to facilitate the selection of the most appropriate technique for your research needs.
This publication delves into the cross-validation of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry. By presenting a comprehensive overview of their performance characteristics and detailed experimental protocols, this guide aims to empower researchers to make informed decisions for their analytical challenges.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification is a critical decision that balances sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the key performance parameters of different analytical techniques based on published data.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | HPTLC | UV-Vis Spectrophotometry |
| Linearity (R²) | >0.999[1] | >0.99 | Data not consistently reported | 0.998[2] | >0.99 |
| Limit of Detection (LOD) | 0.0208 - 0.302 µg/mL[1][3] | 0.2 ng/mL[4] | Method dependent | 0.1 µ g/band [2] | Method dependent |
| Limit of Quantification (LOQ) | 0.0694 - 0.99 µg/mL[1][3] | 0.2 ng/mL[4] | Method dependent | 0.3 µ g/band [2] | Method dependent |
| Accuracy (% Recovery) | Good | 97.1 - 103.2% | Data not consistently reported | 100.6%[2] | 80 - 90%[5] |
| Precision (%RSD) | < 2%[1] | < 10% | Data not consistently reported | 1.56% (intraday), 2.02% (interday)[2] | < 2%[5] |
| Selectivity | Good[5] | Excellent[5] | High | Good | Low |
Experimental Workflows and Logical Relationships
A crucial aspect of analytical science is the cross-validation of different methods to ensure the reliability and consistency of results. The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for this compound.
Caption: A generalized workflow for the cross-validation of different analytical methods for this compound quantification.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key analytical techniques discussed in this guide. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for the quantification of this compound due to its high resolution and sensitivity.[6][7]
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector is typically used.[6]
-
Stationary Phase: An octadecyl silica (B1680970) (C18) column is the most common choice for the stationary phase.[6]
-
Mobile Phase: A combination of solvents such as methanol, acetonitrile (B52724), water, and an acidifier like formic or acetic acid is used as the mobile phase.[6] A gradient elution is often employed to achieve optimal separation. For instance, a gradient of 0.5% phosphoric acid (A) and 100% acetonitrile (B) can be used.[3]
-
Flow Rate: A typical flow rate is maintained between 0.8 and 1.0 mL/min.
-
Detection: The UV detector is set at the maximum absorbance wavelength of this compound, which is typically around 310 nm.[1][6]
-
Sample Preparation: Plant materials often require extraction with a solvent like methanol, followed by filtration.[5] For liquid samples, direct injection after filtration may be sufficient.
-
Quantification: A calibration curve is generated using standard solutions of this compound at various concentrations. The concentration of this compound in the samples is then determined by interpolating their peak areas on the calibration curve.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex matrices. A derivatization step is necessary to increase the volatility of the polar this compound.
-
Derivatization: A common derivatization method involves silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to produce trimethylsilyl (B98337) (TMS) derivatives.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.
-
Column: A non-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column, is typically employed.[8]
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Ionization Mode: Electron Impact (EI) ionization is standard.
-
Mass Analysis: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. The precursor ion for the TMS derivative of this compound is monitored.
-
Sample Preparation: Samples undergo extraction and derivatization prior to injection.
-
Quantification: Quantification is achieved by constructing a calibration curve using derivatized this compound standards.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective method for the quantification of this compound.
-
Plates: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.
-
Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.
-
Mobile Phase: A mixture of solvents is used for development. A typical mobile phase consists of toluene, ethyl acetate, and formic acid in a specific ratio (e.g., 36:12:6 v/v/v).
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at the wavelength of maximum absorbance for this compound (around 310 nm).
-
Quantification: A calibration curve is prepared by plotting the peak area of the standards against their concentrations. The amount of this compound in the samples is then calculated from this curve.[2]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible method, though it is less selective than chromatographic techniques.
-
Instrumentation: A double beam UV-Vis spectrophotometer is used.
-
Solvent: Ethanol is a common solvent for dissolving this compound.[9]
-
Wavelength of Maximum Absorbance (λmax): The absorbance is measured at the λmax of this compound, which is around 300 nm in ethanol.[9]
-
Sample Preparation: The sample containing this compound is dissolved in the chosen solvent and diluted to a concentration that falls within the linear range of the calibration curve.
-
Quantification: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the unknown sample is then determined from this curve.
Conclusion
References
- 1. Isolation, Characterization, and RP-HPLC Estimation of this compound from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. phcogres.com [phcogres.com]
- 4. Development of this compound Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. A Review of Analytical Methods for this compound in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. prospects.wum.edu.pl [prospects.wum.edu.pl]
A Comparative Guide to the Bioavailability of p-Coumaric Acid from Diverse Dietary Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of p-coumaric acid from various dietary sources, supported by experimental data. The information is intended to assist researchers and professionals in understanding the pharmacokinetic profile of this bioactive compound.
Quantitative Bioavailability Data
The bioavailability of this compound, a widely distributed phenolic acid in the plant kingdom, varies depending on its dietary source and whether it is in a free or conjugated form.[1] Free this compound is generally absorbed more rapidly than its conjugated counterparts.[1] Below is a summary of pharmacokinetic parameters from human clinical studies investigating different sources of this compound.
| Dietary Source | Dosage | Cmax (Maximum Plasma Concentration) | Tmax (Time to Reach Cmax) | AUC (Area Under the Curve) | Reference |
| Bamboo Leaf Extract (Bambusae Caulis in Taeniam) | 258 mg capsule (containing this compound) | 21.95 ± 11.36 ng/mL | 0.50 ± 0.35 h | 20.82 ± 1.63 ng·h/mL (AUCinf) | [2][3] |
| Cranberry Juice | 750 mL/day | Not explicitly quantified for this compound alone, but plasma ascorbic acid increased.[4] this compound is a prevalent hydroxycinnamic acid in cranberries.[4] | Not specified | Not specified | [4] |
| Oat Bran | 60 g | Not explicitly quantified for this compound alone, but urinary excretion of 30 phenolic metabolites was elevated.[5] | Peak excretion between 0-2 and 4-8 h post-consumption.[5] | Not specified | [5] |
Note: Direct comparative studies on the bioavailability of this compound from different dietary sources in a single human trial are limited. The data presented is compiled from separate studies and should be interpreted with this consideration.
Experimental Protocols
The following outlines a typical experimental protocol for a human bioavailability study of this compound from a dietary source. This is a synthesized protocol based on methodologies reported in various studies on phenolic acid pharmacokinetics.[2][5][6]
1. Study Design:
-
A randomized, crossover study design is often employed.[6]
-
Participants undergo a washout period (e.g., one week) between interventions to eliminate any residual effects.[6]
-
A low-polyphenol diet is typically consumed for a set period (e.g., 2-3 days) before each trial to minimize baseline levels of phenolic acids.[5][6]
2. Subjects:
-
Healthy male and/or female volunteers are recruited.
-
Inclusion and exclusion criteria are clearly defined (e.g., age range, BMI, no history of gastrointestinal diseases, not taking medications that could interfere with absorption or metabolism).
-
Informed consent is obtained from all participants.[3]
3. Intervention:
-
Participants consume a standardized dose of the dietary source of this compound (e.g., a specific amount of fruit, cereal, or an extract in capsule form).[2][5]
-
The this compound content of the intervention material is quantified prior to the study.
4. Sample Collection:
-
Blood samples are collected from a vein at baseline (pre-dose) and at multiple time points post-consumption (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours).[3]
-
Urine samples are collected at baseline and over a specified period (e.g., 0-2h, 2-4h, 4-8h, 8-12h, 12-24h) post-consumption.[5]
5. Sample Analysis:
-
Plasma and urine samples are processed and stored under appropriate conditions (e.g., -80°C) until analysis.
-
Concentrations of this compound and its metabolites are quantified using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[2]
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis.
Visualizing the Pathways
Experimental Workflow for a this compound Bioavailability Study
References
- 1. p -Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of this compound Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cranberry - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Excretion of Avenanthramides, Phenolic Acids and their Major Metabolites Following Intake of Oat Bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Neuroprotective Mechanisms of p-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of p-coumaric acid (p-CA) against other relevant neuroprotective agents. It is designed to offer a comprehensive overview of its mechanisms of action, supported by experimental data, to inform further research and drug development in the field of neurodegenerative diseases.
Core Neuroprotective Mechanisms of this compound
This compound, a phenolic compound found in various plants, exhibits significant neuroprotective effects through a multi-faceted approach. Its primary mechanisms of action include potent antioxidant, anti-inflammatory, and anti-apoptotic activities. These properties enable p-CA to counteract the pathological processes underlying various neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[1][2][3][4]
Key Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its therapeutic potential.
-
Nrf2/ARE Pathway: this compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). By promoting the nuclear translocation of Nrf2, p-CA enhances the cellular antioxidant defense system, thereby mitigating oxidative stress, a key contributor to neuronal damage.[3][5]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical pathway for promoting cell survival and inhibiting apoptosis. Evidence suggests that this compound can activate this pathway, leading to the downstream inhibition of pro-apoptotic proteins and the enhancement of neuronal survival in the face of neurotoxic insults.[3]
-
MAPK/NF-κB Pathway: Chronic inflammation is a hallmark of many neurodegenerative diseases. This compound exerts its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. It has been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines and enzymes, thereby reducing the neuroinflammatory response.
-
ERK/Akt Pathway: The Extracellular signal-regulated kinase (ERK) and Akt signaling pathways are also implicated in the neuroprotective actions of this compound. Activation of these pathways can inhibit mitochondrial-associated pro-apoptotic proteins and caspase activity, further contributing to its anti-apoptotic effects.
Comparative Performance of this compound
To provide a clear perspective on the efficacy of this compound, this section compares its performance with other well-known neuroprotective agents across various experimental models.
In Vitro Neuroprotection Against Oxidative Stress
Table 1: Comparison of the protective effects of phenolic acids against H₂O₂-induced cytotoxicity in SH-SY5Y neuroblastoma cells.
| Compound | Concentration (µM) | Cell Viability (%) | Reference |
| This compound | 5 | ~75% | [5] |
| Ferulic Acid | 5 | ~70% | [5] |
| Protocatechuic Aldehyde | 5 | ~80% | [5] |
| Vanillic Acid | 5 | ~72% | [5] |
| Control (H₂O₂) | - | ~50% | [5] |
In Vivo Neuroprotection in a Cerebral Ischemia Model
Table 2: Comparison of the effects of this compound and other compounds on neurological deficit scores in a rat model of embolic cerebral ischemia.
| Treatment Group | Neurological Deficit Score (mean ± SD) | Reference |
| Control (Sham) | 0.2 ± 0.4 | [2] |
| Ischemia | 3.8 ± 0.5 | [2] |
| Ischemia + this compound (6 hr) | 2.6 ± 0.5 | [2] |
| Ischemia + this compound (24 hr) | 1.8 ± 0.4 | [2] |
Neurological deficit scores were evaluated on a 5-point scale, where 0 indicates no deficit and 4 indicates severe neurological deficit.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
Objective: To assess the protective effect of this compound against neurotoxin-induced cell death in vitro.
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of this compound or other test compounds for a specified duration (e.g., 2 hours). Subsequently, a neurotoxin (e.g., amyloid-beta peptide or H₂O₂) is added to induce cytotoxicity, and the cells are incubated for another 24 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals. The plate is shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot Analysis for Nrf2 Activation
Objective: To determine the effect of this compound on the nuclear translocation of Nrf2.
Methodology:
-
Protein Extraction: Following treatment with this compound, cells are harvested, and nuclear and cytoplasmic protein fractions are extracted using a nuclear extraction kit according to the manufacturer's instructions.
-
Protein Quantification: The protein concentration of each fraction is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against Nrf2. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. Lamin B1 and β-actin are used as loading controls for the nuclear and cytoplasmic fractions, respectively.
Measurement of Antioxidant Enzyme Activity
Objective: To evaluate the effect of this compound on the activity of antioxidant enzymes in brain tissue.
Methodology:
-
Tissue Homogenization: Brain tissue is homogenized in a cold phosphate (B84403) buffer (pH 7.4). The homogenate is then centrifuged to obtain the supernatant for enzyme activity assays.
-
Superoxide (B77818) Dismutase (SOD) Activity: SOD activity is measured using a commercial assay kit that is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals.
-
Catalase (CAT) Activity: CAT activity is determined by measuring the rate of decomposition of hydrogen peroxide at 240 nm.
-
Glutathione (B108866) Peroxidase (GPx) Activity: GPx activity is measured by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH at 340 nm.
-
Data Analysis: Enzyme activities are normalized to the total protein content of the sample and expressed as units per milligram of protein.
Visualizing the Mechanisms
To further illustrate the complex interactions and processes involved in the neuroprotective action of this compound, the following diagrams have been generated using the DOT language.
Caption: Key signaling pathways modulated by this compound leading to neuroprotection.
References
- 1. Neuroprotective Effects of Selected Microbial-Derived Phenolic Metabolites and Aroma Compounds from Wine in Human SH-SY5Y Neuroblastoma Cells and Their Putative Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Phenolic and Carboxylic Acids on Oxidative Stress-Induced Toxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Efficacy of p-Coumaric Acid Across Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
p-Coumaric acid, a phenolic compound prevalent in a variety of plants, has garnered significant attention in oncological research for its potential as a chemotherapeutic agent. Exhibiting a range of anti-cancer activities, its efficacy is notably variable across different cancer cell lines. This guide provides a comprehensive comparison of this compound's effectiveness, detailing its impact on cell viability, apoptosis, and cell cycle progression in various cancer models. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Comparative Efficacy of this compound on Cancer Cell Viability
The inhibitory concentration (IC50) is a key metric for evaluating the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for this compound in a range of human cancer cell lines, highlighting the diverse sensitivities to this natural compound.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Colorectal Cancer | HCT-15 | 1400 | 48 | [1][2][3] |
| HT-29 | 1600 | 48 | [1][2][3] | |
| HT-29 | 150 | 24 | [4] | |
| HT-29 | 125 | 72 | [4] | |
| HT-29 | 100 | 120 | [4] | |
| Caco-2 | 1500 | 24-72 | [1][5] | |
| Melanoma | A375 | 4400 | 24 | [6] |
| A375 | 2500 | 48 | [6] | |
| B16 | 4100 | 24 | [6] | |
| B16 | 2800 | 48 | [6] | |
| Breast Cancer | MCF-7 | ~40 | 24 | [7] |
| Lung Cancer | A549 | Not explicitly quantified, but showed dose-dependent inhibition | Not specified | [4][6] |
| Prostate Cancer | PC-3 | Not explicitly quantified, but showed cytotoxic effects | Not specified | [8] |
| DU145 | Not explicitly quantified, but showed cytotoxic effects | Not specified | [9] |
Induction of Apoptosis and Cell Cycle Arrest
This compound's anti-cancer activity is significantly attributed to its ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells.
Apoptosis Induction
Studies have consistently shown that this compound treatment leads to an increase in the population of apoptotic cells. For instance, in HCT-15 colon cancer cells, treatment with this compound resulted in a significant increase in the sub-G1 apoptotic cell population from 1.07% (control) to 37.45% after 48 hours.[1][2] Similarly, in A375 and B16 melanoma cells, this compound treatment significantly promoted apoptosis, as evidenced by Annexin V-FITC/PI double staining.[6][10] In MCF-7 breast cancer cells, a high dose of this compound (300 µM) for 24 hours markedly increased the population of late apoptotic cells.[7]
Cell Cycle Arrest
The compound has also been shown to interfere with the cell cycle, although the specific phase of arrest appears to be cell-line dependent. In Caco-2 and DLD-1 colon cancer cells, this compound induced a G2/M phase arrest.[11] In contrast, it caused an S phase arrest in A375 melanoma cells and a G0/G1 phase arrest in B16 melanoma cells.[6] For HCT-15 and HT-29 cells, an accumulation of cells in the sub-G1 phase was observed, indicative of apoptosis-associated cell cycle arrest.[1][2][11]
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are mediated through the modulation of key signaling pathways that regulate cell survival and proliferation.
Intrinsic Apoptosis Pathway
A primary mechanism of this compound-induced apoptosis is through the intrinsic or mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately culminating in apoptosis.[6]
References
- 1. Events associated with apoptotic effect of this compound in HCT-15 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Events associated with apoptotic effect of this compound in HCT-15 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of effects of this compound and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of ferulic acid and this compound on S phase distribution and length of S phase in the human colonic cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anti-tumor Effects of this compound on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Study of Apoptotic Effect of this compound on Breast Cancer Cells MCF-7 - SSU_Journals [jssu.ssu.ac.ir]
- 8. Investigating the Anti-tumor and Apoptosis-inducing Effects of Coumarin Derivatives as Potent 15-Lipoxygenase Inhibitors on PC-3 Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Home-made ECL Western blotting detection reagents | bioch.eu [bioch.eu]
- 11. New Insights Into the Anticancer Effects of this compound: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Interactions of p-Coumaric Acid: A Comparative Guide for Researchers
For Immediate Release
Recent scientific investigations have illuminated the significant synergistic potential of p-coumaric acid, a widely distributed phenolic compound, when combined with other bioactive molecules. These synergistic effects, observed across antimicrobial, antioxidant, and anticancer applications, offer promising avenues for the development of novel therapeutic strategies. This guide provides a comparative analysis of these synergistic interactions, supported by experimental data and detailed methodologies to inform future research and drug development.
Antimicrobial Synergism
This compound has demonstrated a remarkable ability to enhance the efficacy of various antimicrobial agents against a spectrum of pathogens. This synergy is particularly valuable in the context of rising antibiotic resistance.
Experimental Data Summary: Antimicrobial Synergy
| Compound Combination | Target Microorganism(s) | Key Finding | Reference(s) |
| This compound + Syringaldehyde | Klebsiella pneumoniae, Staphylococcus aureus, Pseudomonas aeruginosa, Proteus vulgaris, Bacillus subtilis | Cumulative action at 200 µg was effective against most tested strains, whereas individual compounds showed no inhibition at lower concentrations.[1][2] | [1][2] |
| This compound + Colistin | Colistin-Resistant Acinetobacter baumannii | Synergistic effect resulted in a 16- to 128-fold decrease in the Minimum Inhibitory Concentration (MIC) of colistin.[3][4] | [3][4] |
| This compound + Chlorogenic Acid | Shigella dysenteriae | Combination treatment enhanced antibacterial activity, disrupted the cell membrane, and inhibited biofilm formation more effectively than individual compounds.[5] | [5] |
| This compound + β-lactam antibiotics | Staphylococcus epidermidis | Combination with ampicillin (B1664943) resulted in a 50% reduction in growth in over half of the tested strains.[6] | [6] |
Experimental Protocol: Antimicrobial Synergy Testing (Checkerboard Method)
The synergistic antimicrobial activity of this compound in combination with other compounds is often evaluated using the checkerboard microdilution method.
-
Preparation of Compounds: Stock solutions of this compound and the partnering antimicrobial agent (e.g., colistin) are prepared in an appropriate solvent.
-
Microtiter Plate Setup: A 96-well microtiter plate is used. Serial twofold dilutions of this compound are made along the x-axis, and serial twofold dilutions of the second compound are made along the y-axis.
-
Bacterial Inoculum: The target bacterial strain is cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth.
-
Incubation: The prepared bacterial suspension is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.
-
Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction.
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy is defined as an FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4.0, and antagonism as an FICI > 4.0.
-
Experimental Workflow: Antimicrobial Synergy Assessment
Antioxidant Synergism
The antioxidant capacity of this compound can be significantly amplified when combined with other phenolic compounds. These synergistic interactions are crucial for combating oxidative stress, a key factor in numerous chronic diseases.
Experimental Data Summary: Antioxidant Synergy
| Compound Combination | Assay Method | Key Finding | Reference(s) |
| This compound + Ferulic Acid | Oxygen Radical Absorbance Capacity (ORAC) | The highest synergistic effect among hydroxycinnamic acid mixtures, with a 311% difference compared to the sum of individual activities.[7][8] | [7][8] |
| This compound + Other Phenolic Acids (in mixtures) | Ferric Reducing Antioxidant Power (FRAP) | Mixtures containing gentisic acid showed a synergistic effect (28-89% difference).[7][8] | [7][8] |
| This compound + Hesperidin, Luteolin, Myricetin, Naringenin, Quercetin (as found in navel oranges) | Oxygen Radical Absorbance Capacity (ORAC) | Several combinations of 2 and 3 compounds were found to be synergistic.[9] | [9] |
Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay is a standard method for measuring the antioxidant capacity of a sample.
-
Reagent Preparation: Prepare a fluorescein (B123965) stock solution, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution, and Trolox standards.
-
Sample Preparation: Prepare solutions of individual phenolic acids and their equimolar mixtures at various concentrations.
-
Assay Procedure:
-
Pipette the sample, blank (phosphate buffer), or Trolox standard into a 96-well black microplate.
-
Add the fluorescein solution to each well and incubate.
-
Initiate the reaction by adding the AAPH solution.
-
-
Fluorescence Measurement: Immediately begin recording the fluorescence decay curve every minute for a set period (e.g., 60 minutes) using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A Trolox standard curve is generated, and the ORAC values of the samples are expressed as Trolox equivalents (TE).
-
Synergy Calculation: The synergistic effect is determined by comparing the experimental ORAC value of the mixture to the theoretical additive value (the sum of the ORAC values of the individual components). A percentage difference is calculated to quantify the degree of synergy.
Logical Relationship: Antioxidant Synergy Assessment
Anticancer Synergism
This compound has also shown promise in cancer therapy, particularly when used in combination with conventional chemotherapeutic agents or other natural compounds. This approach can enhance treatment efficacy and potentially reduce side effects.
Experimental Data Summary: Anticancer Synergy
| Compound Combination | Cancer Cell Line | Key Finding | Reference(s) |
| This compound + Temozolomide (TMZ) | U87MG (Glioblastoma) | A synergistic effect was observed, with the combination treatment enhancing the inhibition of cell viability and migration, and promoting cell cycle arrest and apoptosis.[10] | [10] |
| This compound + Ferulic Acid | Colorectal Cancer Cells | The combination synergistically inhibited colorectal cancer cell growth by remodeling aerobic glycolysis through the lncRNA 495810/PKM2 axis.[11] | [11] |
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., U87MG) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, the partner compound (e.g., TMZ), and their combinations for specific time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The synergistic effect can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.
Signaling Pathway: this compound and Ferulic Acid in Colorectal Cancer
References
- 1. primescholars.com [primescholars.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigating the synergistic antibacterial effects of chlorogenic and p-coumaric acids on Shigella dysenteriae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Interactions between Selected β-Lactam Antibiotics and Cinnamic Acid and Its Chosen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic and antagonistic interactions of phenolic compounds found in navel oranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibiting effect of this compound on U87MG human glioblastoma cell growth [pubmed.ncbi.nlm.nih.gov]
- 11. The Mixture of Ferulic Acid and this compound Suppresses Colorectal Cancer through lncRNA 495810/PKM2 Mediated Aerobic Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of p-Coumaric Acid and Its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of p-coumaric acid and its synthetic analogs, supported by experimental data. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate informed decisions in research and development.
This compound, a naturally occurring phenolic compound, has garnered significant attention for its diverse therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] To enhance its therapeutic potential, various synthetic analogs, primarily esters and amides, have been developed and evaluated. These modifications aim to improve bioavailability, target specificity, and overall efficacy. This guide presents a head-to-head comparison of this compound and its key synthetic derivatives.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from various studies, comparing the biological activities of this compound and its synthetic analogs. IC₅₀ (half-maximal inhibitory concentration) values are presented to indicate potency, where a lower value signifies greater activity.
Antioxidant Activity
The antioxidant capacity is a cornerstone of the therapeutic potential of this compound and its analogs, attributed to their ability to scavenge free radicals.
| Compound | Assay | IC₅₀ Value | Reference |
| This compound | DPPH Radical Scavenging | 89 µM | [2] |
| ABTS Radical Scavenging | 16 µM | [2] | |
| Feruloyl/p-Coumaroyl Amide Analog (4b) | DPPH Radical Scavenging | 53 µM | [2] |
| ABTS Radical Scavenging | 7 µM | [2] | |
| Feruloyl/p-Coumaroyl Amide Analog (5b) | DPPH Radical Scavenging | 29 µM | [2] |
| ABTS Radical Scavenging | 5 µM | [2] | |
| This compound Phenethyl Ester (20) | DPPH Radical Scavenging | >100 µM | [3] |
| This compound 3,4-Dihydroxyphenethyl Ester (18) | DPPH Radical Scavenging | 9.8 µM | [3] |
Note: The Feruloyl/p-Coumaroyl Amide Analogs (4b and 5b) are derivatives synthesized to contain amide functionalities, demonstrating enhanced radical scavenging activity compared to the parent this compound.[2] The ester derivatives also show varied activity based on the alcohol moiety.[3]
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its analogs are primarily mediated through the inhibition of key inflammatory pathways.
| Compound | Assay | Test System | IC₅₀ Value / Effect | Reference |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | Significant inhibition at 10-100 µg/ml | [4] |
| Coumarin (B35378) | Cytotoxicity (as a proxy for anti-inflammatory potential) | HT-29 cells | 25 µM | [5] |
| This compound | Cytotoxicity (as a proxy for anti-inflammatory potential) | HT-29 cells | 150 µM | [5] |
Note: Direct comparative IC₅₀ values for anti-inflammatory activity of a wide range of synthetic analogs are limited. The data from HT-29 cells suggests that other related structures like coumarin may exhibit higher potency in certain assays.[5]
Anticancer Activity
The antiproliferative and pro-apoptotic effects of this compound and its derivatives have been demonstrated in various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ Value | Reference |
| This compound | HT-29 (Colon) | 1600 µM | [6] |
| HCT 15 (Colon) | 1400 µM | [6] | |
| This compound-L-threonine Conjugate (15) | MCF-7 (Breast) | 39.6 µM | [7] |
| Coumarin-thiazole hybrid (44a) | HepG2 (Liver) | 3.74 µM | [8] |
| Coumarin-thiazole hybrid (44b) | MCF-7 (Breast) | 4.03 µM | [8] |
| Coumarin-thiazole hybrid (44c) | HepG2 (Liver) | 3.06 µM | [8] |
| MCF-7 (Breast) | 4.42 µM | [8] |
Note: Synthetic modifications, such as conjugation with amino acids or hybridization with other pharmacophores like thiazole, can significantly enhance the anticancer potency of this compound.[7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Synthesis of this compound Esters and Amides
A general procedure for the synthesis of this compound derivatives involves the activation of the carboxylic acid group followed by coupling with an alcohol or an amine.[9]
-
Activation of this compound: this compound is dissolved in a suitable solvent (e.g., dichloromethane). A coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride) is added to activate the carboxylic acid group.
-
Esterification: The activated this compound is reacted with the desired alcohol in the presence of a catalyst (e.g., 4-dimethylaminopyridine (B28879) (DMAP)). The reaction mixture is stirred at room temperature until completion.
-
Amidation: The activated this compound is reacted with the desired amine. The reaction is typically carried out at room temperature.
-
Purification: The resulting ester or amide is purified using column chromatography to obtain the final product.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2]
-
Preparation of Solutions: A stock solution of DPPH in methanol (B129727) is prepared. Test compounds (this compound and its analogs) are dissolved in methanol at various concentrations.
-
Reaction: The test compound solution is mixed with the DPPH solution. The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 The IC₅₀ value is determined from a plot of inhibition percentage against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[6]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or its analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is calculated from the dose-response curve.
LPS-induced Nitric Oxide (NO) Production in RAW264.7 Macrophages
This assay is used to evaluate the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[4]
-
Cell Culture: RAW264.7 macrophage cells are cultured in a 96-well plate.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
Nitrite (B80452) Measurement: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group, and the IC₅₀ value is determined.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities [jstage.jst.go.jp]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Comparison of effects of this compound and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel synthetic derivatives of cinnamic and p-coumaric acids with antiproliferative effect on breast MCF-7 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Prowess of p-Coumaric Acid: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals validating the antimicrobial spectrum of p-coumaric acid. This report details its performance against a range of microbial pathogens, offering a comparative analysis with other phenolic acids and providing supporting experimental data and methodologies.
This compound, a naturally occurring phenolic compound, has demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi. This guide provides an objective comparison of its efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and other phenolic acids is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and its alternatives against various bacterial and fungal species.
Antibacterial Spectrum
| Microorganism | This compound MIC (µg/mL) | Caffeic Acid MIC (µg/mL) | Ferulic Acid MIC (µg/mL) | Gallic Acid MIC (µg/mL) |
| Staphylococcus aureus | 10 - 1000[1] | 256 - 1024[2] | 400 | >1024[3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 500 - 1000[1] | - | - | 400[3] |
| Bacillus subtilis | 10 - 80[1] | - | - | - |
| Enterococcus faecalis | - | - | 50 | - |
| Escherichia coli | 10 - 80[1] | 625[4] | 24 - 500[5] | >1024[6] |
| Pseudomonas aeruginosa | - | 625[4] | 400 | - |
| Salmonella typhimurium | 10 - 80[1] | - | - | - |
| Shigella dysenteriae | 10 - 80[1] | - | - | - |
| Alicyclobacillus acidoterrestris | 200[7] | - | - | - |
Note: MIC values can vary depending on the specific strain and the experimental conditions.
Antifungal Spectrum
| Microorganism | This compound MIC (µg/mL) | Caffeic Acid MIC (µg/mL) | Ferulic Acid MIC (µg/mL) | Tannic Acid MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida spp. | 32 - >64[8] | 32 - >64[8] | 16 - >64[8] | 0.25 - >64[8] | 0.5 - >64[8] |
| Candida albicans | - | - | - | 1 - 16[8] | - |
| Non-albicans Candida | - | - | - | 0.25 - >64[8] | - |
Note: Tannic acid and the conventional antifungal agent Fluconazole are included for comparison.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of this compound (and other tested compounds) are prepared in a 96-well microtiter plate. The concentration range typically spans from a high concentration (e.g., 2048 µg/mL) down to a low concentration (e.g., 1 µg/mL).
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Agar (B569324) Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance in an agar plate.
-
Preparation of Agar Plates: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Application of Antimicrobial Agent: A specific volume of a known concentration of the this compound solution is added to each well. A negative control (e.g., solvent used to dissolve the compound) and a positive control (a known antibiotic) are also included.
-
Incubation: The plates are incubated at an appropriate temperature for a specified period.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Visualizing the Process and Mechanism
To better understand the experimental process and the mode of action of this compound, the following diagrams are provided.
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: The dual mechanism of antimicrobial action of this compound.[8][9]
Mechanism of Antimicrobial Action
This compound exerts its antimicrobial effects through a dual mechanism of action.[8][9] Firstly, it disrupts the bacterial cell membrane, leading to increased permeability and the leakage of essential intracellular components, which ultimately results in cell death.[10] Secondly, this compound can bind to and intercalate with bacterial DNA, thereby interfering with critical cellular processes such as replication and transcription.[10] This multifaceted attack makes it an effective agent against a variety of microbial pathogens.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Anti-tumor Effects of this compound on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. This compound suppresses reactive oxygen species-induced senescence in nucleus pulposus cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Mechanisms for Antimelanogenic Effects, Skin and Cell Membrane Permeability_Chemicalbook [chemicalbook.com]
- 7. This compound kills bacteria through dual damage mechanisms [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Efficacy of p-Coumaric Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of different dosages of p-coumaric acid (p-CA), a natural phenolic compound with demonstrated antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties. The information presented is supported by experimental data from various preclinical studies to aid in the design of effective and reproducible animal research.
Physicochemical Properties and Formulation
This compound is a white to off-white crystalline powder. It is sparingly soluble in water but soluble in ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). For in vivo administration, it can be formulated as follows:
-
Oral administration: Dissolved in 10% propylene (B89431) glycol or a DMSO/phosphate-buffered saline (PBS) mixture.[1]
-
Intraperitoneal injection: Dissolved in a vehicle such as 7% DMSO diluted with normal saline.[1]
It is crucial to conduct a pilot study to determine the maximum tolerated concentration of the chosen vehicle to avoid solvent-related toxicity.[1]
Toxicological Profile
Understanding the toxicity of this compound is a critical first step in dose selection for in vivo studies.
| Compound | Animal Model | Route of Administration | LD50 / Highest Dose Tested |
| This compound | Mice | Oral | 2850 mg/kg |
| Dihydro-p-coumaric acid | BALB/c Mice | Oral (Acute, 7 days) | No toxicity up to 1600 mg/kg |
| Dihydro-p-coumaric acid | BALB/c Mice | Oral (Sub-acute, 14 days) | No toxicity up to 500 mg/kg |
Table 1: Toxicological data for this compound and a related compound.[1]
Comparative Efficacy of Different Dosages
The effective dose of this compound varies depending on the animal model and the biological effect being investigated. The following table summarizes the in vivo efficacy of different p-CA dosages from various studies.
| Biological Effect | Animal Model | Dosage | Key Findings |
| Anti-inflammatory | Adjuvant-induced arthritic Wistar rats | 100 mg/kg (i.p.) | Reduced paw volume and levels of inflammatory markers TNF-α, IL-1β, and IL-6.[1] |
| Anti-inflammatory | Monosodium urate (MSU) crystal-induced gout in rats | 100 mg/kg | Reduced inflammatory reaction by decreasing the release of cytokines.[2] |
| Antioxidant & Neuroprotective | Ischemia-reperfusion injury in mice | 100 mg/kg | Increased neuronal strength by reducing oxidative stress and increasing superoxide (B77818) dismutase (SOD) and catalase (CAT) activities.[2] |
| Antioxidant & Neuroprotective | Cisplatin-induced neurotoxicity in rats | 100 mg/kg | Reduced oxidative stress by enhancing SOD and glutathione (B108866) (GSH) activity.[2] |
| Reproductive Health | Ethanol-induced reproductive toxicity in rats | 50, 100, and 200 mg/kg | Minimized reproductive toxicity and restored male fertility by reducing testicular dysfunction.[2] |
| Erectile Dysfunction | Doxorubicin-induced erectile dysfunction in rats | 50 and 100 mg/kg | Inhibited erectogenic enzymes and improved non-protein thiol levels in penile tissue.[2] |
| Anti-diabetic | Streptozotocin (STZ)-induced diabetic rats | 100 mg/kg | Increased hexokinase activity and the expression of glucose transporter 2 (GLUT2) mRNA in the pancreas.[2] |
| Diabetic Nephropathy | STZ-induced diabetic nephropathy in rats | 100 mg/kg (oral, 8 weeks) | Significantly reduced serum glucose, creatinine, BUN, and urine protein. Increased SOD activity and reduced kidney malondialdehyde (MDA), TLR-4, IL-6, TGFβ1, and collagen.[3] |
| Anti-platelet | Rabbits | 5 mg/kg (in food, 2 weeks) | Inhibited ADP-induced platelet aggregation and reduced thromboxane (B8750289) B2 production.[4] |
| Hypolipidemic | High-fat diet (HFD) mice | 100 mg/kg | Decreased total cholesterol and atherosclerosis index, increased serum catalase, and liver total antioxidant capacity and glutathione peroxidase levels.[5] |
| Cardioprotective | Doxorubicin-induced cardiotoxicity in mice | 100 mg/kg | Partially restored the antioxidant system and reduced cardiac damage.[6] |
Table 2: In Vivo Efficacy of Different this compound Dosages.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound activates the AMPK signaling pathway.[1]
Caption: this compound modulates MAPK/NF-κB and PI3K/AKT/Glut1 signaling.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are summarized protocols for key experiments cited in the literature.
Acute Oral Toxicity Study (LD50)
-
Animal Model: Swiss albino mice or Wistar rats, with a minimum of 5 animals of each sex per group.[1]
-
Grouping: Animals are divided into a control group (vehicle only) and at least 3-4 test groups.[1]
-
Dose Selection: A range of doses is selected based on the known LD50. For this compound in mice (LD50 of 2850 mg/kg), doses could be 1000, 2000, 3000, and 4000 mg/kg.[1]
-
Administration: A single dose of this compound dissolved in an appropriate vehicle is administered via oral gavage.[1]
-
Observation: Animals are observed continuously for the first 4 hours after dosing and then periodically for 14 days for any signs of toxicity, behavioral changes, and mortality.[1]
-
Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the Probit method.[1]
Adjuvant-Induced Arthritis Model
-
Animal Model: Male or female Wistar rats (150-180 g).[1]
-
Grouping:
-
Group 1: Normal control (no adjuvant, vehicle only).
-
Group 2: Arthritic control (adjuvant-induced, vehicle only).
-
Group 3: Arthritic + this compound (e.g., 100 mg/kg, i.p.).
-
Group 4: Arthritic + Reference Drug (e.g., Indomethacin, 10 mg/kg, i.p.).[1]
-
-
Treatment: Treatment begins on day 11 post-adjuvant injection and continues daily until day 18.[1]
-
Endpoint Measurements:
-
Paw Volume: Measured at regular intervals using a plethysmometer.[1]
-
Biochemical Analysis: Blood and tissue samples are collected at the end of the study to measure inflammatory markers such as TNF-α, IL-1β, and IL-6 by ELISA.[1]
-
Histopathology: Ankle joints are dissected for histopathological examination to assess inflammation and tissue damage.[1]
-
Experimental Workflow
The following diagram illustrates a general workflow for conducting in vivo efficacy studies of this compound.
Caption: General workflow for in vivo efficacy assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates experimental diabetic nephropathy through modulation of Toll like receptor-4 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a common dietary phenol, inhibits platelet activity in vitro and in vivo | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Protective effects of this compound against oxidant and hyperlipidemia-an in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound ameliorates Aβ25-35-induced brain damage in mice by modulating gut microbiota and serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
p-Coumaric Acid as a Dietary Intake Biomarker: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of p-coumaric acid as a biomarker for dietary intake, with a specific focus on its application in monitoring the consumption of whole grains and fruits and vegetables. We objectively compare the performance of this compound with established biomarkers, namely alkylresorcinols for whole-grain intake and carotenoids for fruit and vegetable intake, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.
Executive Summary
This compound, a phenolic compound widely distributed in plant-based foods, shows promise as a urinary biomarker for the intake of whole grains, fruits, and vegetables. Its non-invasive collection method (urine) and reflection of dietary phenolic acid intake make it an attractive candidate. However, its validation against established biomarkers is crucial for its adoption in clinical and research settings. This guide presents a comparative analysis of this compound, alkylresorcinols, and carotenoids, summarizing their performance based on current scientific literature.
Comparison of Biomarkers for Whole-Grain Intake: this compound vs. Alkylresorcinols
Whole-grain consumption is associated with numerous health benefits, and its accurate assessment is vital in nutritional research. Alkylresorcinols (ARs) are well-established biomarkers for whole-grain wheat and rye intake. Here, we compare the potential of urinary this compound with plasma ARs.
Table 1: Quantitative Comparison of Biomarkers for Whole-Grain Intake
| Biomarker | Matrix | Key Performance Metric | Correlation with Whole-Grain Intake | Notes |
| This compound (and its derivatives) | Urine | Identified as a discriminating metabolite after whole-grain wheat consumption.[1][2][3][4] | Specific correlation coefficients with total whole-grain intake are not yet well-established in large cohorts. | Part of a panel of phenolic acids that increase after whole-grain intake.[3][4] Non-invasive sample collection. |
| Alkylresorcinols (ARs) and their metabolites | Plasma, Urine | Strong correlation with whole-grain wheat and rye intake.[2] | Spearman's r = 0.31 - 0.58.[2] | Considered the gold standard biomarker for whole-grain wheat and rye. Plasma levels reflect short- to medium-term intake. |
Comparison of Biomarkers for Fruit and Vegetable Intake: this compound vs. Carotenoids
Assessing fruit and vegetable intake is a cornerstone of dietary monitoring. Plasma carotenoids are the most widely used and validated biomarkers for this purpose. We evaluate how urinary this compound compares.
Table 2: Quantitative Comparison of Biomarkers for Fruit and Vegetable Intake
| Biomarker | Matrix | Key Performance Metric | Correlation with Fruit and Vegetable Intake | Notes |
| This compound | Urine | Identified as a potential biomarker for kiwifruit intake.[5] Total urinary polyphenols (including this compound) correlate with fruit polyphenol intake.[6] | For total urinary polyphenols with fruit polyphenol intake: Spearman's r = 0.38.[6] For hippuric acid (a this compound metabolite) with fruit and vegetable intake: r = 0.41-0.62.[7][8] | Non-invasive sample collection. May reflect intake of specific polyphenol-rich fruits and vegetables. |
| Plasma Carotenoids (α-carotene, β-carotene, lutein, etc.) | Plasma | Strong correlation with total fruit and vegetable intake. | Pearson's r up to 0.59 for the sum of plasma carotenoids.[9][10] | Reflects longer-term dietary habits (weeks to months). Affected by factors like body fatness and smoking. |
Experimental Protocols
Quantification of Urinary this compound by UPLC-MS/MS
This protocol is adapted from validated methods for the analysis of phenolic acids in biological fluids.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.
-
To 500 µL of supernatant, add an internal standard (e.g., ¹³C₆-p-coumaric acid).
-
Condition a polymeric anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 1 mL of 5% methanol in water.
-
Elute this compound with 1 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.
b. UPLC-MS/MS Conditions
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
Analysis of Plasma Alkylresorcinols by GC-MS
This is a standard method for the quantification of alkylresorcinol homologues.
a. Sample Preparation
-
To a plasma sample, add an internal standard (e.g., an odd-chain alkylresorcinol not present in the diet).
-
Perform a liquid-liquid extraction with an organic solvent like diethyl ether or ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Derivatize the residue to form trimethylsilyl (B98337) (TMS) ethers.
b. GC-MS Conditions
-
Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A programmed temperature ramp to separate the different AR homologues.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the TMS-derivatized ARs.
Measurement of Plasma Carotenoids by HPLC-UV/Vis
A widely used method for assessing carotenoid profiles.
a. Sample Preparation
-
Protect samples from light throughout the procedure.
-
To a plasma sample, add an internal standard (e.g., β-apo-8'-carotenal).
-
Precipitate proteins with ethanol.
-
Extract carotenoids with a solvent like hexane (B92381).
-
Evaporate the hexane layer to dryness.
-
Reconstitute the residue in the mobile phase.
b. HPLC Conditions
-
Column: A C18 or C30 reverse-phase column.
-
Mobile Phase: A gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water.
-
Detector: A UV/Vis or photodiode array (PDA) detector set to monitor wavelengths between 400 and 500 nm.
Signaling Pathways and Biological Rationale
This compound is not only a potential biomarker of intake but also a bioactive compound with anti-inflammatory properties. Its consumption and subsequent appearance in urine may reflect a dietary pattern that influences inflammatory signaling pathways.
Caption: this compound intake, metabolism, and anti-inflammatory action.
This diagram illustrates that dietary intake of whole grains, fruits, and vegetables leads to the absorption of this compound, which is then excreted in the urine, serving as a potential biomarker. Concurrently, this compound can inhibit the NF-κB and MAPK signaling pathways, which are activated by inflammatory stimuli, thereby reducing the production of pro-inflammatory cytokines.
Experimental Workflow for Biomarker Validation
The validation of a dietary biomarker typically follows a structured workflow to establish its utility and reliability.
Caption: A typical workflow for dietary biomarker validation.
Conclusion and Future Perspectives
This compound holds considerable promise as a non-invasive biomarker for the dietary intake of foods rich in phenolic acids, such as whole grains, fruits, and vegetables. Its presence in urine reflects recent consumption and offers a complementary tool to traditional dietary assessment methods.
Comparison Summary:
-
For Whole-Grain Intake: Alkylresorcinols remain the more specific and validated biomarker for wheat and rye. However, this compound, as part of a broader panel of urinary phenolic compounds, could provide a more comprehensive picture of the intake of various whole grains and their associated bioactive components.
-
For Fruit and Vegetable Intake: Plasma carotenoids are well-established for assessing longer-term intake. Urinary this compound and its metabolites (like hippuric acid) may serve as valuable short- to medium-term biomarkers, particularly for polyphenol-rich produce.
Further research is warranted to establish robust dose-response relationships and specificity for this compound in relation to a wider variety of foods. Head-to-head comparative studies are needed to directly evaluate its performance against established biomarkers in the same study populations. The development of multiplex panels that include this compound alongside other biomarkers could offer a more holistic and accurate assessment of dietary patterns and their health impacts.
References
- 1. scispace.com [scispace.com]
- 2. Biomarkers of Whole-Grain and Cereal-Fiber Intake in Human Studies: A Systematic Review of the Available Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Biomarkers of Whole Grain Wheat Intake Identified by Non-targeted and Targeted Metabolomics Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of urinary biomarkers of kiwifruit intake in a randomized intervention study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Relationship between Dietary Polyphenol Intakes and Urinary Polyphenol Concentrations in Adults Prescribed a High Vegetable and Fruit Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Relative validation of 24-h urinary hippuric acid excretion as a biomarker for dietary flavonoid intake from fruit and vegetables in healthy adolescents | springermedicine.com [springermedicine.com]
- 9. Association of Vegetable and Fruit Consumption with Urinary Oxidative Biomarkers in Teenaged Girls: A School-Based Pilot Study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urinary Biomarkers in Screening for the Usual Intake of Fruit and Vegetables, and Sodium, Potassium, and the Sodium-to-Potassium Ratio: Required Number and Accuracy of Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of p-Coumaric Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring a safe and compliant laboratory environment necessitates rigorous adherence to proper chemical waste disposal protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of p-Coumaric acid, tailored for researchers, scientists, and drug development professionals.
This compound, a hydroxycinnamic acid, is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, it must be managed as hazardous chemical waste in accordance with local, state, and federal regulations[1][3]. Under no circumstances should this compound or its solutions be discharged into the sewer system[1][5][6].
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and handling protocols to minimize exposure.
Personal Protective Equipment (PPE) Summary:
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Powder | Safety goggles with side shields or a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Lab coat | N95-rated respirator or higher, especially if dust generation is likely |
| Preparing Solutions | Chemical splash goggles or a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Lab coat or chemical-resistant apron | Generally not required if handled within a functional fume hood |
| General Use of Dilute Solutions | Safety glasses with side shields | Chemical-resistant gloves | Lab coat | Not typically required in a well-ventilated area |
This data is synthesized from multiple safety data sheets[2][7].
Step-by-Step Disposal Procedure for this compound
The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Dedicated Container: All this compound waste, both solid and liquid, must be collected in a dedicated and clearly labeled hazardous waste container[1]. Do not mix with other chemical waste streams to prevent unintended reactions[1][8].
-
Solid Waste: Collect solid this compound using non-sparking tools and place it in the designated waste container[1][9].
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a sealed, chemically compatible container[7]. Plastic containers are often preferred[1][5].
-
Contaminated Materials: Any items contaminated with this compound, such as gloves, weighing papers, absorbent pads from spills, and pipette tips, must also be disposed of in the hazardous waste container[1][7].
-
Empty Containers: The original this compound container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, puncture the container to prevent reuse before disposal[7].
2. Waste Container Labeling:
-
Properly label the hazardous waste container as soon as the first item of waste is added[1].
-
The label must include:
3. On-Site Waste Storage:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[1][5][8].
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel[1][5][11].
-
Segregation: Ensure that incompatible wastes are segregated within the SAA. Specifically, store acids separately from bases, and keep them away from cyanides or sulfides[8].
-
Container Integrity: Keep the waste container securely capped at all times, except when adding waste[5][8]. Regularly inspect the container for any signs of leakage[8].
4. Arranging for Final Disposal:
-
Contact EHS: Once the waste container is full, or if it has been in the SAA for up to one year, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management service to arrange for pickup[1][5][8].
-
Professional Disposal: The final disposal of this compound waste will be handled by licensed professionals. The typical method is controlled incineration at a licensed chemical destruction facility[1][9].
Experimental Protocols and Visualizations
To further aid in the safe handling and disposal of this compound, the following experimental workflow and logical diagrams are provided.
Experimental Workflow: Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Logical Relationship: Waste Segregation and Storage
Caption: Logical flow from waste generation to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. astechireland.ie [astechireland.ie]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guide for Handling p-Coumaric Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with p-Coumaric acid. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in the laboratory. This compound is considered a hazardous substance that can cause skin, eye, and respiratory irritation, and may cause skin sensitization.[1][2][3][4] It is also suspected of damaging fertility or the unborn child.[5]
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is mandatory to prevent exposure through skin contact, eye contact, and inhalation. The required level of protection depends on the specific procedure being performed.
| Scenario | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Powder (e.g., weighing, aliquoting) | Chemical Fume Hood or Ventilated Enclosure | Safety goggles with side shields or a face shield.[1][6] | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] | Lab coat.[6] | An N95-rated or higher dust respirator is recommended, especially if dust generation is likely.[1][6][7] |
| Preparing Solutions (e.g., dissolving in solvents) | Chemical Fume Hood | Chemical splash goggles or a face shield.[6] | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] | Lab coat or chemical-resistant apron.[6] | Not generally required if handled within a functional fume hood.[6] |
| General Laboratory Use of Dilute Solutions | Well-ventilated laboratory bench | Safety glasses with side shields.[1][6] | Chemical-resistant gloves (e.g., nitrile).[6] | Lab coat.[6] | Not generally required.[6] |
| Large-Scale Operations or Potential for Aerosol Generation | Closed system or dedicated ventilated enclosure | Face shield and chemical splash goggles.[6] | Heavy-duty chemical-resistant gloves. A glove with a protection class of 5 or higher is recommended for prolonged contact.[1][6] | Chemical-resistant suit or apron over a lab coat.[6] | A properly fitted respirator with appropriate cartridges for organic vapors and particulates.[6] |
Note: Contact lenses pose a special hazard as they may absorb irritants; they should not be worn when handling this compound.[1] All protective gloves should be inspected prior to use and disposed of in accordance with applicable laws.[4]
Operational Plan: Step-by-Step Handling Protocol
A strict operational protocol is crucial for safely managing this compound in the laboratory.
Preparation
-
Verify Engineering Controls: Ensure the chemical fume hood or other ventilated enclosure is operational and certified.
-
Don PPE: Put on all necessary PPE as detailed in the table above before entering the designated handling area.[6]
-
Gather Materials: Prepare and place all necessary equipment (e.g., spatulas, weigh boats, glassware, solvents) inside the fume hood.
-
Prepare Waste Container: Have a designated and clearly labeled hazardous waste container ready for contaminated disposables.[6]
Handling and Experimentation
-
Avoid Dust and Personal Contact: Perform all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure and prevent dust generation.[1][6][7] Avoid all personal contact with the substance.[1]
-
Prudent Practices: Do not eat, drink, or smoke in the handling area.[1][7]
-
Storage: Keep containers tightly sealed when not in use. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, nitrates, and chlorine bleaches.[1][7]
Post-Handling
-
Decontamination: Thoroughly clean the work area after use.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1][7]
-
Clothing: Contaminated work clothes should be laundered separately from other items before reuse.[1]
Disposal Plan: Waste Management Protocol
All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1] Never discharge this compound or its solutions into the sewer system. [8]
Waste Segregation and Collection
-
Solid Waste: Place any solid this compound waste, along with contaminated items like weighing papers, gloves, and absorbent pads, into a designated hazardous waste container.[8] Use non-sparking tools for this process.[5]
-
Liquid Waste: Collect solutions in a designated, leak-proof container for chemical waste. If the solvent is flammable, use a container specifically rated for flammable liquid waste.[9]
Containerization and Labeling
-
Container Selection: Use a chemically compatible, leak-proof waste container with a secure, tight-fitting lid.[8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Irritant," "Toxic").[8] If it is a mixture, all components must be listed.[8]
Storage and Final Disposal
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[8] Ensure incompatible wastes are segregated.
-
Arranging Disposal: When the waste container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal, which is typically handled through controlled incineration at a licensed facility.[8]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound from initial preparation to final disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemscience.com [chemscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
